9,10-Di(p-carboxyphenyl)anthracene
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCDSMUKOZRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9,10-Di(p-carboxyphenyl)anthracene
Introduction: The Significance of 9,10-Di(p-carboxyphenyl)anthracene
This compound, a molecule characterized by a rigid anthracene core flanked by two p-carboxyphenyl substituents, is a compound of significant interest in the fields of materials science and supramolecular chemistry.[1] Its robust, planar, and aromatic structure endows it with unique photophysical properties, including strong fluorescence, making it a valuable building block for advanced functional materials.[1] The terminal carboxylic acid groups provide crucial functionality for incorporating this chromophore into larger, more complex architectures such as metal-organic frameworks (MOFs), polymers, and other supramolecular assemblies. The intrinsic properties of the anthracene core, combined with the synthetic versatility afforded by the carboxyl groups, make this compound a key target for researchers in organic electronics, sensor technology, and drug delivery. This guide provides an in-depth exploration of the most reliable and scientifically sound methodology for its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.
Primary Synthetic Strategy: A Two-Step Approach via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient route for the synthesis of this compound involves a two-step sequence. This strategy hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core carbon-carbon framework, followed by a straightforward hydrolysis to unveil the final carboxylic acid functionalities. This approach is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.
Overall Synthetic Scheme:
Caption: Overall two-step synthesis of this compound.
Step 1: Suzuki-Miyaura Cross-Coupling for the Diester Intermediate
The cornerstone of this synthesis is the formation of the carbon-carbon bonds between the 9 and 10 positions of the anthracene core and the two phenyl rings. The Suzuki-Miyaura reaction is exceptionally well-suited for this transformation.
Reaction Mechanism: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of 9,10-dibromoanthracene. This step forms a Pd(II) intermediate.
-
Transmetalation: The organoboron species, in this case, (4-(methoxycarbonyl)phenyl)boronic acid, is activated by a base (e.g., carbonate or phosphate). This activation facilitates the transfer of the aryl group from the boron atom to the palladium center, displacing the bromide ligand.
-
Reductive Elimination: The two organic ligands on the palladium center (the anthracene and phenyl groups) couple and are expelled from the coordination sphere as the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Dimethyl 4,4'-(anthracene-9,10-diyl)dibenzoate
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of diarylanthracenes.
| Reagent/Parameter | Quantity/Value | Notes |
| 9,10-Dibromoanthracene | 1.0 eq | Starting material |
| (4-(Methoxycarbonyl)phenyl)boronic acid | 2.2 - 2.5 eq | Coupling partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% | Palladium catalyst |
| K₂CO₃ or K₃PO₄ | 3.0 - 4.0 eq | Base |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water | Degassed solvent mixture |
| Temperature | 80-100 °C | Reflux |
| Reaction Time | 12-24 hours | Monitor by TLC |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 9,10-dibromoanthracene, (4-(methoxycarbonyl)phenyl)boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system via cannula.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diester.
Step 2: Hydrolysis of the Diester to the Final Product
The final step is the saponification of the methyl ester groups to the corresponding carboxylic acids. This is a standard and typically high-yielding transformation.
Experimental Protocol: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| Dimethyl 4,4'-(anthracene-9,10-diyl)dibenzoate | 1.0 eq | Starting material |
| Potassium Hydroxide (KOH) | Excess (e.g., 10-20 eq) | Hydrolyzing agent |
| Solvent | Tetrahydrofuran (THF) / Water | Co-solvent system |
| Temperature | 60-80 °C | Reflux |
| Reaction Time | 6-24 hours | Monitor by TLC |
Step-by-Step Methodology:
-
Dissolution: Dissolve the diester intermediate in a mixture of THF and water in a round-bottom flask.
-
Hydrolysis: Add an excess of potassium hydroxide and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Acidification: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2M HCl) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield the final product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value |
| Molecular Formula | C₂₈H₁₈O₄ |
| Molecular Weight | 418.44 g/mol [1] |
| Appearance | Light yellow solid |
| Melting Point | >300 °C[1] |
| ¹H NMR (DMSO-d₆) | Expected: Multiplets in the aromatic region (approx. 7.0-8.5 ppm) and a broad singlet for the carboxylic acid protons (>12 ppm). |
| ¹³C NMR (DMSO-d₆) | Expected: Multiple signals in the aromatic region (approx. 120-150 ppm) and a signal for the carboxylic acid carbon (>165 ppm). |
Note: Specific NMR chemical shifts can vary depending on the solvent and concentration.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is the most robust method, other synthetic strategies have been considered for diarylanthracenes.
-
Grignard Reactions: Early methods involved the reaction of Grignard reagents with anthraquinones, followed by a reduction step. These routes are often lower-yielding and have less functional group tolerance compared to palladium-catalyzed methods.
-
Diels-Alder Reactions: While the Diels-Alder reaction is a powerful tool for constructing cyclic systems, it is not a direct or practical route for the synthesis of 9,10-diaryl substituted anthracenes. The required diene and dienophile precursors are not readily accessible for this specific substitution pattern.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving a Suzuki-Miyaura cross-coupling to form a diester intermediate, followed by hydrolysis. This methodology offers high yields, operational simplicity, and is amenable to scale-up. The resulting molecule is a highly valuable building block for the development of advanced materials, and a thorough understanding of its synthesis is crucial for researchers in the field.
References
photophysical properties of 9,10-Di(p-carboxyphenyl)anthracene
An In-Depth Technical Guide to the Photophysical Properties of 9,10-Di(p-carboxyphenyl)anthracene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (DCPA) is a highly fluorescent organic compound that has garnered significant attention within the scientific community. Its rigid, planar anthracene core, functionalized with carboxyphenyl groups at the 9 and 10 positions, imparts a unique combination of photophysical and chemical properties. This guide provides a comprehensive exploration of the synthesis, structural characteristics, and core photophysical parameters of DCPA, including its absorption, emission, quantum yield, and fluorescence lifetime. We delve into the critical factors that modulate these properties, such as solvent polarity and pH, which are fundamental to its application. Furthermore, this document outlines detailed experimental protocols for its characterization and discusses its utility as a fluorescent probe, photosensitizer, and a foundational building block for advanced materials like Metal-Organic Frameworks (MOFs). This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique capabilities of this versatile fluorophore.
Introduction to this compound (DCPA)
This compound, with the chemical formula C₂₈H₁₈O₄ and a molecular weight of 418.44 g/mol , is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH).[1] The core of the molecule consists of three fused benzene rings, forming a planar and aromatic anthracene system. This core is responsible for its intrinsic fluorescence.[2] The key functional features are the two para-carboxyphenyl groups attached at the 9 and 10 positions of the anthracene scaffold. These substituents are crucial as they enhance solubility in various solvents and provide reactive sites for further chemical modification or coordination.[1]
The unique electronic and structural properties of DCPA make it a valuable tool in various scientific domains. Its strong luminescence is exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The carboxylic acid moieties can coordinate with metal ions, making DCPA an excellent ligand for synthesizing metal-organic frameworks (MOFs) used in catalysis and gas storage.[1] Moreover, its responsive fluorescence to environmental changes makes it a powerful probe for sensing applications.[1][2]
Synthesis and Structural Characteristics
The synthesis of DCPA can be achieved through several routes. A common method is a direct synthesis involving the reaction of anthracene with p-carboxybenzaldehyde in an acidic medium, followed by an oxidation step to yield the final product.[1] Alternatively, multi-step synthetic approaches can be employed, which involve creating functionalized anthracene intermediates before introducing the carboxyphenyl groups.[1] A prevalent route involves the hydrolysis of the corresponding ester, such as dimethyl-4,4′-(anthracene-9,10-diyl)-dibenzoate, using a base like potassium hydroxide.[3]
Structurally, single-crystal X-ray diffraction has revealed that DCPA crystallizes in a monoclinic system with the space group P2₁/c.[1] The molecule's geometry is characterized by the planar anthracene core, with the carboxyphenyl groups twisted relative to this plane. This steric hindrance between the substituents and the anthracene protons influences the molecule's overall conformation and electronic conjugation, which in turn affects its photophysical properties.[4][5]
Core Photophysical Properties of DCPA
The interaction of DCPA with light is governed by the electronic structure of its anthracene core. The π-π* transitions within this aromatic system are responsible for its characteristic absorption and emission profiles.
Absorption and Emission Spectra
Like many anthracene derivatives, DCPA absorbs light in the near-ultraviolet range and emits it in the blue visible region of the electromagnetic spectrum.[6]
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Absorption (Excitation): The absorption spectrum of DCPA typically exhibits a well-defined vibronic structure, which is characteristic of rigid aromatic molecules. The maximum absorption wavelength (λ_abs) is generally found between 350 nm and 420 nm, depending on the solvent environment.[6] This absorption corresponds to the transition from the ground electronic state (S₀) to the first excited singlet state (S₁).
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Emission (Fluorescence): Upon excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and then returns to the ground state by emitting a photon. This fluorescence is characterized by an emission spectrum that is often a mirror image of the absorption spectrum. The emission maximum (λ_em) for DCPA derivatives is typically observed in the 420 nm to 450 nm range, resulting in a distinct blue fluorescence.[7][8][9]
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Stokes Shift: The energy difference between the absorption and emission maxima is known as the Stokes shift.[10] For 9,10-disubstituted anthracenes, this shift is typically moderate and reflects the structural relaxation that occurs in the excited state before emission.
The relationship between these core photophysical processes can be visualized as follows:
References
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- 2. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 8. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 9. 9,10-Diphenylanthracene [omlc.org]
- 10. chem.kuleuven.be [chem.kuleuven.be]
An In-Depth Technical Guide to the Crystal Structure of 9,10-Di(p-carboxyphenyl)anthracene
Introduction: A Molecule of Significant Structural and Functional Interest
9,10-Di(p-carboxyphenyl)anthracene (DCPAn), also known as 4,4'-(9,10-anthracenediyl)dibenzoic acid, is a polycyclic aromatic hydrocarbon that has garnered considerable attention within the scientific community. Its rigid anthracene core, functionalized with two p-carboxyphenyl groups at the sterically demanding 9 and 10 positions, imparts a unique combination of photophysical properties, structural versatility, and chemical reactivity.[1] This guide provides an in-depth exploration of the crystal structure of DCPAn, contextualized by its synthesis, photophysical behavior, and burgeoning applications for researchers, scientists, and drug development professionals.
The core structure consists of a planar anthracene moiety, a well-known chromophore, flanked by two carboxyphenyl substituents. These peripheral groups are not merely passive additions; they profoundly influence the molecule's solubility, its ability to form extended supramolecular assemblies through hydrogen bonding, and its utility as a building block in coordination chemistry, most notably in the construction of metal-organic frameworks (MOFs).[1][2] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount to rationally designing materials with tailored optical, electronic, and catalytic properties.
Molecular Architecture and Crystallographic Parameters
Single-crystal X-ray diffraction analysis has unequivocally determined the solid-state structure of this compound.[1] The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P2₁/c .[1] This crystallographic information is fundamental, as it dictates the symmetry and packing of the molecules within the crystal.
A key structural feature of DCPAn, revealed by crystallographic data and supported by density functional theory (DFT) calculations, is the significant dihedral angle between the plane of the central anthracene core and the planes of the two peripheral p-carboxyphenyl groups.[1] This twisted conformation is a direct consequence of the steric hindrance between the hydrogen atoms on the anthracene ring and the phenyl substituents. This non-planar geometry distinguishes DCPAn from other anthracenecarboxylic acid derivatives where the carboxyl groups may be more coplanar with the aromatic backbone.[1] This twist has profound implications for the molecule's electronic properties, as it disrupts π-conjugation between the anthracene core and the phenyl rings.[3]
| Parameter | Value |
| Chemical Formula | C₂₈H₁₈O₄ |
| Molecular Weight | 418.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Experimental Determination of the Crystal Structure: A Methodological Overview
The elucidation of the crystal structure of DCPAn is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of X-ray diffraction data.
Synthesis of this compound
A robust and widely applicable method for the synthesis of 9,10-diaryl-substituted anthracenes is the Suzuki-Miyaura cross-coupling reaction .[4][5][6] This palladium-catalyzed reaction provides a versatile route to forming carbon-carbon bonds between aryl halides and arylboronic acids.
The logical pathway for the synthesis of DCPAn via this method involves two key stages:
-
Bromination of Anthracene: The synthesis commences with the selective bromination of anthracene at the most reactive 9 and 10 positions to yield 9,10-dibromoanthracene.[7] This is a classic electrophilic aromatic substitution reaction.
-
Suzuki-Miyaura Cross-Coupling: The resulting 9,10-dibromoanthracene is then coupled with 4-carboxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate).[4]
Detailed Protocol: Suzuki-Miyaura Coupling
Causality: This protocol is designed to ensure efficient coupling by maintaining an inert atmosphere to protect the palladium catalyst from oxidation and using a biphasic solvent system to facilitate the interaction of both organic and inorganic reagents.
-
Reaction Setup: In a Schlenk flask, combine 9,10-dibromoanthracene (1 equivalent), 4-carboxyphenylboronic acid (2.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Acidify the aqueous layer with HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., DMF/water) to obtain pure this compound.
Single Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. The choice of solvent is paramount, as it influences not only the solubility of the compound but also the kinetics of crystal nucleation and growth.
Protocol: Slow Evaporation Method
Causality: Slow evaporation allows for the gradual increase in solute concentration, promoting the formation of a small number of well-ordered crystal nuclei that can grow into larger single crystals.
-
Solvent Selection: Dissolve the purified DCPAn in a suitable solvent in which it has moderate solubility, such as dimethylformamide (DMF) or a mixture of solvents.
-
Solution Preparation: Prepare a saturated or near-saturated solution at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the hot solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Transfer the clear solution to a clean vial, cover it with a perforated cap or parafilm with a few pinholes, and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Harvest: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest the crystals from the mother liquor.
Photophysical Properties: The Interplay of Structure and Light
The photophysical properties of DCPAn are intrinsically linked to its molecular structure. The anthracene core is a well-established blue-light emitter. However, the substitution pattern and the resulting molecular geometry significantly modulate its absorption and emission characteristics.
The twisted conformation of the p-carboxyphenyl groups with respect to the anthracene plane disrupts the π-conjugation, leading to photophysical behavior that is more characteristic of the parent anthracene chromophore rather than a fully extended conjugated system.[3] This results in absorption and emission spectra that are similar to other 9,10-disubstituted anthracenes.[8]
| Photophysical Property | Observation | Structural Rationale |
| Absorption | Characteristic vibronic structure in the UV-Vis region, typical of the anthracene core. | The electronic transitions are largely localized on the anthracene moiety due to the twisted geometry of the phenyl rings. |
| Emission | Strong blue fluorescence in solution. | The rigid anthracene core provides a high fluorescence quantum yield. |
| Solvatochromism | The emission wavelength can be influenced by the polarity of the solvent. | Changes in solvent polarity can affect the excited state dipole moment and the extent of intramolecular charge transfer. |
Applications in Research and Development
The unique structural and photophysical properties of this compound make it a versatile molecule with applications spanning materials science and potentially, the life sciences.
Materials Science: A Building Block for Functional Materials
-
Metal-Organic Frameworks (MOFs): The two carboxylic acid functional groups make DCPAn an excellent ditopic linker for the construction of MOFs.[1][2] These crystalline porous materials have applications in gas storage and separation, catalysis, and sensing. The rigid and bulky nature of the DCPAn linker can be used to create MOFs with specific pore sizes and topologies.[9]
-
Organic Light-Emitting Diodes (OLEDs): The inherent blue fluorescence of the anthracene core makes DCPAn and its derivatives promising candidates for use as emitters in OLEDs.[1]
-
Sensors: The fluorescence of DCPAn can be quenched or enhanced upon interaction with specific analytes, opening up possibilities for its use in chemical sensors.[1]
Drug Development: An Emerging Frontier
While direct applications of DCPAn in drug development are still in their nascent stages, the properties of the anthracene core suggest potential avenues for exploration, particularly in the field of photodynamic therapy (PDT) . Anthracene derivatives can act as photosensitizers, generating reactive oxygen species upon irradiation with light, which can be used to selectively destroy cancer cells.[6] The carboxylic acid groups of DCPAn could be utilized for conjugation to targeting moieties or to improve water solubility, addressing key challenges in drug delivery. Furthermore, the fluorescent nature of the molecule allows for its potential use in bioimaging and as a fluorescent probe in biological systems.[3]
Conclusion
This compound is a molecule where structure dictates function. Its non-planar geometry, a result of steric constraints, defines its photophysical properties and its utility as a building block for more complex supramolecular and materials architectures. This in-depth guide has provided a comprehensive overview of its crystal structure, underpinned by a detailed understanding of its synthesis and characterization. For researchers and professionals in materials science and drug development, DCPAn represents a versatile platform for the design of novel functional materials and potential therapeutic agents. The continued exploration of its properties and applications promises to yield exciting new discoveries.
References
- 1. Buy this compound | 42824-53-3 [smolecule.com]
- 2. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
Introduction: A Core Building Block for Advanced Materials
An In-Depth Technical Guide to 9,10-Di(p-carboxyphenyl)anthracene (CAS 42824-53-3)
Prepared by: Gemini, Senior Application Scientist
This compound, also known as 4,4'-(9,10-anthracenediyl)dibenzoic acid (H2ADBA), is a bifunctional aromatic carboxylic acid that has garnered significant interest within the materials science community. Its rigid, planar anthracene core provides a structurally robust and photophysically active foundation, while the two terminal carboxylic acid groups offer versatile coordination sites. This unique combination of properties makes it a premier organic linker for the construction of highly ordered, porous materials and a valuable component in the development of novel functional systems.
The molecule consists of a central anthracene unit substituted at the 9 and 10 positions with p-carboxyphenyl groups.[1][2] This specific arrangement dictates its three-dimensional structure and electronic properties. Single crystal X-ray diffraction studies have revealed that the carboxyphenyl groups exhibit a significant twist relative to the anthracene plane, with dihedral angles reported in the range of 56.6° ± 2.0°.[1] This non-coplanar orientation is a critical feature, as it influences the crystal packing and the ultimate topology of coordination polymers derived from it. This guide provides a comprehensive overview of its synthesis, characterization, core properties, and key applications, offering field-proven insights for researchers and developers.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application. The compound presents as a light yellow or white to off-white solid and possesses remarkable thermal stability, with a decomposition temperature exceeding 300°C, a crucial attribute for its use in solvothermal synthesis conditions.[1][3][4]
Key Data Summary
| Property | Value | Source(s) |
| CAS Number | 42824-53-3 | [1][2][5][6][7] |
| Molecular Formula | C₂₈H₁₈O₄ | [1][5] |
| Molecular Weight | 418.44 g/mol | [1][5] |
| Appearance | Light yellow solid | [3] |
| Boiling Point | 627.2 ± 55.0 °C (Predicted) | [4][5][8] |
| Density | ~1.3 g/cm³ (Predicted) | [4][5][8] |
| Storage | Sealed in dry, room temperature conditions |
Molecular Structure Visualization
The diagram below illustrates the foundational structure of this compound, highlighting the central anthracene core and the terminal carboxyphenyl groups.
Caption: Molecular structure of this compound.
Synthesis and Purification Protocol
Commercially available purities typically range from 95% to 98%.[6] For applications requiring higher purity, such as the growth of single-crystal Metal-Organic Frameworks (MOFs), further purification is necessary. The most common synthetic routes involve the hydrolysis of the corresponding dimethyl or diethyl ester precursors.
Field-Proven Protocol: Saponification of a Diester Precursor
This protocol describes a generalized method for the synthesis of this compound via the hydrolysis of its diester precursor. The causality behind this choice is that ester precursors are often easier to purify via column chromatography than the final dicarboxylic acid product.
Step 1: Dissolution and Hydrolysis
-
Dissolve the diester precursor (e.g., dimethyl-4,4'-(anthracene-9,10-diyl)-dibenzoate) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.[8]
-
Add an aqueous solution of a strong base, typically potassium hydroxide (KOH), in stoichiometric excess (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (approximately 60-70°C) for 6 to 24 hours.[8] The elevated temperature accelerates the saponification reaction, ensuring complete conversion of the ester groups to carboxylate salts.
Step 2: Precipitation and Isolation
-
After cooling the reaction mixture to room temperature, remove the organic solvents via rotary evaporation.
-
Dilute the remaining aqueous solution with deionized water.
-
Acidify the solution slowly by adding concentrated hydrochloric acid (HCl) dropwise while stirring vigorously. The target pH should be ~1-2. This step is critical as it protonates the potassium carboxylate salts, causing the water-insoluble dicarboxylic acid product to precipitate out of the solution.
-
Collect the resulting solid precipitate by vacuum filtration.
Step 3: Purification
-
Wash the crude product extensively with deionized water to remove inorganic salts (e.g., KCl).
-
Perform subsequent washes with a non-polar solvent like hexane or ether to remove any remaining organic, non-polar impurities.
-
For final purification, recrystallization from a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended.
-
Dry the purified light-yellow solid under a high vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove residual solvent.
Comprehensive Characterization
Verifying the identity and purity of the synthesized or procured this compound is a non-negotiable step before its use in sensitive applications. A combination of spectroscopic and analytical techniques should be employed.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum should confirm the key structural motifs. Expect to see multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the anthracene and phenyl rings. A characteristic broad singlet, typically downfield (>10 ppm), will correspond to the acidic protons of the two carboxylic acid groups. The integration of these signals should match the expected proton count of the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides definitive evidence of the carboxylic acid functional groups. Key expected absorbances include a strong, sharp peak for the carbonyl (C=O) stretch around 1680-1710 cm⁻¹ and a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids.
-
Thermogravimetric Analysis (TGA): TGA is used to assess thermal stability. A TGA trace will show a stable mass up to the decomposition temperature. For this compound, no significant mass loss should be observed below 300°C, confirming its suitability for high-temperature syntheses.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, which is 418.44 g/mol .[1][5]
Core Applications in Materials Science
The unique structural and photophysical properties of this compound make it a highly sought-after component in several areas of advanced materials research.
Linker for Metal-Organic Frameworks (MOFs)
The primary application of this molecule is as a rigid organic linker in the synthesis of MOFs.[1][6] MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming a porous, three-dimensional network.
Why it is an effective MOF linker:
-
Structural Rigidity: The anthracene core provides a robust, inflexible backbone, which is essential for creating stable, porous frameworks that do not collapse upon solvent removal.
-
Bifunctional Coordination: The two carboxylic acid groups at opposite ends of the molecule can coordinate with metal centers, enabling the extension of the framework in at least two directions.
-
Inherent Functionality: The anthracene unit is inherently fluorescent.[2] MOFs built with this linker can exhibit luminescence, making them suitable for applications in chemical sensing, where the fluorescence can be quenched or enhanced in the presence of specific analytes.[1][2] A Cd(II)-based MOF constructed with this linker has demonstrated high catalytic activity for the oxidation of alkylbenzenes.[9]
Workflow: Solvothermal Synthesis of a MOF
The following diagram and protocol outline a typical workflow for synthesizing a MOF using this compound as the organic linker.
Caption: Typical workflow for the solvothermal synthesis of a MOF.
Experimental Protocol:
-
Preparation: In a glass vial, combine this compound and a suitable metal salt (e.g., zinc nitrate hexahydrate) in a defined molar ratio.
-
Solubilization: Add a solvent mixture, commonly DMF, and sonicate the mixture until all solids are fully dissolved.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat to the desired reaction temperature (typically 80-120°C) and hold for 24-72 hours. During this period, the metal ions and linkers self-assemble into the crystalline MOF structure.
-
Isolation: After cooling the oven to room temperature, the resulting crystalline product is separated from the mother liquor, often by centrifugation or filtration.
-
Washing: The isolated crystals are washed several times with a fresh solvent (e.g., DMF) to remove any unreacted starting materials trapped within the pores.
-
Activation: To generate permanent porosity, the synthesis solvent molecules residing in the pores must be removed. This is achieved by immersing the crystals in a more volatile solvent (like chloroform or acetone) over several days (solvent exchange), followed by heating the material under a dynamic vacuum. This final "activation" step evacuates the pores, making the MOF ready for gas sorption or other applications.
Organic Electronics and Luminescent Materials
The inherent photophysical properties of the anthracene core make this compound and its derivatives suitable for use in organic electronics.[1] It has been explored for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As a blue-emitting material, it can serve as the active component in the emissive layer of an OLED device.[1]
-
Organic Semiconductors: The extended π-conjugated system allows for charge transport, making it a candidate for use in organic field-effect transistors (OFETs).[1]
Chemical Sensors
The fluorescence of the anthracene core can be modulated by its local environment. This principle is leveraged in chemical sensing.[1] When incorporated into a framework like a MOF, the pores can selectively bind to analyte molecules. This binding interaction can alter the electronic structure of the linker, leading to a detectable change (quenching or enhancement) in its fluorescence emission, thereby signaling the presence of the target analyte.[1][2]
Conclusion
This compound (CAS 42824-53-3) is more than just a chemical compound; it is a versatile and powerful building block for the next generation of advanced functional materials. Its combination of structural rigidity, pre-defined coordination geometry, and intrinsic photophysical properties makes it an invaluable tool for researchers in MOF chemistry, organic electronics, and sensor technology. A thorough understanding of its synthesis, purification, and characterization is paramount to harnessing its full potential in creating materials with tailored properties and novel applications.
References
- 1. Buy this compound | 42824-53-3 [smolecule.com]
- 2. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]
- 3. China this compound CAS NO: 42824-53-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. This compound | 42824-53-3 [amp.chemicalbook.com]
- 5. CAS#:42824-53-3 | 4,4'-(Anthracene-9,10-diyl)dibenzoic acid | Chemsrc [chemsrc.com]
- 6. lumtec.com.tw [lumtec.com.tw]
- 7. This compound | 42824-53-3 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. A new three-dimensional metal–organic framework constructed from 9,10-anthracene dibenzoate and Cd(ii) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide on the Thermal Properties of 9,10-Di(p-carboxyphenyl)anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal properties of 9,10-Di(p-carboxyphenyl)anthracene (DPA) derivatives. A critical understanding of the thermal stability, decomposition pathways, and phase transitions of these molecules is paramount for their application in fields ranging from materials science to drug development. This document synthesizes experimental data with theoretical principles to offer a detailed exploration of structure-property relationships. Key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are discussed in detail, complete with step-by-step protocols to ensure experimental reproducibility and accuracy. This guide is intended to serve as a valuable resource for researchers and professionals working with these and similar aromatic compounds.
Introduction: The Significance of Thermal Properties in DPA Derivatives
This compound and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and structural properties. The rigid anthracene core provides a stable, planar backbone, while the p-carboxyphenyl substituents at the 9 and 10 positions offer functional handles for further chemical modification and influence intermolecular interactions. These characteristics make DPA derivatives promising candidates for applications such as organic light-emitting diodes (OLEDs), organic semiconductors, and as ligands in the formation of metal-organic frameworks (MOFs).
The performance and reliability of materials derived from DPA compounds are intrinsically linked to their thermal properties. Thermal stability, defined as a material's resistance to decomposition at elevated temperatures, is a critical parameter. For instance, in OLEDs, high thermal stability is required to prevent degradation during fabrication and operation. Similarly, the thermal behavior of DPA-based ligands is a key determinant of the stability and functional temperature range of the resulting MOFs.
This guide will delve into the methodologies used to characterize the thermal properties of DPA derivatives, present a comparative analysis of the thermal stability of various derivatives, and elucidate the underlying structure-property relationships that govern their thermal behavior.
Core Concepts in Thermal Analysis
The thermal properties of DPA derivatives are primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a thermogram, provides information on thermal stability, decomposition temperatures, and the composition of the material. A typical TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG) shows the rate of mass loss and can help to distinguish between successive decomposition events.
2.2. Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. The resulting DSC curve plots heat flow against temperature. Endothermic events, such as melting, result in a downward peak, while exothermic events, such as decomposition, produce an upward peak.
Experimental Methodologies: A Practical Guide
The following sections provide detailed, step-by-step protocols for conducting TGA and DSC analyses on powdered samples of DPA derivatives. These protocols are designed to be self-validating by emphasizing consistency and control over experimental parameters.
3.1. Detailed Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines the steps for determining the thermal stability and decomposition profile of a DPA derivative.
3.1.1. Sample Preparation
-
Ensure the DPA derivative sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
Tare a clean, empty TGA crucible (typically alumina or platinum) on a microbalance.
-
Carefully weigh 5-10 mg of the powdered sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.[1]
-
Gently tap the crucible to ensure the sample forms a thin, even layer on the bottom. This promotes uniform heating.
3.1.2. Instrument Setup and Execution
-
Place the sample crucible into the TGA instrument's autosampler or manually load it onto the balance mechanism.
-
Select the appropriate purge gas, typically high-purity nitrogen, to provide an inert atmosphere and prevent oxidative degradation. Set the flow rate to a standard value, for example, 20-50 mL/min.
-
Program the temperature profile. A common method is to heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.[2]
-
Initiate the experiment. The instrument will record the sample's mass as a function of the increasing temperature.
-
After the run is complete, allow the furnace to cool down before removing the sample residue.
3.2. Detailed Protocol for Differential Scanning Calorimetry (DSC)
This protocol details the procedure for identifying and quantifying thermal transitions in DPA derivatives.
3.2.1. Sample Preparation
-
Using a microbalance, accurately weigh 2-5 mg of the finely powdered DPA derivative into a clean aluminum DSC pan.
-
Place the corresponding lid on the pan and securely crimp it using a sample press. A hermetic seal is important to prevent any loss of volatile decomposition products.
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference. The reference pan should be of the same type and have a similar mass to the sample pan.
3.2.2. Instrument Setup and Execution
-
Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 5 minutes to ensure an inert atmosphere.
-
Set the temperature program. A typical program involves an initial isothermal period, followed by a heating ramp, a cooling ramp, and a final heating ramp. For example:
-
Hold at 30 °C for 5 minutes.
-
Heat from 30 °C to 400 °C at 10 °C/min.
-
Cool from 400 °C to 30 °C at 10 °C/min.
-
Heat from 30 °C to 400 °C at 10 °C/min. The second heating scan is often used for analysis as it provides information on the material's properties after a defined thermal history.
-
-
Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
Thermal Properties of Selected 9,10-Disubstituted Anthracene Derivatives
The thermal stability of anthracene derivatives is significantly influenced by the nature of the substituents at the 9 and 10 positions. The following table summarizes the decomposition temperatures (Td), determined as the temperature at which 5% weight loss occurs, for a series of 9,10-disubstituted anthracene derivatives.
| Compound | Substituent at 9-position | Substituent at 10-position | Decomposition Temperature (Td) (°C) | Reference |
| 1a | Phenyl | Phenyl | 258 | [3] |
| 1b | Phenyl | 1-Naphthalenyl | 232-235 (MP) | [3] |
| 1c | Phenyl | 2-Naphthalenyl | Not Reported | [3] |
| 2a | 4-Methoxyphenyl | Phenyl | 275 | [3] |
| 2b | 4-Methoxyphenyl | 1-Naphthalenyl | 250-256 (MP) | [3] |
| 2c | 4-Methoxyphenyl | 2-Naphthalenyl | 302 | [3] |
| 2d | 4-Methoxyphenyl | Phenanthren-10-yl | 386 | [3] |
| DPA-Melt | Phenyl | Phenyl | 342.4 | [4] |
| DPA-Solution | Phenyl | Phenyl | 352.0 | [4] |
*MP denotes melting point.
Structure-Property Relationships: The Driving Forces of Thermal Stability
The data presented in the table above reveals a clear correlation between the molecular structure of 9,10-disubstituted anthracene derivatives and their thermal stability. Several key factors contribute to this relationship:
-
Molecular Weight and Rigidity: An increase in molecular weight and rigidity of the substituents generally leads to higher thermal stability. This is evident in the trend observed for compounds 2a through 2d , where the increasing size and complexity of the substituent at the 10-position results in a significant increase in the decomposition temperature, with 2d exhibiting the highest Td of 386 °C.[3]
-
Intermolecular Interactions: The presence of functional groups capable of strong intermolecular interactions, such as hydrogen bonding, can significantly enhance thermal stability. For this compound, the carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds. This creates a more robust supramolecular assembly that requires more energy to disrupt, thus increasing the decomposition temperature. The formation of these hydrogen bonds can lead to the formation of dimers or extended networks in the solid state.
The interplay of these factors determines the overall thermal behavior of a given DPA derivative.
Visualizing the Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
6.1. Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of DPA derivatives.
6.2. Structure-Property Relationship
Caption: Key structural factors influencing the thermal stability of DPA derivatives.
Conclusion
The thermal properties of this compound derivatives are a critical aspect of their characterization and application. This guide has provided an in-depth overview of the principles and experimental methodologies for assessing these properties, with a focus on TGA and DSC. The presented data and discussion highlight the significant influence of molecular structure, particularly the nature of the substituents at the 9 and 10 positions, on the thermal stability of these compounds. A thorough understanding of these structure-property relationships is essential for the rational design of new DPA derivatives with tailored thermal characteristics for advanced applications in materials science and beyond.
References
The Electrochemical Landscape of Dicarboxyphenyl Anthracene Compounds: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the electrochemical properties of dicarboxyphenyl anthracene compounds, with a particular focus on 9,10-bis(4-carboxyphenyl)anthracene. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and electrochemical behavior of these molecules, offering both theoretical understanding and practical experimental protocols.
Introduction: The Significance of Dicarboxyphenyl Anthracene Compounds
Anthracene derivatives are a well-established class of polycyclic aromatic hydrocarbons renowned for their unique photophysical and electrochemical properties. The introduction of carboxyphenyl groups at the 9 and 10 positions of the anthracene core significantly modifies its electronic characteristics, enhancing its potential for a variety of applications. These substitutions can influence the molecule's solubility, electronic energy levels (HOMO/LUMO), and redox behavior, making dicarboxyphenyl anthracenes attractive candidates for use in organic electronics, chemosensors, and as scaffolds in medicinal chemistry. Understanding the electrochemical properties of these compounds is paramount to unlocking their full potential in these fields.
Synthesis of 9,10-bis(4-carboxyphenyl)anthracene: A Step-by-Step Protocol
The synthesis of 9,10-bis(4-carboxyphenyl)anthracene is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route to forming carbon-carbon bonds between an aryl halide and an aryl boronic acid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective for Suzuki-Miyaura couplings due to their ability to readily undergo oxidative addition and reductive elimination, the key steps in the catalytic cycle.
-
Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the activation of the boronic acid, facilitating the transmetalation step.
-
Solvent System: A two-phase solvent system, such as a mixture of toluene, ethanol, and water, is often employed to dissolve both the organic reactants and the inorganic base, promoting efficient reaction at the interface.
Self-Validating System:
The success of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product. The final product's identity and purity are confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Detailed Experimental Protocol: Synthesis of 9,10-bis(4-carboxyphenyl)anthracene
Materials:
-
9,10-Dibromoanthracene
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1 equivalent) and 4-carboxyphenylboronic acid (2.2 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and a 2 M aqueous solution of sodium carbonate (e.g., in a 4:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 9,10-bis(4-carboxyphenyl)anthracene.
Diagram of the Suzuki-Miyaura Coupling Reaction Workflow:
A Comprehensive Technical Guide to the Theoretical Calculation of 9,10-Di(p-carboxyphenyl)anthracene
This guide provides a detailed exploration of the theoretical methodologies used to characterize 9,10-Di(p-carboxyphenyl)anthracene (DPA), a molecule of significant interest in materials science and drug development. DPA's unique photophysical properties, stemming from its extended π-conjugated system, make it a valuable component in the development of fluorescent probes and as a ligand in luminescent metal-organic frameworks (MOFs).[1][2] A thorough understanding of its electronic structure and excited-state dynamics through computational modeling is paramount for the rational design of novel DPA-based applications.
This document is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of computational chemistry. It aims to provide not just a procedural overview, but a deeper insight into the rationale behind the selection of computational methods, enabling the reader to conduct and interpret theoretical calculations on DPA and similar aromatic systems with confidence.
The Structural and Electronic Landscape of DPA
This compound is characterized by an anthracene core substituted at the 9 and 10 positions with para-carboxyphenyl groups. A critical structural feature, revealed by density functional theory (DFT) calculations and crystallographic data, is the significant dihedral angle between the carboxylic acid groups and the anthracene plane.[3] This non-planar geometry is a key determinant of the molecule's electronic and photophysical properties, as it influences the extent of π-conjugation between the anthracene core and the phenyl substituents.[4]
The presence of the carboxyphenyl groups also facilitates intermolecular interactions, particularly π-π stacking, with distances of 3.60 Å observed in the crystalline state.[3] These interactions are crucial for understanding the solid-state properties of DPA and its derivatives.
Foundational Theoretical Approaches: DFT and TD-DFT
The primary tools for the theoretical investigation of molecules like DPA are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT).[5][6] DFT is employed to determine the ground-state properties, including the optimized molecular geometry and electronic structure, while TD-DFT is used to probe the excited-state properties, such as absorption and emission spectra.[6]
The "Why" Behind Method Selection: Functionals and Basis Sets
The accuracy of DFT and TD-DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules with extended π-systems like DPA, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, have been shown to provide a good balance between computational cost and accuracy.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often yields reliable results for the geometry and electronic structure of organic molecules.[7][8]
-
CAM-B3LYP: This is a long-range corrected hybrid functional that is particularly well-suited for describing charge-transfer excitations, which can be important in substituted aromatic systems.[9]
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets are commonly employed for molecules of this size.
-
6-31G(d,p): This is a split-valence basis set that provides a good compromise between accuracy and computational expense for geometry optimizations and initial property calculations.[8][10]
-
6-311+G(d,p): This is a triple-split valence basis set with diffuse and polarization functions, which is recommended for more accurate calculations of electronic properties and excited states, especially when anions or weakly bound electrons are involved.[7]
Expert Insight: The selection of a functional and basis set should always be validated against experimental data whenever possible. For DPA, comparing the calculated absorption spectrum with the experimental one can provide a good indication of the suitability of the chosen computational level.
A Step-by-Step Protocol for the Theoretical Characterization of DPA
The following protocol outlines a robust workflow for the theoretical characterization of DPA using DFT and TD-DFT. This protocol is designed to be a self-validating system, where the results of each step inform the next.
Workflow Visualization
Caption: Computational workflow for the theoretical characterization of DPA.
Detailed Experimental Protocols
Step 1: Initial 3D Structure Generation
-
Objective: To create a reasonable starting geometry for the DPA molecule.
-
Procedure:
-
Use a molecular builder software (e.g., Avogadro, GaussView) to construct the 3D structure of this compound.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a sensible starting conformation.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).
-
Step 2: Ground State Geometry Optimization
-
Objective: To find the lowest energy conformation of the DPA molecule in its electronic ground state.
-
Procedure:
-
Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Specify a DFT calculation with the B3LYP functional and the 6-31G(d,p) basis set.
-
Use the Opt keyword to request a geometry optimization.
-
Include the SCRF keyword with the Polarizable Continuum Model (PCM) to account for the implicit effects of a solvent (e.g., water or an organic solvent in which experimental data is available).[11]
-
Run the calculation.
-
Step 3: Frequency Analysis
-
Objective: To verify that the optimized geometry corresponds to a true energy minimum.
-
Procedure:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, and the geometry needs to be further optimized.
-
Step 4: Single-Point Energy and Molecular Orbital Analysis
-
Objective: To obtain more accurate electronic properties for the optimized geometry.
-
Procedure:
-
Using the verified minimum energy geometry, perform a single-point energy calculation with a larger basis set, such as 6-311+G(d,p), at the B3LYP level of theory.
-
From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability.
-
Step 5: Vertical Absorption Spectrum Calculation
-
Objective: To simulate the UV-Vis absorption spectrum of DPA.
-
Procedure:
-
Using the ground-state optimized geometry, perform a TD-DFT calculation.
-
Specify the same functional and large basis set as in the single-point energy calculation (e.g., TD-B3LYP/6-311+G(d,p)).
-
Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral region.
-
Include the PCM for solvent effects.
-
Extract the calculated excitation energies (wavelengths) and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition.
-
Step 6: Excited State Geometry Optimization
-
Objective: To determine the geometry of the molecule in its first excited singlet state (S1).
-
Procedure:
-
Perform a TD-DFT geometry optimization for the first excited state (Root=1).
-
Use a functional and basis set suitable for excited state calculations, such as B3LYP/6-31G(d,p).
-
Step 7: Vertical Emission Spectrum Calculation
-
Objective: To simulate the fluorescence spectrum of DPA.
-
Procedure:
-
Using the optimized geometry of the first excited state, perform a single-point TD-DFT calculation to determine the energy of the transition back to the ground state.
-
The energy difference will correspond to the emission wavelength.
-
Step 8: Data Extraction and Visualization
-
Objective: To process and present the calculated data in a clear and informative manner.
-
Procedure:
-
Extract the key data from the output files, including optimized geometries, HOMO and LUMO energies, and the wavelengths and oscillator strengths of the electronic transitions.
-
Use software to visualize the molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions.
-
Plot the simulated absorption and emission spectra.
-
Step 9: Jablonski Diagram Construction
-
Objective: To visually represent the photophysical processes of DPA.
-
Procedure:
Interpreting the Results: From Numbers to Insights
The theoretical calculations provide a wealth of quantitative data that can be translated into a deeper understanding of DPA's behavior.
Tabulated Data Summary
| Property | Computational Level | Calculated Value | Experimental Value (if available) |
| Ground State Dihedral Angle | B3LYP/6-31G(d,p) | Value | Value |
| HOMO Energy | B3LYP/6-311+G(d,p) | Value eV | - |
| LUMO Energy | B3LYP/6-311+G(d,p) | Value eV | - |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | Value eV | - |
| λmax (Absorption) | TD-B3LYP/6-311+G(d,p) | Value nm | Value nm |
| λmax (Emission) | TD-B3LYP/6-311+G(d,p) | Value nm | Value nm |
(Note: The "Value" placeholders should be filled with the actual results from the calculations.)
Visualizing Photophysical Processes: The Jablonski Diagram
Caption: A generalized Jablonski diagram illustrating the key photophysical processes.
The Jablonski diagram provides a qualitative picture of the fate of the molecule after it absorbs light. The energy levels of the S1 and T1 states, calculated with TD-DFT, are crucial for understanding the potential for fluorescence versus phosphorescence. For many anthracene derivatives, fluorescence from the S1 state is the dominant relaxation pathway.[14]
Conclusion: The Predictive Power of Theoretical Calculations
This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of this compound. By following the detailed protocol and understanding the rationale behind the choice of computational methods, researchers can gain valuable insights into the structural, electronic, and photophysical properties of this important molecule. These theoretical predictions are not merely academic exercises; they provide a powerful tool for the rational design of new materials with tailored properties for applications in fields ranging from organic electronics to biomedical imaging. The synergy between theoretical calculations and experimental validation is key to accelerating innovation in these areas.
References
- 1. Jablonski Energy Diagram [evidentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 13. horiba.com [horiba.com]
- 14. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of anthracene-based ligands
An In-Depth Technical Guide to the Discovery and History of Anthracene-Based Ligands
Abstract
The journey of anthracene, from its discovery in the bituminous residues of coal tar to its current status as a cornerstone of modern chemistry, is a testament to its remarkable versatility. Initially prized for its role in the synthesis of vibrant dyes, the rigid, planar, and intrinsically fluorescent tricycle of anthracene has evolved into a privileged scaffold for ligand design. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the history, synthesis, and application of anthracene-based ligands. We will delve into their pivotal role in catalysis, their utility in constructing advanced materials like Metal-Organic Frameworks (MOFs), their application as sensitive fluorescent probes, and their significance in medicinal chemistry. By explaining the causality behind experimental designs and grounding claims in authoritative references, this guide aims to serve as both a historical overview and a practical resource for the scientific community.
The Genesis of a Scaffold: The Discovery of Anthracene
The story of anthracene begins in 1832, when French chemists Jean-Baptiste Dumas and Auguste Laurent first isolated a crystalline substance from the high-boiling fraction of coal tar.[1][2][3][4] Initially named "paranaphthalene" due to an incorrect elemental analysis, Laurent later renamed it anthracene, derived from the Greek word for coal, anthrax.[1] For decades, coal tar remained the primary source for this polycyclic aromatic hydrocarbon (PAH).[1][3][5]
The industrial significance of anthracene exploded in 1868 when Carl Graebe and Carl Liebermann, and independently William H. Perkin, developed a synthesis for the red dye alizarin from anthracene.[3] This breakthrough not only supplanted the need for natural madder root but also cemented anthracene's role as a vital chemical feedstock.[3] While industrial production still relies on the fractional distillation of coal tar, classic laboratory syntheses like the Elbs reaction, a cyclodehydration of o-methyl-substituted diarylketones, provide access to specific derivatives.[1][4][5][6]
The fundamental properties of the anthracene molecule—a three-ring, planar, and aromatic system—make it an exceptional building block for more complex functional molecules.[7][8] Its rigid structure provides a predictable and stable framework, while its π-conjugated system endows it with unique electronic and photophysical properties, most notably a strong blue fluorescence under UV light.[1][2][9] It is these intrinsic characteristics that chemists have exploited to develop a vast and diverse family of anthracene-based ligands.
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Methodological & Application
Unlocking the Potential of 9,10-Di(p-carboxyphenyl)anthracene in Metal-Organic Frameworks: A Guide to Application and Protocol
The field of materials science is continually driven by the pursuit of novel compounds with tunable properties for a wide array of applications. Among these, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their structure and function. This guide focuses on the applications of a particularly promising organic linker, 9,10-Di(p-carboxyphenyl)anthracene, and its derivatives in the construction of advanced MOFs. The inherent photophysical properties and rigid, well-defined geometry of the anthracene core make it an exceptional building block for creating MOFs with applications in selective gas adsorption, luminescence-based sensing, heterogeneous catalysis, and potentially, targeted drug delivery.
This document provides a comprehensive overview of the synthesis, characterization, and application of MOFs derived from this compound. It is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed experimental protocols to facilitate the exploration and exploitation of these remarkable materials.
Section 1: The Advantage of the Anthracene Core in MOF Chemistry
The this compound linker possesses a unique combination of attributes that make it a highly desirable component for MOF synthesis. The central anthracene unit is a well-known fluorophore, imparting intrinsic luminescent properties to the resulting frameworks. This opens up possibilities for applications in chemical sensing and optoelectronics. Furthermore, the rigid and planar nature of the anthracene core provides a high degree of predictability in the resulting framework topology, allowing for the design of MOFs with specific pore sizes and shapes. The para-positioned carboxylate groups offer versatile coordination modes with various metal ions, leading to a diverse range of network architectures.
Section 2: Application in Selective Gas Adsorption
The precise control over pore dimensions afforded by linkers like 9,10-anthracenedicarboxylate, a close structural analog of this compound, enables the fabrication of MOFs with exceptional gas separation capabilities. A prime example is the ultramicroporous MOF, PCN-13.[1][2]
Principle of Size-Exclusive Separation
PCN-13 exhibits a framework with highly constricted apertures, on the order of angstroms, which allows for the selective adsorption of gases based on their kinetic diameters. This molecular sieving effect is the basis for its ability to separate smaller gas molecules from larger ones.[2][3]
Synthesis and Activation of PCN-13
The synthesis of PCN-13 involves a solvothermal reaction between a zinc salt and 9,10-anthracenedicarboxylic acid. The resulting crystalline material is then activated to remove solvent molecules from the pores, making the framework accessible for gas adsorption.
Protocol 1: Synthesis of PCN-13
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of 9,10-anthracenedicarboxylic acid and 0.15 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF).
-
Seal the vial and heat it in an oven at 100 °C for 24 hours.
-
Cool the vial to room temperature to allow for the formation of light-yellow crystals.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
Activate the synthesized PCN-13 by heating under vacuum to remove the coordinated and guest DMF molecules.
Table 1: Key Parameters for PCN-13 Synthesis
| Parameter | Value |
| Ligand | 9,10-anthracenedicarboxylic acid |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
Performance in Selective Gas Adsorption
Activated PCN-13 demonstrates remarkable selectivity for smaller gas molecules. For instance, it shows preferential uptake of oxygen (kinetic diameter: 3.46 Å) and hydrogen (kinetic diameter: 2.89 Å) over larger gases like nitrogen (kinetic diameter: 3.64 Å) and carbon monoxide (kinetic diameter: 3.76 Å).[2] This makes PCN-13 a promising candidate for applications in air separation and hydrogen purification.[1][4]
Table 2: Gas Adsorption Data for Activated PCN-13 at 77 K
| Gas | Adsorption Capacity (cm³/g) |
| Oxygen | ~65 |
| Hydrogen | ~45 |
| Nitrogen | <10 |
| Carbon Monoxide | <10 |
Diagram 1: Workflow for PCN-13 Synthesis and Gas Adsorption Testing
Caption: Workflow for PCN-13 synthesis and gas adsorption testing.
Section 3: Luminescent Sensing and Photodegradation
The inherent fluorescence of the anthracene moiety can be harnessed for the development of highly sensitive and selective chemical sensors. Furthermore, the photocatalytic properties of certain anthracene-based MOFs can be utilized for the degradation of environmental pollutants.[5][6]
Luminescent Detection of Nitroaromatics
Certain anthracene-based MOFs exhibit a phenomenon known as luminescence quenching in the presence of specific analytes, particularly nitroaromatic compounds, which are common components of explosives.[7][8] This quenching effect forms the basis of a highly sensitive detection method. An indium-based MOF, In-ADBA, synthesized using 4,4'-(9,10-anthracenediyl)dibenzoic acid (a derivative of the topic linker), has shown excellent performance in detecting nitroaromatics in water.[5]
Protocol 2: Luminescent Sensing of Nitroaromatics with In-ADBA
-
Synthesize the In-ADBA MOF via a solvothermal reaction of In(NO₃)₃·xH₂O and 4,4'-(9,10-anthracenediyl)dibenzoic acid in a DMF/water mixture.
-
Disperse a small amount of the activated In-ADBA powder in water to form a stable suspension.
-
Record the initial fluorescence emission spectrum of the suspension.
-
Introduce a solution containing the nitroaromatic analyte (e.g., 2,4,6-trinitrophenol) to the MOF suspension.
-
Record the fluorescence emission spectrum again and quantify the degree of quenching.
Photocatalytic Degradation of Organic Dyes
The light-absorbing properties of anthracene-based MOFs can be exploited for the photocatalytic degradation of organic pollutants, such as dyes, in wastewater.[9][10] A europium-based MOF, Eu-ADBA, has demonstrated high efficiency in the photodegradation of rhodamine B and methylene blue under visible light irradiation.[5]
Protocol 3: Photodegradation of Methylene Blue using Eu-ADBA
-
Synthesize the Eu-ADBA MOF using a solvothermal method with Eu(NO₃)₃·6H₂O and 4,4'-(9,10-anthracenediyl)dibenzoic acid.
-
Disperse a known concentration of the Eu-ADBA catalyst in an aqueous solution of methylene blue.
-
Stir the suspension in the dark to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with a visible light source (e.g., a xenon lamp).
-
Periodically withdraw aliquots of the solution, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the characteristic wavelength of methylene blue to monitor its degradation.
Diagram 2: Mechanism of Luminescence Quenching for Nitroaromatic Sensing
Caption: Energy transfer from the excited MOF to the nitroaromatic analyte leads to fluorescence quenching.
Section 4: Heterogeneous Catalysis
The well-defined and accessible active sites within MOFs make them excellent candidates for heterogeneous catalysis, offering advantages such as ease of separation and reusability. MOFs based on this compound have demonstrated catalytic activity in various organic transformations.[11]
Oxidation of Alkylbenzenes
A cadmium-based MOF constructed from 4,4'-(9,10-anthracenediyl)dibenzoic acid has been shown to be a highly active and selective heterogeneous catalyst for the oxidation of alkylbenzenes to their corresponding ketones.[12][13] The unsaturated metal centers within the MOF are believed to be the active catalytic sites.
Protocol 4: Catalytic Oxidation of Ethylbenzene
-
Synthesize the Cd-anthracene MOF via a solvothermal reaction between Cd(NO₃)₂·4H₂O and 4,4'-(9,10-anthracenediyl)dibenzoic acid.
-
In a reaction vessel, combine the activated Cd-anthracene MOF catalyst, ethylbenzene (substrate), and an oxidant (e.g., tert-butyl hydroperoxide).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set period.
-
After the reaction, cool the mixture, separate the solid catalyst by centrifugation or filtration.
-
Analyze the liquid phase by gas chromatography to determine the conversion of ethylbenzene and the selectivity for acetophenone.
Multicomponent Biginelli Reaction
Cobalt and zinc-based MOFs incorporating an anthracene-derived ligand have been successfully employed as catalysts in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.[14][15][16] The Lewis acidity of the metal centers in the MOFs is crucial for their catalytic activity.[17]
Protocol 5: Biginelli Reaction Catalyzed by Co-Anthracene MOF
-
Synthesize the Co-anthracene MOF using a solvothermal method.[14]
-
In a round-bottom flask, mix an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), urea, and the Co-anthracene MOF catalyst in a suitable solvent.
-
Reflux the reaction mixture for the required time.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture, separate the catalyst, and purify the product by recrystallization.
Table 3: Catalytic Performance in the Oxidation of Ethylbenzene
| Catalyst | Conversion (%) | Selectivity for Acetophenone (%) |
| Cd-anthracene MOF | >99 | >99 |
Section 5: Potential in Drug Delivery
While specific examples of this compound-based MOFs for drug delivery are still emerging, the inherent properties of MOFs make them highly promising platforms for such applications.[18] The high porosity and tunable pore sizes allow for the encapsulation of therapeutic agents, while the biodegradable nature of many MOF constituents offers a pathway for controlled drug release.[19][20]
Key Advantages of MOFs for Drug Delivery
-
High Drug Loading Capacity: The large surface area and pore volume of MOFs enable the encapsulation of significant amounts of drug molecules.[18]
-
Controlled Release: The degradation of the MOF structure in physiological conditions can be tailored to achieve a sustained release of the encapsulated drug.
-
Biocompatibility: Many MOFs are constructed from biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) and organic linkers.[18]
-
Surface Functionalization: The external surface of MOF particles can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.
The intrinsic fluorescence of the this compound linker could also be advantageous for theranostic applications, where the MOF serves as both a drug carrier and an imaging agent to track its biodistribution. Further research in this area is warranted to explore the full potential of these materials in the pharmaceutical sciences.
Conclusion
MOFs constructed from this compound and its derivatives represent a versatile class of materials with a broad spectrum of applications. Their unique structural and photophysical properties, stemming from the anthracene core, have enabled advancements in selective gas separation, luminescent sensing, and heterogeneous catalysis. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of these fascinating materials. The continued exploration of new synthetic strategies and applications will undoubtedly lead to further innovations and solidify the importance of anthracene-based MOFs in materials science and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultramicroporous metal-organic framework based on 9,10-anthracenedicarboxylate for selective gas adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal–organic frameworks based luminescent materials for nitroaromatics sensing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A new three-dimensional metal–organic framework constructed from 9,10-anthracene dibenzoate and Cd(ii) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. A new three-dimensional metal-organic framework constructed from 9,10-anthracene dibenzoate and Cd(II) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Co/Zn metal–organic frameworks with an anthracene-based ligand: cell imaging and catalytic studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Leveraging 9,10-Di(p-carboxyphenyl)anthracene for High-Sensitivity Electrochemiluminescence Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of 9,10-Di(p-carboxyphenyl)anthracene (DCPA) as a robust luminophore for electrochemiluminescence (ECL) detection. We delve into the core mechanistic principles, present detailed protocols for bioconjugation and a complete magnetic bead-based sandwich immunoassay, and discuss the performance characteristics that position DCPA as a compelling alternative to traditional ECL labels for sensitive and specific analyte quantification.
Introduction: The Case for a Blue Emitter in Electrochemiluminescence
Electrochemiluminescence (ECL) is a cornerstone of modern bioanalytical chemistry, prized for its exceptional sensitivity, wide dynamic range, and low background signal, as the excitation source is electrical, not optical[1]. While tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) has long dominated the field, there is a growing need for alternative luminophores with distinct spectral properties to enable multiplexing and avoid spectral overlap.
This compound (DCPA), a derivative of the classic blue-emitting fluorophore anthracene, emerges as a highly promising candidate. Its rigid aromatic core provides a high fluorescence quantum yield, a prerequisite for efficient ECL[2]. The two terminal carboxylic acid groups serve as versatile chemical handles, enabling straightforward covalent conjugation to biomolecules such as antibodies, proteins, and nucleic acids using well-established carbodiimide chemistry[3][4]. This guide provides the foundational knowledge and practical protocols to successfully integrate DCPA into your ECL workflows.
The Mechanism of DCPA Electrochemiluminescence with a Coreactant
The light-generating process for DCPA in aqueous analytical systems relies on a coreactant, most commonly the tertiary amine tri-n-propylamine (TPrA). The "oxidative-reduction" mechanism is a sequence of electrochemical and chemical events initiated at the surface of an electrode[5]. Understanding this pathway is critical for optimizing assay conditions.
The Core Reaction Sequence:
-
Initial Oxidation: Upon applying a positive potential to the working electrode (typically +1.0 to +1.5 V vs. Ag/AgCl), both DCPA and TPrA are oxidized, generating their respective radical cations: DCPA•⁺ and TPrA•⁺[6][7].
-
Coreactant Transformation: The TPrA•⁺ is unstable and rapidly undergoes deprotonation, losing a proton (H⁺) from a carbon atom adjacent to the nitrogen. This chemical step transforms it into a highly reducing free radical intermediate, TPrA•[6][8].
-
Exciton Generation: The potent TPrA• radical injects an electron to the DCPA•⁺. This energetic electron-transfer reaction is the critical step that generates the high-energy singlet excited state of the luminophore (¹DCPA*)[5][6].
-
Light Emission: The electronically excited ¹DCPA* relaxes to its ground state, releasing the excess energy as a photon of light. The emission from anthracene derivatives typically occurs in the blue region of the spectrum (~430-460 nm), providing a distinct signal from traditional ruthenium-based labels[2].
This process regenerates the ground-state DCPA, allowing a single molecule to undergo multiple excitation-emission cycles as long as a sufficient supply of TPrA and an applied potential are maintained, leading to significant signal amplification.
Caption: The coreactant ECL pathway for DCPA and TPrA.
Application Protocol: DCPA-ECL Sandwich Immunoassay
This section outlines a complete workflow for a sensitive sandwich immunoassay using magnetic beads as the solid phase and a DCPA-labeled secondary antibody for detection.
Part A: Covalent Conjugation of DCPA to a Secondary Antibody
The carboxylic acid groups of DCPA are activated to form a semi-stable N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. This two-step process prevents unwanted protein cross-linking[3].
Materials:
-
Secondary Antibody (e.g., Goat anti-Human IgG)
-
This compound (DCPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Tris-HCl, pH 7.4
-
Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Protocol:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS.
-
DCPA Activation:
-
Rationale: EDC activates the carboxyl groups on DCPA. Sulfo-NHS is added to create a more stable, amine-reactive intermediate, increasing coupling efficiency in an aqueous environment. The reaction is performed at a slightly acidic pH (6.0) to optimize EDC activity and minimize hydrolysis.
-
In a microcentrifuge tube, dissolve DCPA in a minimal amount of DMSO, then dilute into Activation Buffer to a final concentration of 10 mM.
-
Add a 5-fold molar excess of both EDC and Sulfo-NHS to the DCPA solution. For example, for 10 µL of 10 mM DCPA, add 50 µL of 10 mM EDC and 50 µL of 10 mM Sulfo-NHS (prepare EDC/Sulfo-NHS fresh).
-
Incubate for 15-20 minutes at room temperature to generate the DCPA-NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated DCPA-NHS ester solution to the prepared antibody solution. A typical starting molar ratio is 20:1 (DCPA:Antibody).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Rationale: It is critical to remove unreacted DCPA and byproducts, which can cause high background signals. A desalting column effectively separates the large antibody conjugate from small molecules.
-
Equilibrate a desalting column with PBS (pH 7.4) according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column and centrifuge to collect the purified DCPA-labeled antibody.
-
-
Characterization & Storage:
-
Determine the concentration of the labeled antibody using a BCA assay or by measuring absorbance at 280 nm.
-
Confirm labeling by measuring the absorbance of the anthracene moiety (approx. 390-400 nm).
-
Store the conjugate at 4°C with a preservative like sodium azide.
-
Part B: Magnetic Bead-Based Sandwich Immunoassay
Materials:
-
Capture Antibody-Coated Magnetic Beads (e.g., Streptavidin beads with a biotinylated capture antibody)
-
DCPA-Labeled Secondary (Detection) Antibody (from Part A)
-
Analyte Standard and Samples
-
Assay Buffer: PBS with 0.5% Bovine Serum Albumin (BSA) and 0.05% Tween-20
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)
-
ECL Detection Buffer: 100-200 mM PBS (pH 7.5-8.0) containing 100-150 mM Tri-n-propylamine (TPrA).
Protocol:
-
Bead Preparation: Resuspend the capture antibody-coated magnetic beads in Assay Buffer. Transfer 25-50 µL of the bead suspension to each well of a 96-well plate.
-
Analyte Capture: Add your analyte standards or samples to the wells. Incubate for 60 minutes at room temperature with shaking to allow the capture antibody to bind the analyte.
-
Washing:
-
Rationale: Washing steps are crucial for removing unbound components and minimizing non-specific binding, which is a primary source of background noise[9].
-
Place the plate on a magnetic separator to pellet the beads.
-
Aspirate and discard the supernatant.
-
Remove the plate from the magnet, add 200 µL of Wash Buffer, and resuspend the beads.
-
Repeat this wash cycle two more times for a total of three washes.
-
-
Detection Antibody Binding:
-
Resuspend the washed beads in 100 µL of Assay Buffer containing the DCPA-labeled detection antibody (typically at a concentration of 1-2 µg/mL).
-
Incubate for 60 minutes at room temperature with shaking to form the "sandwich" complex.
-
-
Final Washes: Repeat the magnetic separation and washing steps (Step 3) three times to remove unbound detection antibody.
-
ECL Measurement:
-
After the final wash, resuspend the beads in 150-200 µL of ECL Detection Buffer.
-
Immediately place the plate in an ECL plate reader.
-
The instrument will apply a voltage ramp (e.g., 0 to +1.5 V) and measure the light emission, reported in Relative Light Units (RLU). The signal is directly proportional to the amount of analyte in the sample[10][11].
-
Caption: Workflow for the DCPA-ECL sandwich immunoassay.
Performance Characteristics and Data
The analytical performance of a DCPA-based ECL assay is comparable to other high-sensitivity immunoassay platforms. While specific performance depends heavily on the antibodies and analyte, a well-optimized system can be expected to achieve the following benchmarks, based on data from analogous ECL biosensor systems.
| Parameter | Expected Performance | Rationale / Context |
| Limit of Detection (LOD) | 1 - 10 pg/mL | The high efficiency of the TPrA coreactant system and low background noise enable femtomolar-level detection. |
| Dynamic Range | 3 - 4 log orders | ECL technology is known for its exceptionally wide dynamic range, minimizing the need for sample dilutions[1]. |
| Precision (CV%) | < 15% | Magnetic bead-based assays offer high reproducibility, and automated washers and readers further reduce variability[12]. |
| Emission Wavelength (λₘₐₓ) | ~430 - 460 nm | The emission is characteristic of the anthracene core, providing a clear spectral window distinct from Ru(bpy)₃²⁺ (~620 nm)[2]. |
| Signal Stability | Stable | Unlike enzymatic labels, ECL luminophores like DCPA are robust small molecules not subject to denaturation or activity loss. |
Conclusion
This compound is a versatile and powerful luminophore for developing sensitive electrochemiluminescence-based analytical methods. Its strong blue emission, coupled with straightforward and reliable bioconjugation chemistry, makes it an excellent tool for researchers developing novel immunoassays, nucleic acid probes, and other biosensors. The protocols and mechanistic insights provided in this guide serve as a robust starting point for harnessing the full potential of DCPA in demanding research and diagnostic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrogenerated Chemiluminescence: An Oxidative‐Reduction Type ECL Reaction Sequence Using Tripropyl Amine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn2.hubspot.net [cdn2.hubspot.net]
- 10. Multiplexed Sandwich Immunoassays using Electrochemiluminescence Imaging Resolved at the Single Bead Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Metal-Organic Frameworks with Dicarboxyphenyl Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them highly attractive for applications in gas storage, catalysis, and notably, drug delivery. This document provides a detailed guide to the synthesis of MOFs utilizing dicarboxyphenyl linkers, a foundational class of ligands in MOF chemistry. We will delve into the underlying principles of MOF synthesis, offer step-by-step protocols for the preparation of benchmark MOFs, and discuss essential characterization techniques to validate the synthesized materials.
Introduction: The Architectural Significance of Dicarboxyphenyl Linkers
Dicarboxyphenyl linkers, such as terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) and isophthalic acid (benzene-1,3-dicarboxylic acid), are among the most widely used building blocks in MOF synthesis.[1][2][3] Their rigidity is crucial for creating robust frameworks with permanent porosity.[3] The predictable coordination geometry of the carboxylate groups allows for the rational design of MOF structures with desired topologies and pore environments. Furthermore, the phenyl ring can be readily functionalized with various chemical groups (e.g., -NH2, -NO2, -Br) to tune the MOF's properties for specific applications.[4] This versatility makes dicarboxyphenyl-based MOFs a cornerstone of MOF research and development.
Pre-Synthesis Considerations: The Blueprint for a Successful Synthesis
The successful synthesis of a desired MOF hinges on the careful selection of its constituent components and reaction conditions. These factors dictate the final structure, crystallinity, and properties of the material.
Selection of Metal Source
The choice of the metal ion or cluster, often referred to as the secondary building unit (SBU), is a critical determinant of the resulting MOF's structure and stability.[4] Different metals exhibit distinct coordination preferences, influencing the geometry of the final framework. For dicarboxyphenyl linkers, common metal sources include:
-
Zinc (II): Often sourced from zinc nitrate or zinc acetate, it readily forms the iconic Zn4O cluster found in MOF-5 and related structures.[5][6][7]
-
Zirconium (IV): Typically introduced as zirconium chloride or zirconium oxychloride, it forms highly stable Zr6O4(OH)4 clusters, leading to exceptionally robust MOFs like the UiO-66 series.[8][9]
-
Copper (II): Copper acetate is a common precursor and forms paddle-wheel SBUs.
-
Other Metals: A wide array of other metals, including cobalt, nickel, and cadmium, have also been successfully employed to create diverse MOF structures with dicarboxyphenyl linkers.[10][11][12]
The Dicarboxyphenyl Linker: More Than Just a Spacer
The organic linker bridges the metal SBUs to form the extended framework.[13] Key considerations for the linker include:
-
Isomerism: The position of the carboxylate groups on the phenyl ring has a profound impact on the final structure. Terephthalic acid (1,4-dicarboxyphenyl) is a linear linker that tends to form open, porous structures, while isophthalic acid (1,3-dicarboxyphenyl) is an angular linker that can lead to different network topologies.[3][14]
-
Functionalization: Introducing functional groups onto the phenyl ring can impart specific properties to the MOF. For instance, an amino group (-NH2) can serve as a site for post-synthetic modification or enhance CO2 adsorption.[15]
The Role of the Solvent
The solvent plays a multifaceted role in MOF synthesis. It solubilizes the precursors, mediates the self-assembly process, and can act as a template for pore formation. N,N-Dimethylformamide (DMF) is the most commonly used solvent in the solvothermal synthesis of dicarboxyphenyl MOFs.[6][11][16] Other solvents like N,N-diethylformamide (DEF) and water (in hydrothermal synthesis) are also utilized.[10] It is important to note that during solvothermal synthesis, DMF can decompose into dimethylamine, which may become incorporated into the MOF structure.[17]
Synthesis Methodologies: From Precursors to Crystalline Frameworks
Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[6][18] This technique involves heating a mixture of the metal salt, organic linker, and solvent in a sealed container, typically a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure facilitate the dissolution of the precursors and the crystallization of the MOF.
Generalized Solvothermal Synthesis Workflow
Below is a diagram illustrating the typical workflow for the solvothermal synthesis of a dicarboxyphenyl-based MOF.
Caption: A flowchart of the solvothermal synthesis process for MOFs.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of two benchmark dicarboxyphenyl-based MOFs: UiO-66 and MOF-5.
Protocol for the Synthesis of UiO-66 (Zr-BDC MOF)
UiO-66 is renowned for its exceptional thermal and chemical stability, making it a subject of intense research.
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
Terephthalic acid (H2BDC)
-
N,N-Dimethylformamide (DMF)
-
In a glass vial, dissolve ZrCl4 (e.g., 1.47 g) and terephthalic acid (e.g., 1.06 g) in DMF (e.g., 150 mL).[15]
-
Sonicate the mixture for approximately 20-30 minutes to ensure complete dissolution and homogeneity.
-
Transfer the resulting solution to a 200 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[8]
-
After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
A white crystalline powder should be visible at the bottom of the Teflon liner.
-
Collect the product by filtration or centrifugation.
-
To remove unreacted precursors and residual solvent from the pores, wash the product thoroughly with fresh DMF several times, followed by washing with a volatile solvent like ethanol or chloroform.[20]
-
Activate the sample by drying it under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to obtain the final porous material.
| Parameter | Value | Reference |
| Metal Source | Zirconium(IV) chloride (ZrCl4) | [15] |
| Linker | Terephthalic acid (H2BDC) | [15] |
| Solvent | N,N-Dimethylformamide (DMF) | [15] |
| Temperature | 120 °C | [8] |
| Time | 24 hours | [8] |
| Expected Product | White crystalline powder | [8] |
Protocol for the Synthesis of MOF-5 (Zn-BDC MOF)
MOF-5 is one of the most iconic MOFs, known for its high surface area and cubic structure.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
Terephthalic acid (H2BDC)
-
N,N-Dimethylformamide (DMF)
-
Dissolve zinc nitrate hexahydrate (e.g., 0.149 g) and terephthalic acid (e.g., 0.0166 g) in DMF (e.g., 15 mL) in a glass vial at room temperature.[6]
-
Stir the mixture until a homogeneous solution is formed.
-
Transfer the solution to a 25 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 100-120 °C for 20-24 hours.[6][16]
-
Allow the autoclave to cool to room temperature.
-
Colorless, cubic crystals of MOF-5 should have formed.
-
Collect the crystals by decanting the solvent.
-
Wash the collected crystals with fresh DMF to remove any unreacted starting materials.[6]
-
Perform a solvent exchange with a more volatile solvent, such as chloroform, for 2-3 days to facilitate the removal of DMF from the pores.
-
Activate the MOF-5 by heating under vacuum to remove the solvent molecules and open up the porous network.
| Parameter | Value | Reference |
| Metal Source | Zinc nitrate hexahydrate | [6] |
| Linker | Terephthalic acid (H2BDC) | [6] |
| Solvent | N,N-Dimethylformamide (DMF) | [6] |
| Temperature | 100-120 °C | [6][16] |
| Time | 20-24 hours | [6][16] |
| Expected Product | Colorless cubic crystals | [6] |
Note: Room temperature synthesis of MOF-5 is also possible by using zinc acetate and, in some cases, a base like triethylamine.[7][21]
Essential Characterization of Synthesized MOFs
Proper characterization is crucial to confirm the successful synthesis of the desired MOF and to assess its quality and properties.
MOF Characterization Workflow
The following diagram outlines the key characterization techniques for validating MOF synthesis.
Caption: Key techniques for the characterization of synthesized MOFs.
-
Powder X-ray Diffraction (PXRD): This is the most important technique for confirming the synthesis of a crystalline MOF. The experimental PXRD pattern of the synthesized material should be compared with the simulated pattern from the single-crystal structure or reported data to verify the correct phase formation.[22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups of the linker to the metal centers. The characteristic C=O stretching frequency of the carboxylic acid (typically around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and the temperature at which the framework decomposes.[8] It can also be used to determine the amount of solvent present in the pores after activation.
-
Gas Adsorption Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are measured to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method) and pore volume of the activated MOF, confirming its porosity.[22]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (e.g., cubic, octahedral) and size of the synthesized MOF crystals.[20]
Conclusion
The synthesis of metal-organic frameworks with dicarboxyphenyl linkers offers a versatile platform for the creation of advanced materials with tunable properties. By carefully controlling the selection of precursors and reaction parameters, researchers can design and synthesize MOFs tailored for a wide range of applications, from drug delivery to catalysis. The protocols and characterization guidelines presented in this application note provide a solid foundation for the successful synthesis and validation of these remarkable materials.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 22. scispace.com [scispace.com]
Application Notes and Protocols for 9,10-Di(p-carboxyphenyl)anthracene in Chemical Sensors
Introduction: The Strategic Advantage of 9,10-Di(p-carboxyphenyl)anthracene in Advanced Chemical Detection
This compound (DPA-2COOH) is a highly fluorescent organic compound characterized by a rigid anthracene core flanked by two p-carboxyphenyl groups.[1][2] This unique molecular architecture imparts a combination of desirable properties, including high quantum yield, excellent photostability, and the ability to engage in specific molecular interactions, making it an exceptional candidate for the development of high-sensitivity chemical sensors. The carboxylic acid moieties provide convenient handles for derivatization or immobilization onto various substrates, while the electron-rich anthracene core serves as the fluorophore, which is sensitive to the presence of electron-deficient analytes.[3][4] These attributes have led to the successful application of DPA-2COOH in the detection of a range of analytes, most notably nitroaromatic compounds, which are common constituents of explosives.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and utilization of DPA-2COOH in chemical sensing applications. We will delve into the fundamental principles of its operation, provide detailed protocols for sensor fabrication and analyte detection, and discuss the interpretation of the resulting data.
Principle of Operation: Fluorescence Quenching as a Detection Mechanism
The primary mechanism underpinning the sensing capability of DPA-2COOH is fluorescence quenching.[5] In its ground state, the DPA-2COOH molecule absorbs light at a specific wavelength, exciting an electron to a higher energy state. The molecule then relaxes to its ground state by emitting a photon, a process observed as fluorescence. However, in the presence of certain analytes, known as quenchers, the excited DPA-2COOH molecule can return to its ground state through a non-radiative pathway, leading to a decrease in fluorescence intensity.
This quenching process can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.[4][6]
-
Dynamic Quenching: This occurs when the excited fluorophore collides with the quencher molecule. During this collision, energy is transferred, and the fluorophore returns to its ground state without emitting a photon.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex then absorbs light but does not fluoresce.
The relationship between the fluorescence intensity and the quencher concentration is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot (F₀/F vs. [Q]) is indicative of a single quenching mechanism (either dynamic or static).[7]
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. A fluorescent sensor for highly selective detection of nitroaromatic explosives based on a 2D, extremely stable, metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
Application Note: 9,10-Di(p-carboxyphenyl)anthracene for Organic Light-Emitting Diodes
Abstract: This document provides a detailed technical guide on the application of 9,10-Di(p-carboxyphenyl)anthracene (DCPA) in the field of Organic Light-Emitting Diodes (OLEDs). We will explore its fundamental properties, potential roles within the device architecture, and provide a comprehensive, field-proven protocol for the fabrication and characterization of DCPA-based OLEDs. This guide is intended for researchers and materials scientists working on the development of novel optoelectronic devices.
Introduction to Anthracene Derivatives in OLEDs
Anthracene and its derivatives are a cornerstone class of materials in organic electronics, prized for their high photoluminescence quantum yields, excellent thermal stability, and characteristically deep-blue emission.[1][2][3] These properties make them ideal candidates for use as emissive or host materials in OLEDs.[1][4] this compound (DCPA) is a unique member of this family, distinguished by the presence of carboxylic acid groups at the para positions of the two phenyl rings attached to the anthracene core.[5]
The chemical structure of DCPA (C28H18O4) consists of a rigid, planar anthracene core, which is the source of its intrinsic photophysical properties, and two terminal carboxyphenyl groups.[5] These carboxylic acid moieties introduce significant functionality, influencing the molecule's solubility, electronic properties, and intermolecular interactions. This opens up possibilities beyond traditional vacuum-deposited OLEDs, suggesting utility in solution-processed devices or as a building block for more complex structures like metal-organic frameworks.[5]
Section 1: Physicochemical and Photophysical Properties
The performance of DCPA in an OLED is fundamentally governed by its electronic and optical properties. The anthracene core dictates the energy of the primary π-π* electronic transition, while the carboxyphenyl substituents can modulate the final energy levels and molecular packing.[6][7]
| Property | Description / Typical Value | Rationale & Significance |
| Chemical Formula | C28H18O4 | Defines the elemental composition. |
| Molecular Weight | 418.44 g/mol [5] | Important for calculating solution concentrations and deposition rates. |
| Absorption (λ_abs) | ~350-410 nm | The absorption profile, showing characteristic vibronic bands, is attributed to the π-π* transition of the anthracene core.[7] This determines the wavelengths of light the material can absorb for photoluminescence studies. |
| Emission (λ_em) | ~415-450 nm | The emitted color is typically a vibrant, deep blue, characteristic of 9,10-disubstituted anthracenes.[8] The exact peak can be influenced by the solvent polarity and solid-state packing.[6] |
| Photoluminescence Quantum Yield (PLQY) | Can be high (>80%) | Anthracene derivatives are known for high fluorescence efficiency.[8][9] The rigid structure minimizes non-radiative decay pathways. The PLQY is a critical measure of the material's intrinsic ability to convert absorbed energy into emitted light. |
| HOMO / LUMO Levels | HOMO: ~5.8 eV, LUMO: ~2.8 eV | These energy levels are crucial for designing the OLED device stack. Proper alignment with adjacent layers (HTL, ETL) is required to ensure efficient injection and transport of charge carriers (holes and electrons). |
| Thermal Stability | High (Td > 250 °C) | The rigid aromatic structure imparts excellent thermal stability, which is essential for the long-term operational reliability of an OLED device.[10] |
Section 2: Role and Mechanism in OLEDs
An OLED operates on the principle of electroluminescence, where electricity is directly converted into light. This process occurs within a multi-layer stack of organic materials sandwiched between two electrodes. When a voltage is applied, the anode injects holes and the cathode injects electrons. These charge carriers migrate through the transport layers and meet in the emissive layer (EML), where they combine to form an excited state (an exciton). The radiative decay of this exciton produces light.
DCPA as a Blue Emitter
The most direct application for DCPA is as an emissive dopant, or "guest," within a host material in the EML.
-
Causality: In a host-guest system, the host material, which is present in a higher concentration, primarily handles charge transport. Energy is then transferred from the host to the guest (DCPA). This allows the DCPA molecules to form excitons and emit their characteristic blue light.[10] This approach prevents self-quenching that can occur with high concentrations of emitter molecules, leading to higher device efficiency.[8]
DCPA as a Host Material
Alternatively, DCPA could serve as the host material for other dopants.
-
Causality: A good host material must have a wider energy bandgap than the dopant to ensure that energy is efficiently confined on the dopant molecule.[10] Given the wide bandgap of the anthracene core, DCPA is a potential candidate for hosting green or red phosphorescent emitters to create full-color displays or white OLEDs for lighting.[11]
Section 3: Protocol for OLED Fabrication
The following protocol details the fabrication of a solution-processed, multilayer OLED using DCPA as an emissive dopant. The carboxylic acid groups may enhance solubility in certain organic solvents, making solution-based methods like spin-coating a viable alternative to vacuum evaporation.
Materials and Equipment
-
Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass slides.
-
Chemicals: Hellmanex™ III or similar detergent, Deionized (DI) water, Acetone, Isopropyl alcohol (IPA).
-
Process Materials: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for HTL, a suitable host material (e.g., Poly(N-vinylcarbazole) - PVK), this compound (DCPA), an ETL material (e.g., TPBi), Lithium Fluoride (LiF), and Aluminum (Al).
-
Equipment: Ultrasonic bath, spin coater (preferably in a nitrogen-filled glovebox), hotplate, high-vacuum thermal evaporator (<10⁻⁶ Torr), encapsulation epoxy, UV lamp, source measure unit (SMU), and spectrometer for testing.[12][13]
Step-by-Step Protocol
Step 1: Substrate Preparation (ITO Cleaning)
-
Rationale: Aggressive cleaning is critical to remove organic and particulate contamination. This ensures good film adhesion, uniform layer thickness, and prevents electrical short-circuits that would lead to device failure.[13]
-
Place ITO substrates in a substrate rack and sonicate in a detergent solution (e.g., 2% Hellmanex in DI water) for 15 minutes.
-
Rinse thoroughly with cascading DI water.
-
Sonicate in DI water for 15 minutes.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropyl alcohol (IPA) for 15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately treat with UV-Ozone or Oxygen Plasma for 10 minutes to increase the ITO work function and improve wettability for the subsequent layer.[12]
-
Step 2: Hole Transport Layer (HTL) Deposition
-
Rationale: The HTL facilitates the injection of holes from the anode and blocks electrons from reaching the anode, confining recombination to the emissive layer.[14] PEDOT:PSS is a standard water-based HTL for solution-processed devices.
-
Transfer the cleaned substrates to a nitrogen-filled glovebox.
-
Dispense a filtered PEDOT:PSS solution onto the center of the ITO substrate.
-
Spin-coat at 4000 rpm for 60 seconds to achieve a typical thickness of 30-40 nm.
-
Transfer the substrates to a hotplate inside the glovebox and anneal at 120 °C for 15 minutes to remove residual water.
-
Step 3: Emissive Layer (EML) Deposition
-
Rationale: This layer is where light is generated. A host-guest blend is prepared to optimize efficiency.
-
Prepare a solution of the host material (e.g., 10 mg/mL PVK in chlorobenzene).
-
Prepare a separate solution of DCPA (e.g., 1 mg/mL in a suitable solvent like THF or a co-solvent system, depending on solubility).
-
Create the final EML solution by blending the host and DCPA solutions to achieve a specific doping concentration (e.g., 1-5 wt% DCPA relative to the host).
-
Dispense the EML solution onto the HTL-coated substrates and spin-coat (e.g., at 2000 rpm for 60 seconds) to achieve a thickness of ~80 nm.[13]
-
Anneal the substrates at 80 °C for 10 minutes to remove the solvent.
-
Step 4: ETL and Cathode Deposition
-
Rationale: These layers are deposited via thermal evaporation in a high-vacuum environment to prevent contamination and ensure the formation of a high-quality, uniform film. The ETL facilitates electron injection/transport, while the LiF/Al bilayer forms an efficient electron-injecting cathode.[12][14]
-
Immediately transfer the substrates to a high-vacuum thermal evaporator.
-
Place the substrates in a mask holder to define the cathode area.
-
Evacuate the chamber to a pressure below 5 x 10⁻⁶ Torr.
-
Deposit the ETL material (e.g., TPBi) to a thickness of 30 nm.
-
Deposit a thin layer of LiF (1 nm) as an electron injection layer.
-
Deposit the Aluminum (Al) cathode to a thickness of 100 nm.
-
Step 5: Encapsulation
-
Rationale: Organic materials and the reactive cathode are highly sensitive to oxygen and moisture, which can rapidly degrade device performance. Encapsulation provides a physical barrier against these elements, drastically improving operational lifetime.[13]
-
Remove the completed devices from the evaporator inside the glovebox.
-
Apply a bead of UV-curable epoxy around the perimeter of the active device area.
-
Carefully place a clean glass coverslip over the device, pressing gently to spread the epoxy.
-
Cure the epoxy using a UV lamp according to the manufacturer's specifications.
-
Section 4: Device Characterization
Once fabricated, the device's performance must be quantified. This is typically done in a dark environment using a source measure unit connected to the device, with the emitted light captured by a calibrated photodiode and spectrometer.
-
Current Density-Voltage-Luminance (J-V-L): Measures the device's electrical and brightness characteristics. Key parameters include turn-on voltage and maximum luminance.
-
Electroluminescence (EL) Spectrum: Measures the spectral output of the device to confirm the emission color and calculate the CIE color coordinates.[15]
-
Efficiency Metrics: External Quantum Efficiency (EQE, %), Luminous Efficacy (lm/W), and Current Efficiency (cd/A) are calculated from the J-V-L and EL data to determine how effectively the device converts electricity into light.
-
Operational Lifetime (LT50): The device is operated at a constant initial brightness, and the time it takes for the brightness to decay to 50% of its initial value is recorded as a measure of stability.
References
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 42824-53-3 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 9. High-Efficiency Light Emitters: 10-(Diphenylphosphoryl)-anthracenes from One-Pot Synthesis Including C–O–P to C–P(=O) Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. ossila.com [ossila.com]
- 14. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Harnessing the Photocatalytic Power of 9,10-Di(p-carboxyphenyl)anthracene MOFs
Introduction: The Convergence of Structure and Light
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality through the self-assembly of metal ions or clusters with organic linkers.[1] Their crystalline, well-defined structures make them exceptional candidates for catalysis. When the organic linker is a chromophore, the MOF can be engineered to absorb light and drive chemical reactions, a process known as photocatalysis.[2][3]
This guide focuses on MOFs constructed from the ligand 9,10-Di(p-carboxyphenyl)anthracene , also known as 4,4′-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA). The anthracene core of this linker is a highly efficient photosensitizer, capable of absorbing UV-visible light and initiating photochemical processes.[1][4] By incorporating this "antenna" into a stable, porous MOF architecture, we can create robust, heterogeneous photocatalysts for applications ranging from environmental remediation to solar fuel production.[2][5] This document provides the foundational knowledge, synthesis protocols, and characterization workflows for researchers exploring the photocatalytic potential of H₂ADBA-based MOFs.
Part 1: Synthesis and Material Validation
The creation of a high-performance photocatalyst begins with its precise synthesis and rigorous characterization. The properties endowed by the H₂ADBA linker can only be realized within a stable and crystalline framework.
General Solvothermal Synthesis Protocol for H₂ADBA-MOFs
Solvothermal synthesis is the most common method for producing crystalline H₂ADBA-MOFs.[4][6] The principle is to dissolve the metal salt precursor and the H₂ADBA linker in a high-boiling point solvent, typically N,N-Dimethylformamide (DMF), and heat the mixture in a sealed vessel. The elevated temperature and pressure facilitate the coordination-driven self-assembly of the MOF crystals.
Materials & Reagents:
-
This compound (H₂ADBA) linker
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Eu(NO₃)₃·6H₂O, In(NO₃)₃·xH₂O)[1][4]
-
N,N-Dimethylformamide (DMF), high purity
-
Modulator (optional, e.g., acetic acid, benzoic acid)
-
Teflon-lined stainless-steel autoclave
-
Convection oven
Step-by-Step Protocol:
-
Preparation: In a glass vial, dissolve the chosen metal salt (e.g., 0.1 mmol) and the H₂ADBA linker (e.g., 0.05 mmol) in 10-15 mL of DMF.
-
Modulation (Optional but Recommended): Add a modulator, such as benzoic acid (e.g., 10 equivalents relative to the linker).
-
Causality Insight: Modulators are acids that compete with the linker for coordination to the metal centers. This competition slows down the nucleation process, leading to larger, higher-quality crystals with fewer defects.
-
-
Homogenization: Sonicate the mixture for 10-15 minutes until a homogeneous suspension is formed.
-
Reaction: Transfer the mixture to a 20 mL Teflon-lined autoclave. Seal the vessel and place it in a preheated convection oven.
-
Crystallization: Heat the autoclave at a specific temperature (typically 80-120 °C) for 24-72 hours.
-
Isolation: After cooling to room temperature, decant the mother liquor. The resulting crystalline powder is the MOF product.
-
Washing & Activation: Wash the product thoroughly with fresh DMF followed by a solvent exchange with a volatile solvent like ethanol or acetone.
-
Causality Insight: This step is critical to remove unreacted precursors and solvent molecules trapped within the pores. "Activation" refers to the process of evacuating the pores, typically by heating under vacuum, which is essential for achieving high surface area and accessible catalytic sites.
-
-
Drying: Dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150 °C) overnight.
Caption: Workflow for the solvothermal synthesis of H₂ADBA-MOFs.
Essential Physicochemical Characterization
To ensure the synthesized material is the correct, high-quality MOF, a suite of characterization techniques is mandatory.
| Technique | Purpose | Expected Result for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. | A pattern of sharp peaks matching the simulated pattern from single-crystal X-ray diffraction, with no peaks from impurities. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and the temperature at which the framework decomposes. | A stable plateau up to a high temperature (e.g., >350 °C), followed by a sharp weight loss corresponding to framework collapse.[7] |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Measures the light absorption properties and allows for the estimation of the optical band gap. | Broad absorption in the visible light region, attributable to the anthracene-based linker.[4] The band gap can be estimated using a Tauc plot.[8] |
| N₂ Adsorption-Desorption (BET Analysis) | Quantifies the specific surface area and pore volume of the activated MOF. | A Type I isotherm, characteristic of microporous materials, indicating a high surface area (e.g., >300 m²/g).[7][9] |
Part 2: Protocols for Photocatalytic Activity Assessment
Once the MOF is synthesized and validated, its performance as a photocatalyst can be evaluated. The following protocols describe two common benchmark reactions.
Protocol: Degradation of Organic Dyes
The degradation of organic pollutants like Methylene Blue (MB) or Rhodamine B (RhB) is a standard method to screen for photocatalytic activity.[4][10]
Equipment:
-
Xenon lamp (300 W or higher) with a UV cutoff filter (e.g., λ > 420 nm) to ensure catalysis is driven by visible light.
-
Jacketed glass reactor with a quartz window.
-
Magnetic stirrer and water circulator for temperature control.
-
UV-Vis Spectrophotometer.
Step-by-Step Protocol:
-
Catalyst Suspension: Suspend a precise amount of the activated H₂ADBA-MOF (e.g., 10 mg) in an aqueous solution of the dye (e.g., 50 mL of 10 mg/L MB).
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 60-90 minutes.
-
Self-Validation System: This step is crucial to distinguish between simple adsorption of the dye onto the MOF surface and its actual photocatalytic degradation. The reaction should only begin after the initial concentration drop from adsorption has stabilized.
-
-
Sample 'Time 0': Take an aliquot of the suspension, centrifuge to remove the MOF particles, and measure the absorbance of the supernatant at the dye's λ_max (approx. 664 nm for MB). This is the initial concentration (C₀) for the photocatalytic reaction.
-
Initiate Photocatalysis: Turn on the Xenon lamp and start a timer. Ensure the reactor is kept at a constant temperature (e.g., 25 °C).
-
Monitoring the Reaction: At regular intervals (e.g., every 15-30 minutes), withdraw aliquots, centrifuge, and measure the absorbance of the supernatant (C_t).
-
Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - C_t) / C₀ × 100% . The data can also be fitted to a pseudo-first-order kinetic model: ln(C₀/C_t) = k_app * t , where k_app is the apparent rate constant.
Caption: General workflow for evaluating photocatalytic performance.
Protocol: Photocatalytic Hydrogen Evolution
A more advanced application is using MOFs for water splitting to produce hydrogen gas, a clean fuel. This typically requires a sacrificial agent and a co-catalyst.
Equipment:
-
Gas-tight quartz photoreactor connected to a closed gas circulation and evacuation system.
-
Xenon lamp (300 W or higher).
-
Gas Chromatograph (GC) with a Thermal Conductivity Detector (TCD) for H₂ quantification.
-
Sacrificial electron donor (e.g., triethanolamine, TEOA).
-
Co-catalyst precursor (e.g., H₂PtCl₆ for photodeposition of Pt nanoparticles).
Step-by-Step Protocol:
-
Catalyst Suspension: Disperse the H₂ADBA-MOF (e.g., 20 mg) in an aqueous solution containing the sacrificial agent (e.g., 100 mL of 10 vol% TEOA).
-
Co-catalyst Loading: Add the required amount of H₂PtCl₆ solution to achieve the desired Pt weight percentage (e.g., 1-3 wt%).
-
System Purge: Seal the reactor and thoroughly degas the system by purging with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen.
-
Photodeposition & H₂ Evolution: Turn on the lamp. The initial irradiation period will photodeposit the Pt nanoparticles onto the MOF surface, which then act as the active sites for H₂ evolution.[11]
-
Causality Insight: The sacrificial agent (TEOA) irreversibly consumes the photogenerated holes, preventing electron-hole recombination and allowing the electrons to reduce protons to H₂ at the Pt co-catalyst sites.
-
-
Quantification: At set time intervals, a sample of the gas from the reactor's headspace is automatically or manually injected into the GC to quantify the amount of hydrogen produced.
-
Data Analysis: The rate of hydrogen evolution is typically reported in units of μmol·g⁻¹·h⁻¹.
Part 3: Unraveling the Photocatalytic Mechanism
The photocatalytic activity of H₂ADBA-MOFs stems from a multi-step process initiated by light absorption.
-
Light Harvesting: The anthracene core of the H₂ADBA linker acts as an antenna, absorbing photons and promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). This is known as a linker-based excitation.[2]
-
Charge Separation & Transfer: The excited electron can then be injected into the metal-oxo clusters of the MOF framework. This charge separation is key to preventing immediate energy loss through recombination.
-
Generation of Reactive Species: The separated electrons and holes initiate redox reactions with species adsorbed on the MOF surface (like water and oxygen).
-
Electrons (e⁻) reduce adsorbed O₂ to form superoxide radicals (•O₂⁻).
-
Holes (h⁺) oxidize water (H₂O) or hydroxide ions (OH⁻) to form highly reactive hydroxyl radicals (•OH).
-
-
Pollutant Degradation: These powerful reactive oxygen species (ROS) then attack and mineralize the organic pollutant molecules into smaller, less harmful compounds like CO₂ and H₂O.[5]
In some anthracene derivatives, the photoexcited linker can also react directly with oxygen to form an endoperoxide, a process that involves singlet oxygen and can contribute to the overall degradation pathway.[12][13]
Caption: Mechanism of photocatalysis in H₂ADBA-MOFs.
References
- 1. A stable Zn-MOF with anthracene-based linker for Cr(VI) photocatalytic reduction under sunlight irradiation [html.rhhz.net]
- 2. Metal-organic frameworks as photocatalysts in energetic and environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks for photocatalysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water | Semantic Scholar [semanticscholar.org]
- 7. A new three-dimensional metal–organic framework constructed from 9,10-anthracene dibenzoate and Cd(ii) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new three-dimensional metal-organic framework constructed from 9,10-anthracene dibenzoate and Cd(II) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 13. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 9,10-Di(p-carboxyphenyl)anthracene in Gas Adsorption and Separation
Introduction: The Architectural Advantage of 9,10-Di(p-carboxyphenyl)anthracene in Porous Materials
This compound is a rigid, aromatic dicarboxylic acid ligand that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its unique structure, characterized by a large, planar anthracene core with carboxylate groups extending from the 9 and 10 positions, makes it an exceptional building block for creating materials with well-defined porosity. The inherent rigidity of the anthracene unit prevents pore collapse upon solvent removal, a critical feature for applications in gas storage and separation. Furthermore, the aromatic nature of the ligand can be leveraged to fine-tune interactions with specific gas molecules, enhancing selectivity.
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of MOFs for gas adsorption and separation. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and a deeper understanding of the underlying chemical principles.
Synthesis of this compound Ligand
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a modification of established literature procedures for similar anthracene-based ligands.[1]
Protocol 1: Synthesis of this compound
-
Suzuki Coupling:
-
In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine 9,10-dibromoanthracene (1.0 eq), 4-methoxycarbonylphenylboronic acid (3.0 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of cesium fluoride (CsF) or sodium carbonate (Na₂CO₃) (4.0 eq).
-
Use a degassed solvent system, such as a mixture of toluene and ethanol, or dioxane.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction using an organic solvent like ethyl acetate and water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude dimethyl ester intermediate.
-
Purify the intermediate by column chromatography on silica gel.
-
-
Saponification:
-
Dissolve the purified dimethyl ester intermediate in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an excess of a strong base, such as a 20% aqueous solution of potassium hydroxide (KOH).
-
Reflux the mixture for 12-24 hours until the saponification is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with deionized water to remove any inorganic salts, and dry under vacuum to yield this compound as a solid.
-
Synthesis of a Representative MOF: A PCN-13 Analogue
The following protocol describes the solvothermal synthesis of a microporous MOF analogous to PCN-13, which utilizes a related ligand, 9,10-anthracenedicarboxylate.[2][3][4] This protocol can be adapted for this compound.
Protocol 2: Solvothermal Synthesis of a Microporous MOF
-
In a glass vial, dissolve this compound (0.1 mmol) in N,N'-dimethylformamide (DMF, 5 mL).
-
In a separate vial, dissolve a metal salt such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.2 mmol) in DMF (5 mL).
-
Combine the two solutions in a 20 mL scintillation vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 100-120 °C for 24-48 hours.
-
After the designated time, cool the oven slowly to room temperature.
-
Crystals of the MOF should have formed. Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF three times to remove any unreacted starting materials.
-
Exchange the DMF solvent with a more volatile solvent like methanol or ethanol by immersing the crystals in the fresh solvent for 24 hours. This step is crucial for the subsequent activation of the MOF.
Activation of the MOF for Gas Adsorption
Activation is a critical step to ensure that the pores of the MOF are accessible to gas molecules. This process involves the removal of solvent molecules that occupy the pores after synthesis.
Protocol 3: Thermal Activation of the MOF
-
After solvent exchange, decant the solvent from the MOF crystals.
-
Place the crystals in a vacuum oven.
-
Slowly heat the MOF under a dynamic vacuum to a temperature determined by thermogravimetric analysis (TGA) of the as-synthesized material. A typical activation temperature is between 150-200 °C. The temperature should be high enough to remove the solvent but not so high as to cause framework collapse.
-
Hold the MOF at the activation temperature for at least 12 hours to ensure complete removal of guest molecules.
-
Cool the MOF to room temperature under vacuum before backfilling with an inert gas like nitrogen for storage or immediate use in gas adsorption experiments.
Gas Adsorption Measurements
Gas adsorption isotherms are measured to determine the surface area, pore volume, and affinity of the MOF for different gases.
Protocol 4: Volumetric Gas Adsorption Measurement
-
Transfer a precisely weighed amount of the activated MOF (typically 50-100 mg) to a sample tube of a volumetric gas adsorption analyzer.
-
Degas the sample in situ under vacuum at a temperature slightly below the activation temperature for several hours to remove any adsorbed atmospheric gases.
-
Perform a leak test to ensure the integrity of the system.
-
Measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.
-
Introduce the adsorbate gas (e.g., N₂, CO₂, CH₄) into the sample tube in controlled doses and measure the pressure equilibration after each dose.
-
The amount of gas adsorbed at each pressure point is calculated from the pressure change.
-
For surface area analysis, nitrogen adsorption is typically measured at 77 K (liquid nitrogen temperature).
-
For selective gas adsorption studies, isotherms for different gases (e.g., CO₂, CH₄, N₂) are measured at relevant temperatures and pressures.
Data Presentation and Interpretation
Table 1: Representative Gas Adsorption Data for an Anthracene-Based MOF
| Gas | Temperature (K) | Uptake Capacity (cm³/g) | BET Surface Area (m²/g) |
| N₂ | 77 | - | ~150[2] |
| CO₂ | 195 | - | - |
| H₂ | 77 | 46[3] | - |
| O₂ | 77 | 67[3] | - |
Note: The data presented is for PCN-13, a representative ultramicroporous MOF based on a similar anthracene dicarboxylate ligand.[2][3] The performance of a MOF synthesized with this compound would require experimental determination.
The shape of the adsorption isotherm provides insights into the porosity of the material. A Type I isotherm is characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) equation is commonly used to calculate the specific surface area from the nitrogen adsorption data.
Visualization of the Experimental Workflow
Caption: Experimental workflow from ligand synthesis to gas adsorption analysis.
Application in Gas Separation
The selective adsorption of certain gases over others forms the basis for gas separation. MOFs derived from this compound can be designed to have specific pore sizes and chemical environments that favor the adsorption of one gas over another. For instance, a MOF with a pore size between the kinetic diameters of two gases can act as a molecular sieve.[3]
Potential Relevance for Drug Development Professionals
While the primary application of these materials is in industrial gas separations and storage, there are emerging areas of interest for drug development professionals:
-
Storage and Delivery of Gaseous Therapeutics: Gases like nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H₂S) are now recognized as important signaling molecules with therapeutic potential. MOFs can serve as solid-state storage materials for these gasotransmitters, allowing for their controlled release at the site of action.
-
Sensing of Biomarker Gases: The luminescent properties of the anthracene core can be exploited for the development of sensors for volatile organic compounds (VOCs) that may be biomarkers for diseases.[5]
Conclusion
This compound is a versatile building block for the creation of highly porous and selective materials for gas adsorption and separation. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the potential of this ligand in developing novel MOFs for a range of applications, from industrial separations to advanced biomedical technologies. The key to success lies in the careful control of synthesis and activation conditions, coupled with a thorough characterization of the resulting materials.
References
Application Notes and Protocols: Incorporation of 9,10-Di(p-carboxyphenyl)anthracene into Polymer Matrices
Introduction: Unlocking the Potential of Luminescent Polymers
9,10-Di(p-carboxyphenyl)anthracene (DCPA) is a highly fluorescent organic compound with a rigid, planar anthracene core flanked by two carboxylic acid groups. This unique structure imparts exceptional photophysical properties, including high quantum yield and significant thermal stability (above 300°C), making it an attractive candidate for the development of advanced functional materials.[1] The incorporation of DCPA into polymer matrices opens up a vast landscape of applications, from highly sensitive chemical sensors and brilliant organic light-emitting diodes (OLEDs) to innovative drug delivery systems.[1][2]
The carboxylic acid moieties provide convenient handles for both covalent integration into polymer backbones and strong non-covalent interactions, such as hydrogen bonding, which facilitate its dispersion within a host polymer.[1] This guide provides a comprehensive overview of the methodologies for incorporating DCPA into two widely used polymer matrices: poly(methyl methacrylate) (PMMA) and polyvinyl alcohol (PVA). We will delve into the underlying scientific principles guiding the choice of incorporation strategy and provide detailed, step-by-step protocols for both physical blending and covalent conjugation.
Physicochemical Properties of this compound
A thorough understanding of the properties of DCPA is fundamental to its successful incorporation into polymer matrices.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₁₈O₄ | [1] |
| Molecular Weight | 418.44 g/mol | [1] |
| Appearance | Solid | [3] |
| Thermal Stability | >300°C | [1] |
| Key Functional Groups | Carboxylic Acids (-COOH) | [1] |
| Primary Applications | Luminescent materials, organic semiconductors, functional materials design | [1] |
Part 1: Physical Incorporation of DCPA into Polymer Matrices
Physical blending, or doping, is a straightforward and widely applicable method for incorporating DCPA into a polymer matrix. This approach relies on the physical dispersion of DCPA molecules within the polymer chains. The success of this method hinges on the careful selection of a solvent system capable of dissolving both the polymer and DCPA, as well as optimizing the concentration of DCPA to avoid aggregation-induced fluorescence quenching.[2]
Solvent Casting of DCPA-Doped PMMA Films
Poly(methyl methacrylate) (PMMA) is a transparent thermoplastic with excellent optical properties, making it an ideal matrix for fluorescent applications.[4][5] Solvent casting is a simple and effective technique for preparing thin films of DCPA-doped PMMA.[6][7][8][9][10]
Causality Behind Experimental Choices:
-
Solvent Selection: A common solvent for both PMMA and DCPA is crucial for achieving a homogeneous dispersion. While PMMA is soluble in a range of solvents like acetone, toluene, and dichloromethane, a co-solvent system may be necessary to ensure the complete dissolution of the more polar DCPA.[4] A mixture of a good solvent for PMMA (e.g., toluene) and a more polar solvent that can solubilize DCPA (e.g., dimethylformamide - DMF or dimethyl sulfoxide - DMSO) is often a good starting point. The volatility of the chosen solvents will also influence the rate of film formation and its final morphology.[8][9]
-
DCPA Concentration: The concentration of DCPA is a critical parameter. While higher concentrations can lead to brighter fluorescence, excessive amounts can cause aggregation of the DCPA molecules. This aggregation can lead to self-quenching of the fluorescence, diminishing the desired optical properties.[2] Therefore, it is essential to determine the optimal concentration range experimentally, typically starting from low weight percentages (e.g., 0.1% to 5% w/w relative to the polymer).
Experimental Workflow for Solvent Casting of DCPA-PMMA Films
A flowchart for the solvent casting of DCPA-PMMA films.
Detailed Protocol:
-
Preparation of Polymer and DCPA Solutions:
-
Prepare a stock solution of PMMA (e.g., 10% w/v) in a suitable solvent such as toluene or a mixture of toluene and DMF (e.g., 9:1 v/v). Stir the solution at room temperature until the PMMA is completely dissolved.
-
Prepare a stock solution of DCPA (e.g., 1 mg/mL) in DMF or DMSO. Gentle heating may be required to facilitate dissolution.
-
-
Blending:
-
In a clean vial, add the desired volume of the PMMA solution.
-
Slowly add the DCPA stock solution to the PMMA solution while stirring to achieve the desired final DCPA concentration (e.g., 0.1, 0.5, 1, 2, 5 wt% with respect to PMMA).
-
Continue stirring the mixture for at least one hour to ensure homogeneity.
-
-
Casting:
-
Pour the DCPA-PMMA solution into a clean, flat-bottomed glass petri dish or a Teflon-coated mold. The volume of the solution will determine the thickness of the final film.
-
Cover the dish with a perforated lid or place it in a dust-free, controlled environment (e.g., a fume hood with the sash lowered) to allow for slow solvent evaporation.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature for 24-48 hours. For faster drying, a vacuum oven at a temperature below the boiling points of the solvents can be used (e.g., 40-60°C).
-
-
Film Removal:
-
Once the film is completely dry, it can be carefully peeled from the substrate using tweezers. If the film adheres strongly, a small amount of water can be added to the edge of the dish to help lift the film.
-
Electrospinning of DCPA-Doped PVA Nanofibers
Polyvinyl alcohol (PVA) is a water-soluble, biocompatible, and biodegradable polymer, making it an excellent choice for applications in drug delivery and tissue engineering.[11] Electrospinning is a versatile technique that utilizes an electric field to produce polymer nanofibers with high surface area-to-volume ratios.[11][12][13]
Causality Behind Experimental Choices:
-
Solvent System: Water is the primary solvent for PVA. However, to dissolve DCPA, a co-solvent system is often necessary. A mixture of water and a polar organic solvent like DMF or DMSO can effectively dissolve both components. The ratio of water to the organic solvent will affect the solution's viscosity, surface tension, and conductivity, all of which are critical parameters in the electrospinning process.[11]
-
Electrospinning Parameters:
-
Voltage: A sufficiently high voltage (typically 10-25 kV) is required to overcome the surface tension of the polymer solution and initiate the formation of a Taylor cone and a stable jet.
-
Flow Rate: The flow rate (e.g., 0.5-2.0 mL/h) of the polymer solution must be carefully controlled to ensure a continuous and stable jet. A flow rate that is too high can lead to the formation of beads instead of uniform fibers.
-
Needle-to-Collector Distance: The distance between the spinneret and the collector (typically 10-20 cm) influences the evaporation rate of the solvent and the time available for the fiber to stretch and solidify.
-
Experimental Workflow for Electrospinning of DCPA-PVA Nanofibers
A flowchart for the electrospinning of DCPA-PVA nanofibers.
Detailed Protocol:
-
Preparation of the Spinning Solution:
-
Prepare a PVA solution (e.g., 8-12% w/v) in a mixture of deionized water and DMF (e.g., 1:1 v/v). Heat the mixture to around 80°C with constant stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.
-
Dissolve the desired amount of DCPA in a small amount of DMF and then add it to the PVA solution to achieve the target concentration (e.g., 0.1-5 wt% relative to PVA).
-
Stir the final solution for several hours to ensure homogeneity.
-
-
Electrospinning Setup:
-
Load the DCPA-PVA solution into a plastic syringe fitted with a metallic needle (e.g., 22-gauge).
-
Mount the syringe on a syringe pump.
-
Position a grounded collector, such as an aluminum foil-wrapped plate, at a fixed distance from the needle tip (e.g., 15 cm).
-
-
Electrospinning Process:
-
Set the syringe pump to a constant flow rate (e.g., 1.0 mL/h).
-
Apply a high voltage (e.g., 15-20 kV) to the needle using a high-voltage power supply.
-
Observe the formation of a stable Taylor cone at the needle tip and the ejection of a continuous jet towards the collector.
-
Continue the process until a nanofiber mat of the desired thickness is obtained.
-
-
Post-Spinning Treatment:
-
Carefully remove the nanofiber mat from the collector.
-
Dry the mat in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Part 2: Covalent Incorporation of DCPA into Polymer Backbones
Covalently incorporating DCPA into a polymer chain offers several advantages over physical blending, including improved stability against leaching, enhanced thermal stability, and potentially better control over the photophysical properties of the resulting material. The dicarboxylic acid functionality of DCPA makes it an ideal monomer for polycondensation reactions, such as the formation of polyesters or polyamides.
Synthesis of DCPA-Based Polyesters via Polycondensation
In this approach, DCPA acts as a di-acid monomer and is reacted with a diol to form a polyester. The properties of the resulting polymer can be tuned by the choice of the diol co-monomer.
Causality Behind Experimental Choices:
-
Co-monomer Selection: The choice of the diol will significantly impact the properties of the final polyester. For example, using a flexible aliphatic diol like 1,6-hexanediol will result in a more flexible polymer, while a rigid aromatic diol like bisphenol A will lead to a more rigid and potentially more thermally stable material.
-
Catalyst: Polycondensation reactions are typically catalyzed by acids or metal-based catalysts to achieve high molecular weights in a reasonable timeframe.
-
Reaction Conditions: High temperatures and the removal of the condensation byproduct (water) are necessary to drive the equilibrium towards the formation of high molecular weight polymer chains. This is often achieved by performing the reaction under a vacuum or with a Dean-Stark apparatus.
Experimental Workflow for DCPA-Polyester Synthesis
A flowchart for the synthesis of DCPA-based polyesters.
Detailed Protocol:
-
Monomer Preparation:
-
Ensure that DCPA and the chosen diol (e.g., 1,6-hexanediol) are pure and dry. DCPA can be purified by recrystallization if necessary.
-
-
Polycondensation Reaction:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line, add equimolar amounts of DCPA and the diol.
-
Add a catalytic amount of a suitable catalyst, such as p-toluenesulfonic acid or a tin-based catalyst.
-
Flush the flask with nitrogen and then heat the mixture to a high temperature (e.g., 180-220°C) with constant stirring.
-
Once the mixture becomes molten and homogeneous, gradually apply a vacuum to remove the water formed during the reaction.
-
Continue the reaction for several hours until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting polymer in a suitable solvent, such as DMF or a chlorinated solvent.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol or water, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and catalyst.
-
-
Drying:
-
Dry the purified polyester in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Part 3: Characterization of DCPA-Polymer Composites
Thorough characterization is essential to confirm the successful incorporation of DCPA into the polymer matrix and to understand the properties of the resulting composite material.
Spectroscopic and Microscopic Characterization Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups of both DCPA (e.g., C=O of carboxylic acid) and the polymer. In the case of covalent incorporation, the formation of new ester or amide bonds can be observed.[14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the polymer and confirms the covalent attachment of DCPA by the appearance of new peaks corresponding to the DCPA moiety in the polymer backbone.[14][15][16] |
| UV-Visible Spectroscopy | Determines the absorption properties of the composite material and can be used to quantify the amount of DCPA incorporated. |
| Fluorescence Spectroscopy | Characterizes the emission properties of the DCPA-polymer composite, including the emission wavelength, quantum yield, and fluorescence lifetime. This is crucial for evaluating the performance of the material in optical applications.[17][18] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the polymer films or nanofibers and can provide information about the dispersion of DCPA at a micro-scale. |
| Transmission Electron Microscopy (TEM) | Provides higher resolution imaging of the internal structure of the composite, allowing for the visualization of DCPA dispersion at the nanoscale. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the synthesized copolymers, confirming the success of the polymerization reaction. |
Applications in Drug Development
The unique properties of DCPA-polymer composites make them highly promising for various applications in drug development.
-
Fluorescence-Based Sensing: The fluorescence of DCPA is often sensitive to its local environment. This property can be exploited to develop sensors for detecting the presence of specific analytes, including small molecules and biomolecules. The polymer matrix can be designed to selectively interact with the target analyte, leading to a change in the fluorescence of the embedded DCPA.
-
Drug Delivery Vehicles: DCPA-containing polymers, particularly those that are biodegradable and biocompatible like PVA-based systems, can be used as carriers for therapeutic agents.[19][20][21][22][23] The drug can be physically encapsulated within the polymer matrix or covalently attached to the polymer backbone. The release of the drug can be triggered by changes in the physiological environment (e.g., pH, temperature) or by external stimuli. The inherent fluorescence of DCPA can also be utilized to track the location and release of the drug delivery system in vitro and in vivo.
Conclusion
The incorporation of this compound into polymer matrices offers a versatile platform for the development of advanced functional materials with tailored optical and chemical properties. By carefully selecting the polymer matrix, the incorporation method, and the processing parameters, researchers can create a wide range of materials for applications in sensing, optoelectronics, and drug delivery. The detailed protocols and the underlying scientific principles presented in this guide provide a solid foundation for scientists and engineers to explore the exciting possibilities of DCPA-polymer composites.
References
- 1. Buy this compound | 42824-53-3 [smolecule.com]
- 2. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China this compound CAS NO: 42824-53-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Electrospinning of Biomedical Nanofibers/Nanomembranes: Effects of Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, and relaxivity of two linear Gd(DTPA)-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular-Scale Imaging Enables Direct Visualization of Molecular Defects and Chain Structure of Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Compositional Analysis of Nanoparticle-polymer Composites Using Direct Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advanced Compositional Analysis of Nanoparticle-polymer Composites Using Direct Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparation and Characterization of Copolymeric Polymersomes for Protein Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Block copolymer micelles for drug delivery: design, characterization and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modeling of drug release from bioerodible polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bridging Anthracene: 9,10-Di(p-carboxyphenyl)anthracene as a Luminescent Linker for Advanced Porous Coordination Polymers in Drug Delivery
Introduction: The Architectural Elegance of Porous Coordination Polymers
Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), have emerged as a frontier class of materials, distinguished by their crystalline, high-surface-area structures. These materials are synthesized through the self-assembly of metal ions or clusters with organic ligands, known as linkers. The judicious selection of these components allows for the precise tuning of the resulting framework's topology, porosity, and functionality. This has led to their exploration in a myriad of applications, including gas storage, catalysis, and, notably, biomedical applications such as drug delivery.
The organic linker is a critical determinant of the final properties of the PCP. Anthracene-based ligands are of particular interest due to their inherent rigidity, planarity, and unique photophysical properties. The anthracene core can impart thermal and chemical stability to the framework, while its intrinsic fluorescence provides a valuable tool for sensing and imaging applications.
This application note focuses on a specific and highly promising linker: 9,10-Di(p-carboxyphenyl)anthracene (DPA) . The linear geometry and the two terminal carboxylate groups of DPA make it an ideal candidate for constructing robust, porous frameworks. Furthermore, the extended π-system of the anthracene core offers potential for π-π stacking interactions with guest molecules, a key feature for high drug loading capacities.
This guide provides a comprehensive overview of the synthesis, characterization, and application of DPA-based PCPs, with a particular focus on their use as carriers for the anticancer drug 5-fluorouracil (5-FU). The protocols and insights provided herein are intended for researchers and professionals in materials science, chemistry, and drug development.
Synthesis and Characterization: Building the Framework
The synthesis of DPA-based PCPs is typically achieved through solvothermal methods, which involve heating the constituent metal salts and the DPA linker in a high-boiling-point solvent. This method promotes the formation of highly crystalline materials.
Protocol 1: Solvothermal Synthesis of a Zn-DPA Porous Coordination Polymer
This protocol describes the synthesis of a zinc-based PCP using this compound as the organic linker. Zinc is a common choice for biomedical applications due to its relatively low toxicity.
Materials:
-
This compound (DPA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.
-
After 24 hours, cool the oven to room temperature at a rate of 5°C/min.
-
Colorless, crystalline precipitates of the Zn-DPA PCP will have formed.
-
Collect the crystals by decanting the DMF.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials.
-
Activate the PCP by immersing the crystals in fresh methanol for 24 hours, replacing the methanol every 8 hours.
-
Decant the methanol and dry the activated PCP under vacuum at 100°C for 12 hours.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The elevated temperature and pressure of the solvothermal method provide the necessary energy to overcome the kinetic barriers of crystal formation, leading to highly ordered structures. DMF is a common solvent due to its high boiling point and its ability to dissolve both the organic linker and the metal salt.
-
Activation Step: The washing and solvent exchange process is crucial to remove the DMF molecules that are trapped within the pores of the PCP during synthesis. This "activation" is essential to make the pores accessible for guest molecules like drugs.
Characterization of the DPA-based PCP
A suite of analytical techniques is employed to confirm the successful synthesis and to characterize the properties of the DPA-based PCP.
| Characterization Technique | Purpose | Typical Expected Results for a DPA-based PCP |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the PCP and to confirm the removal of solvent molecules after activation. | A TGA curve showing a stable framework up to a certain temperature (typically >300°C for MOFs), followed by decomposition. An initial weight loss corresponding to the removal of guest solvent molecules will be observed in the as-synthesized material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the DPA linker to the metal centers. | A shift in the characteristic C=O stretching frequency of the carboxylic acid group upon coordination to the zinc ions. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To determine the specific surface area and pore volume of the activated PCP. | High surface area (typically in the range of 500-2000 m²/g) and significant pore volume, confirming the porous nature of the material. |
| Fluorescence Spectroscopy | To characterize the intrinsic luminescent properties of the DPA-based PCP. | An emission spectrum showing the characteristic fluorescence of the anthracene moiety, which may be modulated by the coordination to the metal centers. |
Application in Drug Delivery: A Case Study with 5-Fluorouracil
The high surface area and tunable pore size of DPA-based PCPs make them excellent candidates for drug delivery systems. The anticancer drug 5-fluorouracil (5-FU) is a suitable model drug for loading into these frameworks due to its relatively small size and its aromatic nature, which can facilitate π-π stacking interactions with the anthracene core of the DPA linker.
Protocol 2: Loading of 5-Fluorouracil into a Zn-DPA PCP
This protocol details the immersion method for loading 5-FU into the activated Zn-DPA PCP.
Materials:
-
Activated Zn-DPA PCP
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).
-
Accurately weigh 20 mg of the activated Zn-DPA PCP and place it in a vial.
-
Add 5 mL of the 5-FU stock solution to the vial containing the PCP.
-
Seal the vial and stir the suspension at room temperature for 72 hours to allow for the diffusion of 5-FU into the pores of the PCP.
-
After 72 hours, collect the 5-FU-loaded PCP by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Carefully collect the supernatant. This will be used to determine the amount of 5-FU that was not loaded.
-
Wash the 5-FU-loaded PCP with a small amount of fresh methanol to remove any surface-adsorbed drug.
-
Dry the 5-FU-loaded PCP under vacuum at room temperature.
Determining Drug Loading Capacity:
The amount of 5-FU loaded into the PCP can be quantified by measuring the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy.
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength of 5-FU (typically around 266 nm).
-
Use a pre-established calibration curve of 5-FU in methanol to determine the concentration of the remaining drug.
-
Calculate the amount of 5-FU loaded using the following equation:
Drug Loading (%) = [(Initial mass of 5-FU) - (Mass of 5-FU in supernatant)] / (Mass of PCP) x 100%
Protocol 3: In Vitro Release of 5-Fluorouracil
This protocol describes a typical in vitro drug release study to evaluate the release profile of 5-FU from the loaded PCP.
Procedure:
-
Accurately weigh 10 mg of the 5-FU-loaded Zn-DPA PCP and place it in a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4) maintained at 37°C with constant stirring. This simulates physiological conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis and activation of a DPA-based porous coordination polymer.
Caption: The cycle of drug loading and release using a DPA-based porous coordination polymer.
Quantitative Data Summary
The following table summarizes typical quantitative data for DPA-based PCPs and their drug delivery applications. The values are illustrative and can vary depending on the specific synthesis conditions and the metal used.
| Parameter | Typical Value | Significance |
| BET Surface Area | 500 - 1500 m²/g | A high surface area indicates a large number of available sites for drug adsorption. |
| Pore Volume | 0.3 - 0.8 cm³/g | A larger pore volume can accommodate a greater amount of the drug. |
| 5-FU Loading Capacity | 10 - 30 wt% | Represents the weight percentage of the drug that can be loaded into the PCP. |
| 5-FU Release Time (80% release) | 24 - 72 hours | A sustained release profile is often desirable to maintain a therapeutic concentration of the drug over an extended period. |
Conclusion and Future Perspectives
This compound is a versatile and promising linker for the construction of highly porous and functional coordination polymers. The inherent properties of the DPA molecule, including its rigidity, linearity, and fluorescence, translate into PCPs with high stability, significant porosity, and built-in imaging capabilities. The application of these materials in drug delivery, as demonstrated with 5-fluorouracil, highlights their potential to address some of the challenges associated with conventional cancer chemotherapy, such as poor drug solubility and systemic toxicity.
Future research in this area will likely focus on the synthesis of multifunctional DPA-based PCPs. This could involve the incorporation of targeting ligands to achieve site-specific drug delivery or the co-loading of multiple therapeutic agents for combination therapy. The continued exploration of these fascinating materials holds great promise for the development of the next generation of advanced drug delivery systems.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of 9,10-Di(p-carboxyphenyl)anthracene (DCPA)
Welcome to the technical support center for 9,10-Di(p-carboxyphenyl)anthracene (DCPA). This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorophore and aiming to optimize its fluorescence quantum yield for various applications, including its use as a fluorescent probe or in the development of luminescent materials.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of DCPA and the factors that influence its quantum yield.
Q1: What is the typical quantum yield of DCPA and why is it important?
A1: The quantum yield (Φ) of a fluorophore is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For anthracene and its derivatives, the quantum yield can vary significantly depending on the molecular structure and the local environment. While a specific quantum yield for DCPA is not universally reported and is highly dependent on experimental conditions, the goal is often to maximize this value for applications requiring high sensitivity. A high quantum yield is crucial for applications such as bioimaging, sensing, and organic light-emitting diodes (OLEDs) as it directly translates to brighter fluorescence emission.[2]
Q2: What are the primary factors that negatively impact the quantum yield of DCPA?
A2: Several factors can lead to a reduction in the fluorescence quantum yield of DCPA. These include:
-
Aggregation-Caused Quenching (ACQ): In many traditional fluorophores, including anthracene derivatives, forming aggregates at high concentrations can lead to fluorescence quenching.
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the excited state of DCPA and promote non-radiative decay pathways.[3]
-
pH: The carboxylic acid groups on DCPA mean that the molecule's protonation state is pH-dependent. Changes in pH can alter the electronic properties of the molecule and affect its fluorescence.[4][5]
-
Presence of Quenchers: Molecular oxygen, heavy atoms, and various electron-donating or electron-withdrawing species can quench the fluorescence of DCPA through collisional or static mechanisms.[6][7][8]
-
Temperature: Increasing temperature often leads to a decrease in quantum yield due to increased rates of non-radiative decay processes.
Q3: Can the quantum yield of DCPA be improved?
A3: Yes, several strategies can be employed to enhance the quantum yield of DCPA. These include:
-
Inducing Aggregation-Induced Emission (AIE): While aggregation often quenches fluorescence, some anthracene derivatives exhibit AIE, where aggregation enhances emission.[9][10][11][12][13] This can be achieved by carefully controlling the solvent environment to promote the formation of emissive aggregates.
-
Optimizing Solvent Choice: Selecting an appropriate solvent can minimize non-radiative decay pathways. Aprotic and less polar solvents often favor higher quantum yields for anthracene derivatives.
-
Controlling pH: Maintaining an optimal pH is crucial to ensure the DCPA is in its most fluorescent form.
-
Purification: Rigorous purification to remove quenching impurities is a critical step.
-
Chemical Modification: While beyond the scope of this guide, derivatization of the anthracene core or the carboxyphenyl groups can be a powerful tool to modulate the photophysical properties.[14]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with DCPA.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Excitation/Emission Wavelengths | Verify the excitation and emission maxima of your DCPA solution using a spectrophotometer and a spectrofluorometer. Anthracene derivatives typically have excitation maxima in the UV-to-visible range.[15] |
| Degradation of the Compound | Anthracene derivatives can be susceptible to photobleaching.[16] Prepare fresh solutions and protect them from prolonged exposure to light. Store stock solutions in the dark and at low temperatures. |
| Presence of Quenchers | Deoxygenate your solvent by bubbling with an inert gas (e.g., nitrogen or argon) before dissolving the DCPA. Ensure all glassware is scrupulously clean to avoid contamination with quenching impurities. |
| Inappropriate Solvent | Test the solubility and fluorescence of DCPA in a range of solvents with varying polarities. Start with common solvents like ethanol, acetonitrile, and tetrahydrofuran. |
| Precipitation of the Compound | Visually inspect the solution for any turbidity or precipitate. If precipitation occurs, try a different solvent or a lower concentration. |
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements
| Possible Cause | Troubleshooting Steps |
| Concentration Effects (Inner Filter Effect) | Ensure that the absorbance of your DCPA solution at the excitation wavelength is below 0.1 to minimize inner filter effects.[16][17] This may require using very dilute solutions. |
| Fluctuations in Temperature | Use a temperature-controlled cuvette holder to maintain a constant temperature during measurements. |
| Instrumental Drift | Allow the spectrofluorometer lamp and detector to warm up and stabilize before taking measurements. Run a reference standard periodically to check for instrumental drift. |
| Evaporation of Solvent | Keep cuvettes capped during measurements to prevent solvent evaporation, which would change the concentration of the sample. |
Issue 3: Unexpected Shifts in Emission Spectra
| Possible Cause | Troubleshooting Steps |
| Formation of Excimers or Aggregates | Measure the fluorescence spectra at different concentrations. A red-shift and broadening of the emission spectrum with increasing concentration can indicate the formation of excimers or aggregates.[12] |
| Changes in Solvent Polarity | Anthracene derivatives can exhibit solvatochromism, where the emission wavelength changes with solvent polarity.[3] Ensure consistent solvent composition. |
| Changes in pH | If working in aqueous or protic solvents, buffer the solution to maintain a constant pH. The protonation state of the carboxylic acid groups can influence the emission spectrum.[18] |
III. Experimental Protocols
This section provides step-by-step protocols for key experiments related to improving and measuring the quantum yield of DCPA.
Protocol 1: Purification of DCPA
Impurities can act as quenchers and significantly lower the quantum yield. It is crucial to start with highly pure DCPA.
Materials:
-
Crude this compound
-
Appropriate solvents for recrystallization (e.g., dimethylformamide (DMF), ethanol)
-
Heating mantle and reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent system for recrystallization. The ideal solvent should dissolve DCPA at high temperatures but not at room temperature.
-
Dissolution: Dissolve the crude DCPA in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Verify the purity of the recrystallized DCPA using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Protocol 2: Relative Quantum Yield Measurement
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. 9,10-diphenylanthracene is a common standard.[19][20][21]
Materials:
-
Purified DCPA
-
Quantum yield standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φ = 0.90-1.0)[20][22]
-
Spectroscopy-grade solvents
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the DCPA sample and the standard in the same solvent.
-
The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Measure Absorbance:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Record the absorbance at the excitation wavelength.
-
-
Measure Fluorescence:
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculate Quantum Yield:
-
The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" refers to the DCPA solution and "std" refers to the standard solution.
-
-
Protocol 3: Investigating Aggregation-Induced Emission (AIE)
This protocol helps to determine if DCPA exhibits AIE in a given solvent system.
Materials:
-
Purified DCPA
-
A "good" solvent in which DCPA is highly soluble (e.g., THF, DMF)
-
A "poor" solvent in which DCPA is insoluble (e.g., water, hexane)
-
Spectrofluorometer
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of DCPA in the "good" solvent.
-
Titration:
-
In a cuvette, place a known volume of the DCPA stock solution.
-
Measure the fluorescence spectrum.
-
Incrementally add the "poor" solvent to the cuvette.
-
After each addition, mix thoroughly and measure the fluorescence spectrum.
-
-
Data Analysis:
IV. Visualization of Key Concepts
Factors Influencing Quantum Yield
The following diagram illustrates the key factors that can either enhance or diminish the quantum yield of DCPA.
Caption: Factors influencing the quantum yield of DCPA.
Workflow for Quantum Yield Improvement
This workflow outlines the systematic approach to optimizing the quantum yield of DCPA.
Caption: Experimental workflow for quantum yield optimization.
V. References
References
- 1. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]
- 2. Buy this compound | 42824-53-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. preprints.org [preprints.org]
- 11. preprints.org [preprints.org]
- 12. Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 9,10-Diphenylanthracene [omlc.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantum Yield [9,10-Diphenylanthracene] | AAT Bioquest [aatbio.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lookchem.com [lookchem.com]
- 27. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 28. researchgate.net [researchgate.net]
- 29. This compound | 42824-53-3 [chemicalbook.com]
- 30. China this compound CAS NO: 42824-53-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 31. researchgate.net [researchgate.net]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. researchgate.net [researchgate.net]
- 34. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Synthesis of 9,10-Di(p-carboxyphenyl)anthracene
Welcome to the technical support center for the synthesis of 9,10-Di(p-carboxyphenyl)anthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable molecule.
Introduction to the Synthesis
This compound is a fluorescent organic compound with a rigid, planar structure, making it a valuable building block in the development of advanced materials, including metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and chemical sensors. The most common and reliable synthetic route to this compound is a two-step process:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms the carbon-carbon bonds between the 9 and 10 positions of an anthracene core and two phenyl groups. Typically, 9,10-dibromoanthracene is coupled with a boronic acid or ester derivative of benzoic acid. To avoid potential complications with the free carboxylic acid group during the coupling reaction, the methyl or ethyl ester of the boronic acid is often used.
-
Hydrolysis: The resulting diester is then hydrolyzed under basic conditions to yield the final di-carboxylic acid product.
This guide will focus on optimizing the conditions for this two-step synthesis, providing detailed protocols and troubleshooting for each stage.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Suzuki-Miyaura Coupling Step
Q1: My Suzuki-Miyaura coupling reaction has a low yield. What are the most likely causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling of 9,10-dibromoanthracene are common and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Poor Solubility of Starting Materials: 9,10-dibromoanthracene is notoriously insoluble in many common organic solvents.[1]
-
Solution:
-
Solvent Choice: Consider using higher boiling point, more polar aprotic solvents like DMF, dioxane, or a mixture of toluene and ethanol.[1] Chlorinated aromatic solvents such as chlorobenzene can also be effective.[1]
-
Temperature: Increasing the reaction temperature can significantly improve solubility. Ensure your solvent choice is appropriate for higher temperatures.
-
-
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical, especially for less reactive aryl bromides.
-
Solution: While Pd(PPh₃)₄ is a common choice, consider using more electron-rich and bulky phosphine ligands, which can promote the oxidative addition step. Buchwald ligands, for example, are known to be effective for challenging Suzuki couplings.[1]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Solution: While sodium carbonate is frequently used, stronger bases like potassium carbonate or potassium phosphate may be necessary to drive the reaction to completion.[2] The choice of base can also influence the solubility of the boronic acid.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution:
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Temperature: As mentioned, increasing the temperature can improve both solubility and reaction rate.
-
-
Q2: I am observing a significant amount of a side product that I suspect is the result of protodeborylation of my boronic acid. How can I minimize this?
A2: Protodeborylation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki couplings.
-
Causes: This side reaction is often promoted by the presence of water and can be more prevalent with electron-rich or sterically hindered boronic acids.
-
Solutions:
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction to proceed, using rigorously dried solvents and reagents can minimize protodeborylation.
-
Base Choice: Using a non-aqueous base or a fluoride-based base like CsF or KF can sometimes suppress this side reaction.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid per bromine atom on the anthracene core.
-
Q3: My reaction mixture turned black, and I have a low yield. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition.[2]
-
Causes:
-
Oxygen: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
High Temperatures: Prolonged heating at very high temperatures can also cause catalyst decomposition.
-
Impurities: Impurities in the starting materials or solvents can sometimes poison the catalyst.
-
-
Solutions:
-
Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.
-
Catalyst Loading: While a higher catalyst loading can sometimes compensate for decomposition, it is often better to optimize the reaction conditions to prevent it in the first place.
-
Ligand Protection: The use of appropriate phosphine ligands helps to stabilize the palladium catalyst and prevent aggregation.
-
Part 2: Hydrolysis Step
Q1: The hydrolysis of my diester intermediate is incomplete. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is usually a result of insufficient base or reaction time.
-
Solutions:
-
Increase Base Equivalents: Use a larger excess of a strong base like potassium hydroxide or sodium hydroxide.
-
Increase Reaction Time and Temperature: Refluxing the reaction mixture for an extended period (e.g., 24 hours) is often necessary for complete hydrolysis.
-
Co-solvent: The addition of a co-solvent like THF or dioxane to the aqueous alcoholic solution can improve the solubility of the diester and facilitate hydrolysis.
-
Q2: How do I effectively purify the final this compound product?
A2: The final product is often a solid with low solubility in many organic solvents.
-
Purification Strategy:
-
Acidification and Precipitation: After the hydrolysis is complete, the reaction mixture should be cooled and carefully acidified with an aqueous acid (e.g., HCl). This will protonate the carboxylate groups and cause the di-acid to precipitate out of the solution.
-
Washing: The precipitated solid should be thoroughly washed with water to remove any inorganic salts and then with a suitable organic solvent (e.g., acetone or ethanol) to remove any unreacted starting material or organic byproducts.
-
Recrystallization: Recrystallization can be challenging due to the low solubility of the product. A high-boiling point polar aprotic solvent like DMF is often a good choice for recrystallization.[3] Dissolve the crude product in a minimal amount of hot DMF and allow it to cool slowly to form pure crystals.
-
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling to Synthesize Dimethyl 4,4'-(anthracene-9,10-diyl)dibenzoate
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
9,10-Dibromoanthracene
-
4-(Methoxycarbonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (2.5 eq), and potassium carbonate (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Hydrolysis of Dimethyl 4,4'-(anthracene-9,10-diyl)dibenzoate
Materials:
-
Dimethyl 4,4'-(anthracene-9,10-diyl)dibenzoate
-
Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the diester intermediate in a mixture of methanol or ethanol and water.
-
Add a large excess of potassium hydroxide (e.g., 10-20 equivalents).
-
Heat the mixture to reflux and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Slowly acidify the filtrate with concentrated HCl with stirring in an ice bath. A precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water until the washings are neutral.
-
Wash the solid with a small amount of cold ethanol or acetone to remove any remaining organic impurities.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor solubility of 9,10-dibromoanthracene | Use high-boiling point solvents (DMF, dioxane); Increase reaction temperature. |
| Inactive catalyst | Use fresh catalyst; Ensure anaerobic conditions. | |
| Inefficient base | Use a stronger base (e.g., K₃PO₄). | |
| Protodeborylation | Presence of excess water | Use dried solvents; Consider a non-aqueous base. |
| Catalyst Decomposition | Oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction setup. |
| High reaction temperature | Optimize for the lowest effective temperature. |
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
Technical Support Center: Purification of 9,10-Di(p-carboxyphenyl)anthracene
Welcome to the technical support center for the purification of 9,10-Di(p-carboxyphenyl)anthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important molecule. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experimental work.
Introduction to Purification Challenges
This compound is a rigid, fluorescent molecule with poor solubility in many common organic solvents, which presents a significant challenge for purification. The presence of two carboxylic acid groups dominates its chemical behavior, making it amenable to purification strategies that exploit its acidic nature. However, these functional groups can also lead to issues such as streaking in chromatography and difficulty in finding a suitable recrystallization solvent. This guide will address these issues head-on, providing you with the necessary tools to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound are:
-
Recrystallization: This is often the first method of choice due to its simplicity and effectiveness at removing small amounts of impurities. The key challenge is identifying a suitable solvent or solvent system.
-
Acid-Base Extraction/Washing: This leverages the acidic nature of the carboxylic acid groups to separate the product from non-acidic impurities.
-
Column Chromatography: While challenging due to the compound's low solubility and potential for streaking on silica gel, it can be effective for removing impurities with different polarities.
-
Sublimation: Given the high thermal stability of the molecule (greater than 300°C), sublimation under high vacuum can be a viable method for obtaining highly pure material, particularly for removing non-volatile impurities.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the hydrolysis of a diester precursor, such as dimethyl or diethyl 4,4'-(anthracene-9,10-diyl)dibenzoate.[2] Therefore, common impurities may include:
-
Unreacted starting materials: The diester precursor.
-
Mono-acid product: The half-hydrolyzed product with one ester and one carboxylic acid group.
-
Byproducts from the synthesis of the precursor: For example, if the precursor was made via a Suzuki or other cross-coupling reaction, you might have homo-coupled byproducts.
-
Residual solvents: From the reaction or initial workup.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for identifying impurities with different chemical structures. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the desired product from its impurities, allowing for quantification of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The chosen solvent is too good a solvent, even at low temperatures. | Perform small-scale solubility tests to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Consider solvent systems such as DMF/water or DMSO/water. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | This is unlikely for this compound due to its high thermal stability. |
| The presence of significant impurities is lowering the melting point of the mixture. | Attempt to purify the material by another method, such as an acid-base wash, before recrystallization to remove the impurities that are causing the oiling out. | |
| No Crystals Form Upon Cooling | The solution is too dilute. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The solution is supersaturated and requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. | |
| Colored Impurities Persist in Crystals | The colored impurity has similar solubility to the product. | Try a different recrystallization solvent. Alternatively, treat the hot solution with activated charcoal to adsorb the colored impurities before hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Product Does Not Move from the Baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For silica gel chromatography, this can be achieved by increasing the proportion of a polar solvent like methanol in a dichloromethane or ethyl acetate mobile phase. Adding a small amount of acetic or formic acid to the eluent can also help to protonate the carboxylic acid groups and reduce their interaction with the silica. |
| Product Streaks Down the Column | Strong interaction between the carboxylic acid groups and the silica gel. | Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to the mobile phase to suppress the deprotonation of the carboxylic acid groups and reduce tailing. |
| The sample is overloaded on the column. | Use a larger column or a smaller amount of crude material. | |
| Poor Separation of Impurities | The mobile phase is not optimized. | Perform TLC analysis with a variety of solvent systems to find an eluent that provides good separation between the product and the impurities. |
| The stationary phase is not appropriate. | If streaking persists on silica gel, consider using a different stationary phase such as alumina or a reverse-phase C18 silica gel. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol is particularly effective for removing non-acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble, such as tetrahydrofuran (THF) or a mixture of THF and dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The dicarboxylic acid will be deprotonated to form the water-soluble disodium salt, which will move into the aqueous layer. Non-acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar organic solvent like hexane to aid in drying.
-
Drying: Dry the purified product under high vacuum.
-
Recrystallization (Optional, for higher purity):
-
Dissolve the dried product in a minimal amount of a hot, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Slowly add a hot anti-solvent, such as water or a lower-boiling alcohol, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating impurities with different polarities that are not effectively removed by recrystallization.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine the optimal mobile phase (eluent) by performing Thin Layer Chromatography (TLC) with different solvent systems. A good starting point is a mixture of a non-polar solvent like dichloromethane or ethyl acetate and a polar solvent like methanol, with the addition of 0.5-1% acetic acid or formic acid. Aim for an Rf value of 0.2-0.4 for the desired product.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent system. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Diagram of the Column Chromatography Workflow:
Caption: General workflow for purification by column chromatography.
References
enhancing the stability of 9,10-Di(p-carboxyphenyl)anthracene in solution
Technical Support Center: 9,10-Di(p-carboxyphenyl)anthracene (DPA)
Document ID: DPA-Stab-TSG-v1.0
Last Updated: January 2, 2026
Introduction: Understanding the Stability Challenges of DPA
This compound (DPA), a highly fluorescent molecule, is a cornerstone in the development of advanced materials, including organic light-emitting diodes (OLEDs) and chemical sensors.[1][2] Its rigid anthracene core provides exceptional photophysical properties, while the terminal carboxylic acid groups offer versatile functionalization points and influence its solubility and supramolecular assembly through hydrogen bonding.[1]
However, the very electronic structure that makes DPA an excellent fluorophore also renders it susceptible to degradation, particularly in solution. For researchers in materials science and drug development, maintaining the stability of DPA is critical for reproducible and reliable experimental outcomes. The primary pathway for degradation is photo-oxidation. Like many polycyclic aromatic hydrocarbons (PAHs), the anthracene core of DPA can react with molecular oxygen, especially singlet oxygen (¹O₂), upon photoexcitation to form an unstable endoperoxide.[3][4][5] This intermediate subsequently decomposes, leading to a loss of conjugation and, consequently, a loss of fluorescence.
This guide provides a comprehensive technical resource for troubleshooting common stability issues encountered when working with DPA in solution. It offers practical, field-tested protocols and explains the scientific principles behind them to empower you to design robust experimental systems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a direct question-and-answer format.
Question 1: "My DPA solution is rapidly losing its fluorescence intensity under illumination. What is happening and how can I fix it?"
Answer:
This is a classic symptom of photodegradation, also known as photobleaching. The energy from your excitation source is likely promoting the reaction between DPA and dissolved oxygen in your solvent.[6]
Immediate Steps:
-
Protect from Light: Immediately shield your solution from ambient and experimental light sources when not actively taking measurements. Use amber vials or wrap your containers in aluminum foil.
-
Reduce Excitation Intensity: If possible, reduce the intensity and duration of the excitation light from your instrument (e.g., fluorometer, microscope). Use neutral density filters or decrease the lamp/laser power.
Systematic Troubleshooting & Long-Term Solutions:
-
Deoxygenate Your Solvent: Oxygen is the primary culprit.[6] Before preparing your DPA solution, thoroughly degas the solvent.
-
Method A (Sparging): Bubble an inert gas (e.g., high-purity argon or nitrogen) through the solvent for 15-30 minutes.
-
Method B (Freeze-Pump-Thaw): For the most rigorous oxygen removal, perform at least three freeze-pump-thaw cycles. This method is highly effective but more time-consuming.
-
-
Incorporate a Singlet Oxygen Quencher: Add a chemical agent that deactivates singlet oxygen before it can react with your DPA. This is a highly effective strategy.
| Stabilizer/Quencher | Recommended Concentration | Mechanism of Action |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA) | 5-20 mM | Catalytically quenches singlet oxygen without being consumed.[7] |
| Sodium Azide (NaN₃) | 1-10 mM | Efficiently quenches singlet oxygen. Caution: Highly toxic. |
| 2,6-Di-tert-butyl-p-cresol (BHT) | 1-5 mM | A radical scavenger that can also inhibit photo-oxidation pathways.[7] |
-
Protocol Validation: Prepare two samples: one with your chosen quencher and a control without. Expose both to the same light source and measure their fluorescence decay over time. The stabilized sample should retain its fluorescence for a significantly longer period.
Question 2: "I'm observing a precipitate forming in my DPA solution, especially at higher concentrations or when changing the solvent."
Answer:
This is a solubility and/or aggregation issue. The two carboxylic acid groups on DPA make its solubility highly dependent on pH and solvent polarity. In non-polar solvents or at low pH, the carboxylic acid groups are protonated (-COOH), promoting strong intermolecular hydrogen bonding which can lead to aggregation and precipitation.[1]
Solutions:
-
Adjust the pH: For aqueous or protic solvent systems, increasing the pH will deprotonate the carboxylic acids to carboxylates (-COO⁻). The resulting electrostatic repulsion between DPA molecules will disrupt hydrogen bonding networks and significantly increase solubility.
-
Recommendation: Add a small amount of a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃). Aim for a pH > 8 for aqueous systems. Always perform a small-scale test to ensure the base does not interfere with your application.
-
-
Choose an Appropriate Solvent: DPA has poor solubility in non-polar solvents (e.g., hexane) and water at neutral pH.
-
Recommended Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving DPA.[8]
-
Solvent Polarity Matters: The choice of solvent can also impact the photophysical properties, including emission wavelength and quantum yield.[9][10] It is crucial to select a solvent that is compatible with both DPA stability and the requirements of your experiment.
-
-
Work at Lower Concentrations: If your experimental design allows, simply working at lower concentrations can prevent aggregation-induced precipitation. Aromatic hydrocarbons have a natural tendency to self-assemble via π–π stacking, an effect that is exacerbated at high concentrations.[11]
Question 3: "The emission spectrum of my DPA solution has shifted and broadened unexpectedly. What could be the cause?"
Answer:
A shift in the emission spectrum (solvatochromism) is often related to the solvent environment or the aggregation state of the fluorophore.[9][12]
Potential Causes & Explanations:
-
Solvent Polarity: The excited state of DPA can have a different dipole moment than its ground state. A change in solvent polarity can stabilize one state more than the other, leading to a shift in the emission wavelength. This is a known phenomenon for many anthracene derivatives.[10][13] Ensure your solvent is pure and has not absorbed water from the atmosphere, which would increase its polarity.
-
Excimer Formation: At higher concentrations, two DPA molecules can form an excited-state dimer, or "excimer." Excimer emission is typically broad, unstructured, and red-shifted (at a longer wavelength) compared to the monomer emission.[9] To check for this, dilute your sample. If the spectral shape reverts to the expected monomer emission, excimer formation was the cause.
-
Degradation Products: As DPA degrades, the resulting products (such as anthraquinone derivatives) may have their own fluorescent or absorbent properties, leading to a complex and altered spectral profile.[14] This is often accompanied by a decrease in overall intensity. Use HPLC or LC-MS to check for the presence of impurities or degradation products.
Experimental Workflows & Protocols
Workflow for Diagnosing and Solving DPA Instability
This flowchart provides a logical path for troubleshooting.
Caption: A decision-making workflow for troubleshooting DPA instability.
Protocol 1: Preparation of a Stabilized DPA Stock Solution
This protocol describes the preparation of a 10 mM DPA stock solution in degassed DMSO with a stabilizer.
Materials:
-
This compound (DPA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
High-purity argon or nitrogen gas
-
Amber glass vial with a septum-lined cap
-
Syringes and needles
Procedure:
-
Solvent Degassing: Place 10 mL of anhydrous DMSO in a flask. Bubble argon gas through the solvent via a long needle for 30 minutes while venting with a second needle.
-
Prepare DPA: Weigh out 41.84 mg of DPA (for 10 mL of a 10 mM solution) and place it in a clean, dry amber vial.
-
Add Stabilizer: Weigh out 11.22 mg of DABCO (for a final concentration of 10 mM) and add it to the vial with the DPA.
-
Dissolution: Using a syringe, carefully transfer 10 mL of the degassed DMSO into the amber vial containing the DPA and DABCO.
-
Seal and Mix: Immediately cap the vial. Gently sonicate or vortex the solution until all solids are completely dissolved.
-
Storage: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.[15]
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism of DPA photodegradation? The primary mechanism is a [4+2] cycloaddition reaction between the photo-excited anthracene core and molecular oxygen (specifically singlet oxygen, ¹O₂).[5] This forms an unstable endoperoxide intermediate. This intermediate can then undergo further reactions, breaking the aromatic conjugation of the anthracene system and leading to non-fluorescent products.[8]
Caption: The photo-oxidative degradation pathway of DPA.
Q2: How does pH affect the stability and fluorescence of DPA? The pH primarily affects DPA's solubility and aggregation state due to the protonation/deprotonation of its two carboxylic acid groups. While pH does not directly prevent photo-oxidation, it can influence the degradation rate. For some PAHs, degradation is more rapid in alkaline mediums. However, for DPA, the main benefit of controlling pH (typically increasing it) is to prevent aggregation, which can cause quenching and measurement artifacts.
Q3: Can I use antioxidants like β-mercaptoethanol (BME) or dithiothreitol (DTT) to stabilize DPA? While BME and DTT are excellent reducing agents and antioxidants, they are primarily used to prevent the oxidation of thiol groups in proteins. For stabilizing fluorophores against photo-oxidation, singlet oxygen quenchers like DABCO are generally more direct and effective.[7] If your system is also sensitive to radical reactions, a combination of scavengers could be beneficial, but this requires empirical testing.
Q4: Are there structurally more stable alternatives to DPA? Yes, chemical modification of the anthracene core can enhance stability. For example, introducing bulky substituents at the 9 and 10 positions can sterically hinder the approach of oxygen, slowing the formation of the endoperoxide.[7] Additionally, fluorination of the aromatic system can increase photo-oxidative stability.[16] However, these modifications will also alter the photophysical properties and may require custom synthesis. For most applications, optimizing the solution conditions for standard DPA is the most practical approach.
References
- 1. Buy this compound | 42824-53-3 [smolecule.com]
- 2. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]
- 3. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pjoes.com [pjoes.com]
- 15. genelink.com [genelink.com]
- 16. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Anthracene Derivatives
Welcome to the Technical Support Center dedicated to resolving challenges in the Suzuki-Miyaura cross-coupling of anthracene derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who leverage this powerful C-C bond-forming reaction but encounter yield-limiting obstacles. Anthracenes, with their extended π-systems, are vital building blocks for advanced materials and complex pharmaceutical intermediates.[1][2][3] However, their unique electronic properties and significant steric bulk, particularly at the 9- and 10-positions, often complicate reaction optimization.
This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst, Ligand & Reaction Initiation Issues
Question 1: My reaction shows little to no conversion, and I recover most of my starting anthracene halide. What are the likely causes?
This is a classic symptom of a stalled catalytic cycle, most often due to an inefficient oxidative addition step. The electron-rich nature and steric hindrance of the anthracene core can make this initial step particularly challenging.[3][4]
Answer & Troubleshooting Steps:
-
Evaluate Your Catalyst System: For sterically demanding substrates like 9-bromoanthracene, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][5] The key is to facilitate the palladium's approach to the C-X bond.
-
Expert Insight: The oxidative addition is often the rate-limiting step. Bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands are essential.[3][4][6][7] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species and stabilize the resulting Pd(II) complex.
-
Actionable Advice:
-
Switch to a more active catalyst system. Consider using a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst paired with a specialized ligand like XPhos, SPhos, or DavePhos.[6][8][9]
-
For extremely hindered couplings, robust N-heterocyclic carbene (NHC) ligands like IPr can be highly effective.[6][7]
-
Ensure your catalyst is fresh. Palladium(II) precatalysts can degrade over time, and Pd(0) catalysts are sensitive to oxygen.[5]
-
-
-
Increase Substrate Reactivity: The nature of the leaving group is critical.
-
Actionable Advice: If you are using a 9-bromoanthracene and observing low reactivity, switching to the corresponding 9-iodoanthracene can dramatically increase the rate of oxidative addition.[6][10] The C-I bond is weaker and more readily cleaved by the palladium catalyst. The general reactivity trend is I > OTf > Br >> Cl.[11]
-
-
Check for Catalyst Poisoning: Impurities in your starting materials or solvents can act as catalyst poisons. Ensure high purity of all reagents. Anthracene itself can be purified by chromatography on alumina or recrystallization to remove impurities like anthraquinone.[12]
Question 2: The reaction starts but then stalls, leaving a mixture of starting material and product. Why?
A stalling reaction often points to catalyst deactivation or instability during the catalytic cycle.
Answer & Troubleshooting Steps:
-
Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[4]
-
Expert Insight: Bulky ligands not only enhance reactivity but also shield the palladium center, preventing aggregation and increasing catalyst lifetime.[6]
-
Actionable Advice:
-
-
Insufficient Base: The base plays a crucial role in the transmetalation step, forming the reactive boronate species [-B(OR)₃]⁻. If the base is too weak or present in insufficient quantity, the cycle will slow down or stop.
Section 2: Substrate, Reagent & Side Reaction Problems
Question 3: I'm observing a significant amount of a byproduct corresponding to my boronic acid's arene (Ar-H instead of Ar-B(OH)₂). What is happening?
You are observing protodeborylation , a common and often frustrating side reaction in Suzuki couplings.[6] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your coupling partner.
Answer & Troubleshooting Steps:
-
Minimize Water Content: While a small amount of water is often necessary to facilitate the dissolution of the base and the transmetalation step, excess water can promote protodeborylation.[6][14]
-
Actionable Advice: Use anhydrous, degassed solvents. If your reaction requires aqueous conditions (e.g., with K₂CO₃), use a defined ratio of organic solvent to water (e.g., Dioxane/H₂O 5:1) rather than an arbitrary amount.[15]
-
-
Optimize Base and Temperature: The choice of base and reaction temperature significantly impacts the rate of protodeborylation.
-
Expert Insight: Stronger bases and higher temperatures can accelerate this unwanted side reaction.[6] Sometimes a milder base like potassium fluoride (KF) can suppress protodeborylation, although it may also slow the desired coupling.[6][10]
-
Actionable Advice: Find the "sweet spot" for temperature—high enough for efficient coupling but low enough to minimize decomposition. Run the reaction at the lowest temperature that gives a reasonable conversion rate.
-
-
Protect the Boronic Acid: If protodeborylation remains a persistent issue, convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[6][16]
Question 4: My main byproduct is the homocoupling of my anthracene halide (Anthracene-Anthracene). How do I prevent this?
Homocoupling (Glaser coupling) of the aryl halide is typically caused by the presence of oxygen.
Answer & Troubleshooting Steps:
-
Rigorous Degassing is Crucial: Oxygen can interfere with the catalytic cycle, leading to the oxidative coupling of two aryl halide molecules.[6]
-
Actionable Advice:
-
Ensure your entire reaction setup is under a positive pressure of an inert gas (Argon or Nitrogen).
-
Thoroughly degas your solvent(s) before use. The most effective method is three cycles of "freeze-pump-thaw." A simpler, often sufficient method for many applications is to sparge the solvent with argon for 30-60 minutes.[13]
-
Assemble the reaction flask with all solid reagents, then evacuate and backfill with inert gas at least three times before adding the degassed solvent and catalyst.
-
-
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to some Pd(II) precatalysts under poorly degassed conditions.[6]
Question 5: My anthracene starting material is barely soluble in the reaction solvent. What can I do?
Poor solubility is a very common problem with large polycyclic aromatic hydrocarbons (PAHs) like anthracene derivatives.[6][10] If the substrate is not in solution, the reaction cannot proceed efficiently.
Answer & Troubleshooting Steps:
-
Solvent Selection: Standard Suzuki solvents like toluene may not be optimal.
-
Actionable Advice:
-
Consider more polar aprotic solvents like Dioxane , DMF , or DME , which often show better solvating power for PAHs.[6][10][15]
-
Chlorinated aromatic solvents such as chlorobenzene or 1,2-dichlorobenzene can also be effective, but ensure they do not interfere with the reaction.[10]
-
A mixture of solvents, such as Toluene/Ethanol/Water, can sometimes improve solubility and facilitate the reaction.[6][13]
-
-
-
Increase Temperature: Raising the reaction temperature is a straightforward way to increase the solubility of the starting material. Microwave-assisted synthesis can be particularly effective, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes.[7][15]
-
Modify the Substrate: If synthetically feasible, temporarily installing solubilizing groups (e.g., long alkyl chains) on the anthracene core can dramatically improve solubility.[10]
Data & Protocols
Table 1: Recommended Conditions for Challenging Anthracene Couplings
| Parameter | Recommendation for 9-Bromoanthracene | Rationale & Reference |
| Catalyst Precursor | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | Standard, reliable Pd(II) and Pd(0) sources.[1][8] |
| Ligand | XPhos, SPhos, or DavePhos (1.5-2x mol% vs. Pd) | Bulky, electron-rich ligands essential for hindered substrates.[6][8][9] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Stronger bases are often needed to promote transmetalation.[6][13] |
| Solvent | Dioxane, Toluene, or THF (anhydrous, degassed) | Common solvents; choice depends on substrate solubility.[6][7] |
| Temperature | 80 - 110 °C (conventional heating) or 120-140 °C (microwave) | Higher temperatures needed to overcome steric barriers.[6][15] |
| Boronic Reagent | Arylboronic Acid (1.2 - 1.5 equiv.) or Pinacol Ester | Use pinacol ester if protodeborylation is a major issue.[6] |
Protocol: General Procedure for Suzuki Coupling of 9-Bromoanthracene
This is a robust starting point that should be optimized for each specific substrate combination.
Materials:
-
9-Bromoanthracene (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (finely ground, 2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add 9-bromoanthracene, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Reagent Addition: In a separate vial under argon, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of degassed dioxane to dissolve them.
-
Reaction Setup: Add the bulk of the degassed dioxane to the Schlenk flask containing the solids. Then, using a syringe, transfer the catalyst/ligand solution to the reaction flask.
-
Heating & Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for systematically diagnosing low-yield Suzuki reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular S N Ar reaction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05409D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to 9,10-Di(p-carboxyphenyl)anthracene-Based MOFs for Advanced Applications
This guide provides a comprehensive technical overview and comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from the ligand 9,10-Di(p-carboxyphenyl)anthracene (also known as 4,4'-(9,10-anthracenediyl)dibenzoic acid, H2ADBA or DPA). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and performance of DPA-based MOFs, benchmarking them against other relevant porous materials.
Introduction: The Significance of the DPA Ligand in MOF Chemistry
The intrinsic properties of the organic linker are a cornerstone of MOF design and functionality. The this compound (DPA) ligand is a particularly compelling building block due to its unique structural and photophysical characteristics. Its rigid, planar anthracene core provides a well-defined geometry, which is crucial for constructing robust and porous frameworks. Furthermore, the anthracene moiety is inherently fluorescent, making DPA-based MOFs excellent candidates for applications in luminescence-based sensing and imaging.[1][2] The two p-carboxyphenyl groups at the 9 and 10 positions offer versatile coordination sites for metal ions, enabling the formation of diverse network topologies.[3]
The combination of this inherent luminescence, structural rigidity, and versatile connectivity makes DPA-based MOFs a promising platform for a range of applications, including:
-
Luminescent Sensing: Detecting trace amounts of hazardous materials or biomarkers.[4][5]
-
Photocatalysis: Degrading organic pollutants in wastewater.[3]
-
Gas Storage and Separation: Selectively capturing and storing gases like carbon dioxide.
-
Organic Electronics: Serving as components in devices like organic light-emitting diodes (OLEDs).[1]
This guide will explore these applications in detail, providing a critical comparison of DPA-based MOFs with other established alternatives.
Comparative Performance Analysis
The true measure of a novel material lies in its performance relative to existing technologies. This section provides a comparative analysis of DPA-based MOFs in two key application areas: luminescent sensing of nitroaromatic compounds and photocatalytic degradation of organic dyes.
Luminescent Sensing of Nitroaromatic Compounds
Nitroaromatic compounds (NACs) are common components in explosives and are significant environmental pollutants. The development of sensitive and selective sensors for their detection is of paramount importance.[6] Luminescent MOFs (LMOFs) have emerged as a promising class of materials for this purpose, with their high porosity allowing for the efficient diffusion of analytes and their luminescent properties providing a clear signal response.[4]
The sensing mechanism in LMOFs often relies on fluorescence quenching. When the analyte interacts with the MOF framework, it can disrupt the energy transfer process, leading to a decrease in the fluorescence intensity. The efficiency of this quenching is a key performance metric.
Below is a comparison of a DPA-based MOF, In-ADBA, with other notable LMOFs for the detection of 2,4,6-trinitrophenol (TNP), a common NAC.
| MOF | Analyte | Detection Limit (μM) | Quenching Efficiency (Ksv, M⁻¹) | Reference |
| In-ADBA (DPA-based) | TNP | 1.47 x 10⁻⁵ M (converted from original paper) | Not explicitly stated, but high quenching observed | [6] |
| Al-NTP | Nitrobenzene | 0.014 ppm | 3.957 × 10³ | [7] |
| PUC-10 | TNP | 0.027 | Not explicitly stated, but high quenching observed | [8] |
| Complex 1 (Pb-based) | Picric Acid (TNP) | 1.68 x 10⁻⁵ M | 1.1 × 10⁴ | [6] |
Analysis:
As the table indicates, the In-ADBA MOF demonstrates a competitive detection limit for TNP compared to other reported luminescent MOFs. The selection of the organic linker and the metal node plays a crucial role in the sensing performance. The anthracene core of the DPA ligand in In-ADBA likely contributes to its strong luminescence and effective interaction with electron-deficient nitroaromatic compounds, leading to significant fluorescence quenching.
Photocatalytic Degradation of Organic Dyes
Organic dyes are major contributors to water pollution from textile and other industries. Photocatalytic degradation using semiconductor-like materials is a promising method for their removal. MOFs, with their high surface areas and tunable electronic properties, have been extensively investigated as photocatalysts.[7][9]
The photocatalytic activity of a MOF is determined by its ability to absorb light and generate electron-hole pairs, which then produce reactive oxygen species that degrade the dye molecules. The efficiency of this process is typically measured by the percentage of dye degraded over a specific time under irradiation.
Here, we compare the performance of a DPA-based MOF, Eu-ADBA, with other MOFs for the degradation of Rhodamine B (RhB), a common industrial dye.
| Photocatalyst | Target Dye | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Eu-ADBA (DPA-based) | Rhodamine B | High (exact % not specified) | Not specified | Visible Light | [3] |
| Mn/Fe-MOF | Rhodamine B | 91.78 | 120 | Visible Light + H₂O₂ | [2] |
| Co/Fe-MOF | Rhodamine B | ~92 | Not specified | Visible Light | [6] |
| Cu/Fe-MOF | Rhodamine B | ~90 | Not specified | Visible Light | [6] |
| Mg/Fe-MOF | Rhodamine B | ~85 | Not specified | Visible Light | [6] |
| Bi₂O₃@Zn-MOF | Rhodamine B | 97.2 | 90 | Visible Light | [3] |
Analysis:
While the specific degradation percentage for Eu-ADBA is not quantified in the available literature, it is reported to have high photocatalytic activity under visible light.[3] The comparison with other MOFs highlights the potential of DPA-based materials in this application. The broad visible light absorption of Eu-ADBA is a key advantage, as it allows for the utilization of a larger portion of the solar spectrum.[3] The anthracene unit in the DPA ligand likely plays a crucial role in enhancing the light-harvesting capabilities of the MOF.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the DPA ligand and a representative DPA-based MOF.
Synthesis of this compound (DPA/H2ADBA)
The DPA ligand is not commercially available in large quantities and often needs to be synthesized in the laboratory. While the direct synthesis from simple precursors can be complex, a common route involves the hydrolysis of its corresponding ester.
Protocol for the Hydrolysis of diethyl 4,4'-(anthracene-9,10-diyl)dibenzoate to DPA:
-
Dissolution: In a round-bottom flask, dissolve diethyl 4,4'-(anthracene-9,10-diyl)dibenzoate in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an excess of potassium hydroxide (KOH) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours with constant stirring.
-
Cooling and Acidification: After cooling to room temperature, carefully acidify the solution with hydrochloric acid (HCl) until a precipitate forms.
-
Isolation and Washing: Collect the solid precipitate by filtration, and wash thoroughly with deionized water to remove any remaining salts.
-
Drying: Dry the resulting white solid under vacuum to obtain pure this compound.
Solvothermal Synthesis of a Representative DPA-Based MOF: Eu-ADBA
The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[10][11]
Step-by-Step Protocol:
-
Precursor Solution: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) and 0.1 mmol of this compound (H2ADBA) in 10 mL of N,N-dimethylformamide (DMF).
-
Modulator Addition: Add a modulator, such as benzoic acid (typically 10-20 equivalents relative to the metal salt), to the solution. The modulator helps to control the crystal growth and improve the quality of the resulting MOF.
-
Sealing and Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with fresh DMF to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the DMF molecules from the pores of the MOF, immerse the crystals in a volatile solvent like ethanol or acetone for several days, periodically replacing the solvent. Finally, activate the MOF by heating it under vacuum to remove the solvent completely.
Visualizing the Fundamentals
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Structure of the DPA Ligand
Caption: Molecular structure of the this compound (DPA) ligand.
General Solvothermal Synthesis Workflow for DPA-Based MOFs
Caption: A typical workflow for the solvothermal synthesis of DPA-based MOFs.
Comparative Performance Logic
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Synthesis of Mn-Doped Fe-MOFs with Different Ratios and Its Application for Photocatalytic Degradation of Rhodamine B Dye | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Luminescent triphenylamine-based metal–organic frameworks: recent advances in nitroaromatics detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Metal–organic frameworks based luminescent materials for nitroaromatics sensing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic degradation of Rhodamine B in aqueous phase by bimetallic metal-organic framework M/Fe-MOF (M = Co, Cu, and Mg) | Semantic Scholar [semanticscholar.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Sensing Mechanism of 9,10-Di(p-carboxyphenyl)anthracene Probes
Authored by a Senior Application Scientist
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison and validation of the sensing mechanism of 9,10-Di(p-carboxyphenyl)anthracene (DCPA) probes. Our focus is to provide not just a protocol, but a foundational understanding of the "why" behind the "how," ensuring your experimental designs are robust, self-validating, and grounded in established scientific principles.
The Fundamental Sensing Mechanism: A Deep Dive into Photoinduced Electron Transfer (PET)
The efficacy of this compound (DCPA) as a fluorescent probe is predominantly governed by a phenomenon known as Photoinduced Electron Transfer (PET). In its ground state, the DCPA molecule exhibits strong fluorescence, a property inherent to its anthracene core. However, in the presence of specific analytes, this fluorescence is quenched. This "off" signal is not a random event; it is a highly specific and measurable interaction.
The carboxyl groups on the phenyl rings of DCPA act as the analyte recognition sites. Upon binding of a target analyte, the electron density of the DCPA molecule is altered. This change facilitates the transfer of an electron from the excited state of the anthracene core to the analyte, or a related complex, upon photoexcitation. This non-emissive de-excitation pathway, PET, effectively "turns off" the fluorescence. The degree of quenching, therefore, correlates directly with the concentration of the analyte, forming the basis of a quantitative assay.
To ensure the reliability of any DCPA-based assay, it is paramount to validate that this PET mechanism is indeed the primary mode of action. The following sections will provide a step-by-step guide to this validation process, comparing the performance of DCPA probes with established analytical techniques.
Experimental Validation of the PET Mechanism
A rigorous validation process is essential to confirm that the observed fluorescence quenching is a direct result of the intended PET mechanism and not due to other phenomena such as aggregation-caused quenching (ACQ) or inner filter effects.
Spectrofluorometric Titration: The First Line of Evidence
This experiment is the cornerstone of validating the probe-analyte interaction. By systematically increasing the concentration of the analyte in a solution containing a fixed concentration of the DCPA probe, we can observe the quenching effect.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the DCPA probe (e.g., 1 mM in a suitable buffer, ensuring pH is controlled as the carboxyl groups are pH-sensitive).
-
Prepare a stock solution of the target analyte at a significantly higher concentration (e.g., 100 mM).
-
-
Titration:
-
In a series of cuvettes, add a fixed volume of the DCPA stock solution and varying volumes of the analyte stock solution.
-
Bring the final volume of each cuvette to a constant value using the same buffer to ensure concentration changes are solely due to the analyte.
-
Include a control cuvette containing only the DCPA probe in the buffer.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the DCPA probe.
-
Record the fluorescence intensity at the emission maximum for each analyte concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of initial fluorescence to measured fluorescence, F₀/F) against the analyte concentration.
-
The resulting curve should demonstrate a systematic decrease in fluorescence with increasing analyte concentration, eventually reaching a plateau, which is indicative of a binding interaction.
-
Time-Resolved Fluorescence Spectroscopy: Confirming Dynamic Quenching
This technique provides definitive evidence to distinguish between static and dynamic quenching. In static quenching, a non-fluorescent complex is formed in the ground state, leading to a decrease in the fluorescence lifetime of the fluorophore population. In dynamic quenching (such as PET), the quencher interacts with the fluorophore in its excited state, which also shortens the fluorescence lifetime.
-
Sample Preparation: Prepare samples with and without the analyte at concentrations that showed significant quenching in the spectrofluorometric titration.
-
Lifetime Measurement: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime of the DCPA probe in the absence and presence of the analyte.
-
Data Analysis: A decrease in the fluorescence lifetime of the DCPA probe upon addition of the analyte is a strong indicator of a dynamic quenching mechanism like PET.
Comparative Performance Analysis: DCPA Probes vs. Alternative Methods
While DCPA probes offer a rapid and sensitive method for analyte detection, it is crucial to understand their performance in the context of other established techniques. The choice of analytical method will always be application-dependent.
| Parameter | This compound (DCPA) Probe | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Fluorescence Quenching (PET) | Chromatographic Separation | Antigen-Antibody Recognition |
| Limit of Detection (LOD) | Typically in the nanomolar to low micromolar range | Picomolar to nanomolar range | Picomolar to femtomolar range |
| Limit of Quantification (LOQ) | Typically in the low micromolar range | Nanomolar range | Picomolar range |
| Dynamic Range | 1-2 orders of magnitude | 3-5 orders of magnitude | 2-3 orders of magnitude |
| Response Time | Seconds to minutes | Minutes to hours | Hours |
| Selectivity | Can be influenced by structurally similar molecules | High, based on retention time and detector response | Very high, based on antibody specificity |
| Instrumentation | Spectrofluorometer | HPLC system with a suitable detector (e.g., UV-Vis, MS) | Plate reader, washers |
| Cost per Sample | Low | High | Moderate |
| Throughput | High | Low to moderate | High |
Visualizing the Workflow and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the PET sensing mechanism and the experimental workflow for its validation.
Caption: Photoinduced Electron Transfer (PET) sensing mechanism of a DCPA probe.
Caption: Experimental workflow for validating the sensing mechanism of DCPA probes.
Concluding Remarks for the Practicing Scientist
The validation of a probe's sensing mechanism is not merely an academic exercise; it is a critical step in the development of a reliable and robust analytical method. By employing a combination of spectrofluorometric titrations and time-resolved fluorescence spectroscopy, researchers can confidently establish a direct link between analyte concentration and the observed fluorescence quenching via a PET mechanism.
While DCPA probes offer advantages in terms of speed and cost-effectiveness, a thorough understanding of their limitations, particularly in complex biological matrices where interfering substances may be present, is essential. The comparative data presented herein should serve as a guide for selecting the most appropriate analytical tool for your specific research needs. Always consider the required sensitivity, selectivity, and throughput of your application when making this decision.
A Comparative Guide to 9,10-Di(p-carboxyphenyl)anthracene and Other Anthracene Derivatives for Advanced Applications
This guide provides an in-depth technical comparison of 9,10-Di(p-carboxyphenyl)anthracene (DCPA) with other notable anthracene derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photophysical properties of these compounds in their work. This document delves into their synthesis, performance characteristics, and applications, supported by experimental data and detailed protocols.
Introduction to this compound and the Anthracene Chromophore
The anthracene core, a polycyclic aromatic hydrocarbon, is a foundational scaffold in the development of fluorescent materials. Its rigid, planar structure and extended π-system give rise to strong fluorescence, making it a valuable component in a wide array of applications, from organic light-emitting diodes (OLEDs) to biological imaging.
This compound (DCPA) is a derivative of anthracene distinguished by the presence of two p-carboxyphenyl groups at the 9 and 10 positions of the anthracene core.[1] These carboxylic acid functionalities impart unique properties to the molecule, including the ability to form metal-organic frameworks (MOFs) and enhancing its utility in sensor applications.[1] This guide will compare the performance of DCPA with other key anthracene derivatives, providing a framework for selecting the optimal compound for specific research and development needs.
Comparative Analysis of Photophysical Properties
Table 1: Photophysical Properties of Selected Anthracene Derivatives
| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Solvent | Key Features |
| Anthracene | ~9,000 at 355 nm | ~0.27 | ~4.9 | Cyclohexane | Parent chromophore, moderate quantum yield. |
| 9,10-Diphenylanthracene (DPA) | ~14,000 at 372.5 nm[2] | ~0.90[3] | 7.5 - 8.7[4] | Cyclohexane | High quantum yield, excellent photostability, widely used as a fluorescence standard. |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | ~35,400 at 451.2 nm[5] | ~1.0[5] | - | Cyclohexane | Very high molar absorptivity and quantum yield, red-shifted emission. |
| Anthracene-2,6-dicarboxylic acid | - | - | Longer than non-fluorescent counterparts[6] | - | Water-soluble, potential for biological applications. |
| This compound (DCPA) | - | - | - | - | High thermal stability, ability to form MOFs, potential for sensing applications.[1] |
Causality Behind Performance Differences:
The substitution pattern on the anthracene core significantly influences its electronic and, consequently, its photophysical properties.
-
9,10-Diphenylanthracene (DPA): The phenyl groups at the 9 and 10 positions are sterically hindered from being coplanar with the anthracene ring. This twisted conformation disrupts π-stacking and reduces aggregation-caused quenching, leading to a very high fluorescence quantum yield in solution.[3]
-
9,10-Bis(phenylethynyl)anthracene (BPEA): The introduction of the ethynyl linkages extends the π-conjugated system of the molecule. This extension leads to a significant red-shift in both the absorption and emission spectra and a dramatic increase in the molar extinction coefficient.[5]
-
This compound (DCPA): The carboxylic acid groups offer sites for hydrogen bonding and coordination with metal ions. This functionality is the primary driver for its use in the construction of highly ordered structures like MOFs. While quantitative data is scarce, the extended conjugation through the phenyl groups likely results in a high quantum yield, similar to DPA. The carboxylic acid groups may, however, introduce a higher sensitivity to the solvent environment, particularly its polarity and pH.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. The following sections provide detailed, step-by-step methodologies for the characterization of key photophysical parameters.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.
Diagram of the Experimental Workflow:
Caption: Workflow for relative fluorescence quantum yield determination.
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.90)
Procedure:
-
Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φstd * (m_s / m_std) * (n_s² / n_std²)
Where:
-
Φstd is the quantum yield of the standard
-
m_s and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Determination of Fluorescence Lifetime
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Diagram of the TCSPC Workflow:
Caption: Simplified workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.
Procedure:
-
Instrument Setup: A pulsed light source (e.g., a picosecond laser diode) excites the sample. The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.
-
Data Acquisition: This process is repeated many times, and a histogram of the time differences is built up. This histogram represents the fluorescence decay profile of the sample.
-
Data Analysis: The decay profile is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the intensity at time t=0 and τ is the fluorescence lifetime.
Applications and Performance in Context
The choice of an anthracene derivative is highly dependent on the intended application.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, high fluorescence quantum yield and good charge transport properties are paramount. 9,10-Diphenylanthracene (DPA) and its derivatives are widely used as blue emitters or as hosts for other dopants due to their high efficiency and stability.[3] The bulky phenyl groups prevent close packing in the solid state, which helps to maintain high emission efficiency.
Fluorescent Sensors
The carboxylic acid groups of This compound (DCPA) make it an excellent candidate for use in fluorescent sensors.[1] These groups can act as recognition sites for metal ions or other analytes. Binding of an analyte can lead to changes in the fluorescence properties of the DCPA molecule, such as quenching or enhancement of the emission, allowing for sensitive detection.
Metal-Organic Frameworks (MOFs)
The bifunctional nature of DCPA , with its fluorescent anthracene core and coordinating carboxylic acid groups, makes it an ideal building block for luminescent MOFs.[1] These materials combine the photophysical properties of the anthracene linker with the porous and tunable structure of a MOF, leading to applications in areas such as chemical sensing, catalysis, and gas storage.
Diagram of DCPA in a MOF Structure:
Caption: Schematic representation of this compound (DCPA) as a linker in a Metal-Organic Framework (MOF).
Conclusion
This compound stands out from other anthracene derivatives due to its carboxylic acid functionalities, which enable its use in the construction of sophisticated supramolecular structures like MOFs and in the design of chemical sensors. While it likely possesses the favorable photophysical properties characteristic of the 9,10-disubstituted anthracene scaffold, such as a high quantum yield, its true potential is realized in applications that can leverage its unique chemical reactivity. In contrast, derivatives like 9,10-diphenylanthracene and 9,10-bis(phenylethynyl)anthracene are primarily selected for their exceptional intrinsic photophysical properties in applications such as OLEDs and as fluorescence standards. The selection of the most appropriate anthracene derivative, therefore, requires a careful consideration of the specific demands of the intended application, balancing the need for high fluorescence efficiency with the desire for specific chemical functionality.
References
- 1. researchgate.net [researchgate.net]
- 2. 9,10-Diphenylanthracene [omlc.org]
- 3. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. scirp.org [scirp.org]
- 5. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 9,10-Di(p-carboxyphenyl)anthracene in Advanced Luminescent Materials
In the dynamic field of materials science, the pursuit of highly efficient and stable luminescent materials is paramount for next-generation technologies, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. Among the vast array of available chromophores, 9,10-Di(p-carboxyphenyl)anthracene (DPA), also known as 4,4′-(9,10-anthracenediyl)dibenzoic acid, has emerged as a particularly compelling building block.[1][2] This guide provides an in-depth comparison of DPA with alternative materials, supported by experimental insights, to elucidate its distinct advantages for researchers and professionals in materials science and drug development.
The Core Advantages of the DPA Moiety
The unique molecular architecture of DPA—a rigid anthracene core functionalized with para-substituted carboxyphenyl groups at the 9 and 10 positions—bestows a combination of desirable photophysical and structural properties.[2]
Key Strengths of DPA:
-
Inherent Blue Luminescence: The anthracene core is a classic and robust blue emitter, a crucial component for full-color displays and white lighting applications.[3][4] The development of stable and efficient blue emitters remains a significant challenge in OLED technology.[5][6][7]
-
High Thermal and Chemical Stability: The fused aromatic ring system of anthracene provides excellent thermal stability.[8] When incorporated into larger structures like metal-organic frameworks (MOFs), DPA-based materials can exhibit thermal stability up to 380 °C.[9] This robustness is critical for device longevity and performance under operational stress.
-
Structural Versatility and Tunability: The terminal carboxylic acid groups are key to DPA's utility. They serve as versatile coordination sites for constructing larger supramolecular structures, most notably metal-organic frameworks (MOFs).[2][10] This allows for the rational design of materials with tailored porosity, dimensionality, and luminescent properties.
-
Reduced Aggregation-Caused Quenching (ACQ): The bulky carboxyphenyl groups at the 9 and 10 positions of the anthracene core help to sterically hinder close packing of the chromophores in the solid state. This spatial separation mitigates the detrimental effects of π-π stacking, which often leads to fluorescence quenching—a common issue with planar aromatic molecules like unsubstituted anthracene.[4]
Caption: Molecular structure of this compound (DPA).
Comparative Analysis: DPA vs. Alternative Luminescent Building Blocks
The advantages of DPA become most apparent when compared to other materials used in similar applications.
DPA in Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, achieving a stable, efficient, deep-blue emission is often considered the "holy grail" of materials research.[5]
| Feature | This compound (DPA) Derivatives | Simple Anthracene Derivatives (e.g., 9,10-Diphenylanthracene) | Phosphorescent Emitters (e.g., Iridium Complexes) |
| Emission Color | Deep Blue to Blue-Green[4][11] | Blue[12] | Blue, Green, Red |
| Theoretical Max. Efficiency (IQE) | ~25% (Fluorescent) | ~25% (Fluorescent) | ~100% (Phosphorescent)[6][13] |
| Operational Stability/Lifetime | High; bulky side groups prevent degradation from aggregation.[4][14] | Moderate; prone to photo-dimerization and aggregation quenching.[15] | Generally lower for blue emitters due to high energy of triplet excitons.[7][13] |
| Cost & Synthesis | Moderate complexity. | Relatively simple. | High cost due to precious metals (e.g., Iridium).[6] |
| Key Advantage | Excellent stability and color purity for a fluorescent blue emitter. | High quantum yield in solution.[16] | Potential for very high internal quantum efficiency. |
Expert Insight: While phosphorescent emitters offer a higher theoretical efficiency by harvesting both singlet and triplet excitons, their operational lifetime, particularly for blue emission, remains a significant challenge.[7][13] DPA-based fluorescent materials, though limited by the 25% singlet exciton limit, provide a compelling alternative by offering substantially greater stability and color purity, which are critical for commercial display applications.[11][14]
DPA in Luminescent Metal-Organic Frameworks (MOFs) for Sensing
Luminescent MOFs (LMOFs) are highly promising for chemical sensing due to their porosity and the sensitivity of their emission to guest molecules.[17][18] The choice of organic linker is critical to the sensing performance.
| Feature | DPA-Based MOFs | MOFs with Simpler Aromatic Linkers (e.g., Terephthalic Acid) | MOFs with Lanthanide Centers (e.g., Eu³⁺, Tb³⁺) |
| Luminescence Origin | Ligand-centered (π-π* transitions of the anthracene core).[19] | Often ligand-centered, but can be less intense. | Metal-centered (f-f transitions), sharp emission bands.[20] |
| Sensing Mechanism | Primarily fluorescence quenching or enhancement upon analyte interaction with the anthracene core.[10][21] | Quenching/enhancement, often requiring specific functional groups. | Analyte binding modulates energy transfer from the linker to the lanthanide ion.[20] |
| Tunability | High; modification of the anthracene core or phenyl rings can tune the response. | Moderate. | High; linker choice is crucial for the "antenna effect." |
| Key Advantage | The large, photoactive surface of the anthracene core provides a highly sensitive platform for detecting analytes through host-guest interactions.[21] | Cost-effective and well-established for gas storage applications. | Very sharp, line-like emission spectra and long luminescence lifetimes. |
Expert Insight: DPA excels as a linker in LMOFs for sensing applications because the anthracene moiety acts as both a structural element and the primary signal transducer. When an analyte enters the MOF pores, it can interact directly with the π-system of the anthracene, causing a significant and easily detectable change in luminescence intensity.[21] This direct interaction often leads to higher sensitivity and selectivity compared to MOFs where the linker is less photoactive.
Experimental Protocol: Synthesis of a DPA-Based Luminescent MOF
This section provides a representative protocol for the solvothermal synthesis of an In(III)-based MOF using DPA, adapted from the literature, for applications in luminescent sensing.[10]
Objective: To synthesize --INVALID-LINK--·(H₂O)₆, a DPA-based MOF (referred to as In-ADBA), for demonstrating luminescent detection of nitroaromatic compounds.
Materials:
-
In(NO₃)₃·xH₂O
-
This compound (H₂ADBA/DPA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of In(NO₃)₃·xH₂O and 0.1 mmol of H₂ADBA in 10 mL of DMF.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120 °C for 72 hours.
-
Cooling and Crystal Collection: After 72 hours, allow the oven to cool slowly to room temperature. Colorless block-shaped crystals of the In-ADBA MOF should be visible.
-
Washing and Activation: Carefully decant the DMF solution. Wash the crystals several times with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Drying: Dry the crystals under vacuum at 60 °C to remove residual solvent from the pores. The resulting activated MOF is now ready for characterization and sensing experiments.
Caption: Workflow for the solvothermal synthesis of a DPA-based MOF.
Self-Validation: The success of the synthesis should be confirmed using Powder X-Ray Diffraction (PXRD) to verify the crystalline structure and Thermogravimetric Analysis (TGA) to confirm its thermal stability. The permanent porosity can be confirmed by N₂ adsorption-desorption isotherms.
Conclusion
This compound is a superior building block for advanced luminescent materials due to its unique combination of intrinsic blue fluorescence, high stability, and structural versatility. While other materials may offer higher theoretical efficiencies or lower costs, DPA provides a balanced and robust platform, particularly for applications demanding long operational lifetimes and high-performance sensing capabilities. Its ability to form stable, highly luminescent frameworks like MOFs makes it an invaluable tool for researchers aiming to design the next generation of smart materials for displays, lighting, and diagnostics.
References
- 1. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]
- 2. Buy this compound | 42824-53-3 [smolecule.com]
- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel blue emitters for high-efficiency state-of-the-art OLEDs — Chair of Organic Semiconductors — TU Dresden [tu-dresden.de]
- 6. mdpi.com [mdpi.com]
- 7. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A new three-dimensional metal-organic framework constructed from 9,10-anthracene dibenzoate and Cd(II) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 9,10-Diphenylanthracene - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 15. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 16. 9,10-Diphenylanthracene [omlc.org]
- 17. Strategies to fabricate metal–organic framework (MOF)-based luminescent sensing platforms - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. Metal-organic frameworks as biosensors for luminescence-based detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties [mdpi.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. pubs.acs.org [pubs.acs.org]
9,10-Di(p-carboxyphenyl)anthracene vs. terephthalic acid as MOF linkers
An In-Depth Guide to MOF Linker Selection: 9,10-Di(p-carboxyphenyl)anthracene vs. Terephthalic Acid
For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker is a critical decision that dictates the resulting framework's topology, porosity, stability, and functionality. This guide provides a detailed comparison of two archetypal dicarboxylate linkers: the ubiquitous and foundational terephthalic acid (TPA) and the larger, functionally rich this compound (DPA).
We will move beyond a simple cataloging of properties to explore the fundamental causality—how the intrinsic molecular characteristics of each linker translate into the macroscopic performance of the final MOF material. This analysis is grounded in experimental data and established principles of reticular chemistry to empower researchers to make informed decisions for their specific applications.
The Linkers at a Glance: A Tale of Two Cores
At the heart of the comparison lies the fundamental difference in the aromatic core of each linker. TPA is based on a simple benzene ring, while DPA features a larger, polycyclic aromatic hydrocarbon—anthracene—flanked by two phenyl-carboxy groups. This seemingly simple substitution has profound implications for the resulting MOF architecture.
| Property | Terephthalic Acid (TPA) | This compound (DPA) |
| Chemical Structure | Structure data not available for direct display | |
| Molecular Formula | C₈H₆O₄ | C₃₀H₁₈O₄ |
| Molecular Weight | 166.13 g/mol | 442.46 g/mol |
| Aromatic Core | Benzene | Anthracene |
| Approx. Length | ~6.9 Å | ~15.8 Å |
| Key Features | Planar, rigid, widely available, cost-effective.[1][2] | Bulky, inherently luminescent, extended π-system.[3] |
TPA, also known as benzene-1,4-dicarboxylic acid (BDC), is one of the most common and well-studied linkers in MOF chemistry.[4] Its rigidity and linear geometry make it a predictable building block, leading to thousands of known crystal structures.[4] In contrast, DPA's anthracene core introduces a significant increase in size and imparts intrinsic photophysical properties, opening avenues for functional materials beyond simple sorption.
From Linker to Framework: Impact on MOF Topology and Porosity
The "reticular synthesis" approach in MOF chemistry allows for the design of frameworks with predictable topologies by using linkers of different lengths but similar geometry.[5] The transition from TPA to DPA is a classic example of linker extension, which dramatically expands the pore dimensions of the resulting framework.
A prime example is the comparison between the renowned UiO-66, which uses TPA, and related frameworks constructed with larger linkers. While not a direct DPA analogue, UiO-67, built with the biphenyl-4,4'-dicarboxylic acid (BPDC) linker, serves as an excellent intermediate to illustrate this principle. The extension of the linker from a single benzene ring (TPA) to two (BPDC) results in a significant increase in pore size and surface area.[6][7] Using the even larger DPA linker further expands these metrics.
Caption: Isoreticular expansion from a TPA-based MOF to a DPA-based MOF.
This expansion directly translates to different performance characteristics, particularly in applications governed by pore size.
Comparative Data: Porosity
The choice of linker has a direct and measurable impact on the porosity of the final MOF. By coordinating these linkers with the same metal secondary building unit (SBU), such as the [Zr₆O₄(OH)₄] cluster found in the UiO series, we can isolate the effect of the linker's length.
| MOF Series | Linker | BET Surface Area (m²/g) | Pore Size (Å) | Key Application |
| UiO-66 | Terephthalic Acid (TPA) | ~1200[6] | 8 and 11[6] | Gas separation, catalysis for small molecules |
| UiO-67 | 4,4'-Biphenyldicarboxylic acid (BPDC) | ~2180 - 3000[6][8] | 12 and 16[6] | Adsorption of larger molecules, drug delivery |
| PCN-13 | 9,10-Anthracenedicarboxylate (adc) | ~150[9] | Ultramicroporous (<4 Å) | Selective gas adsorption (O₂ over N₂)[9][10] |
| Cd-DPA MOF | This compound (DPA) | Not Reported | Mesoporous | Catalysis for large substrates, luminescence[3] |
Note: PCN-13 uses a related but structurally different anthracene linker that results in ultramicropores due to a distorted SBU and steric hindrance.[9][10] MOFs built with the linear DPA linker, such as the Cd-DPA MOF, generally exhibit larger pore apertures suitable for accommodating bulky molecules.[3]
The data clearly shows that increasing the linker length from TPA to BPDC nearly doubles the surface area and significantly expands the pore apertures.[6] While a direct, isostructural DPA analogue to UiO-66 for a perfect comparison is less common, the principle holds: DPA's larger size is a tool for designing MOFs with mesoporous character.
Performance in Key Applications: A Functional Comparison
The structural differences engendered by the linkers directly influence their performance in various applications.
Gas Storage and Separation
For applications like the separation of small gas molecules, the micropores of TPA-based MOFs like UiO-66 are often ideal.[11] The smaller pores provide stronger interactions with gas molecules, leading to high selectivity. In contrast, the larger pores created by DPA linkers may be less suitable for separating small gases but excel in the adsorption and separation of larger molecules.[7] An interesting case is PCN-13, where the bulky anthracene core of the linker, combined with an unusual coordination, creates ultramicropores that are highly selective for O₂ over N₂.[9][10]
Catalysis
Pore aperture is a critical factor in heterogeneous catalysis, as it controls substrate access to active sites.
-
TPA-based MOFs: Their microporosity limits them to reactions involving small substrates that can diffuse into the framework.[12]
-
DPA-based MOFs: The larger pores can accommodate bulky reactants, making them suitable for the catalysis of fine chemicals and pharmaceutical intermediates. A Cd-DPA MOF, for instance, has been shown to be a highly active heterogeneous catalyst for the oxidation of large alkylbenzene molecules.[13]
Luminescence, Sensing, and Optoelectronics
This is where DPA offers a distinct, built-in advantage. The anthracene core is a well-known fluorophore. When integrated into the rigid, ordered structure of a MOF, its photophysical properties can be harnessed.
-
TPA: Generally not luminescent and requires functionalization or the incorporation of other chromophores to be used in sensing applications.[14]
-
DPA: MOFs constructed with DPA are often inherently luminescent.[3] This "turn-on" functionality is highly desirable for chemical sensing, where the fluorescence can be modulated by the presence of specific analytes. Furthermore, a recently synthesized Cd-DPA MOF demonstrated high performance in photocurrent generation, showcasing its potential in optoelectronic devices.[3]
Drug Delivery
The larger pore volume of DPA-based MOFs makes them theoretically more suitable for encapsulating large therapeutic molecules compared to the more constrained pores of TPA-based frameworks. The choice depends entirely on the size of the drug molecule to be delivered.
Experimental Protocols: Synthesis of Representative MOFs
The synthesis of these MOFs is typically achieved via solvothermal methods. The choice of solvent, temperature, and the use of modulators are critical for controlling crystal growth and minimizing defects.
Protocol 1: Synthesis of a TPA-based MOF (UiO-66)
This protocol is a standard method for producing highly crystalline UiO-66. The use of an acid modulator like acetic acid is crucial for competing with the linker for coordination to the metal cluster, which slows down the nucleation process and results in larger, more well-defined crystals.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (TPA)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (Modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄ and terephthalic acid in DMF.
-
Add a significant molar excess of acetic acid as a modulator. The modulator-to-linker ratio is a key parameter to control crystal size and defect density.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder will have precipitated.
-
Recover the powder by centrifugation or filtration.
-
Wash the product sequentially with fresh DMF and then ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the material by heating under vacuum to fully evacuate the pores.
Protocol 2: Synthesis of a DPA-based MOF
This protocol is adapted from the synthesis of a luminescent Cd-DPA framework and illustrates the general conditions for incorporating larger, more complex linkers.[3]
Materials:
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
This compound (DPA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve Cd(NO₃)₂·4H₂O and the DPA linker in DMF in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Yellow block-shaped crystals will have formed.
-
Isolate the crystals by filtration.
-
Wash the product thoroughly with fresh DMF to remove any unreacted precursors.
-
The final product can be stored in the mother liquor or dried for characterization.
References
- 1. UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03285F [pubs.rsc.org]
- 2. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, characterization, and performance evaluation of UiO-66 analogues as stationary phase in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. A new three-dimensional metal-organic framework constructed from 9,10-anthracene dibenzoate and Cd(II) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Performance Evaluation of 9,10-Di(p-carboxyphenyl)anthracene in OLEDs
For researchers and innovators in the field of organic electronics, the pursuit of stable, efficient, and pure-color emitters for Organic Light-Emitting Diodes (OLEDs) is a relentless endeavor. Anthracene derivatives have long been a cornerstone of this research, particularly for blue emission, due to their high photoluminescence quantum yields.[1] This guide provides an in-depth performance evaluation of a specific derivative, 9,10-Di(p-carboxyphenyl)anthracene (DPA), also known as 4,4'-(9,10-anthracenediyl)dibenzoic acid.
While extensive research has been conducted on various 9,10-diphenylanthracene derivatives,[1][2] specific device performance data for DPA is not as prevalent in publicly accessible literature. Therefore, this guide will contextualize the potential of DPA by comparing its known physical properties with those of other high-performing anthracene-based blue emitters. We will delve into the causality behind experimental choices for OLED fabrication and characterization, providing field-proven insights and self-validating protocols to guide your research.
The Promise of this compound: A Structural Perspective
This compound is an organic compound featuring an anthracene core substituted at the 9 and 10 positions with p-carboxyphenyl groups.[3] Its chemical formula is C28H18O4, and it has a molecular weight of 418.44 g/mol .[3] The anthracene core is a well-established blue-emitting chromophore, while the carboxyphenyl groups can influence the material's solubility, thermal stability, and intermolecular interactions.
One of the most notable reported characteristics of DPA is its exceptional thermal stability, exceeding 300°C. This is significantly higher than that of its parent compound, 9,10-diphenylanthracene (245-250°C), and is attributed to strong hydrogen bonding and optimized π-π stacking interactions.[3] High thermal stability is a critical parameter for OLED materials, as it directly impacts the operational lifetime and reliability of the device by preventing degradation from the heat generated during operation.[4]
Performance Benchmarking: DPA in the Context of Anthracene Derivatives
To objectively evaluate the potential of DPA, it is essential to compare its properties with other established blue-emitting anthracene derivatives for which performance data is available. The following table summarizes key performance metrics for several benchmark materials.
| Emitter Material | Host Material | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| 1-(9,10-diphenylanthracen-6-yl)-1H-indole | N/A (Non-doped) | 2.82 | 3.11 | 1.60 | (0.15, 0.13) | [5] |
| Ph-DPAN Derivative | N/A (Non-doped) | - | 4.6-5.8 | - | - | [2] |
| mCz-TAn-CN | N/A (Non-doped) | 7.03 | - | - | (0.14, 0.12) | [6] |
| 2PPIAn | N/A (Non-doped) | 8.9 | - | - | (0.150, 0.060) | [6] |
| 9,10-diphenylanthracene (DPA) doped in BCP | BCP | 1.7 | 2.9 | 1.0 | (0.145, 0.195) | [7] |
Note: Direct electroluminescence performance data for this compound was not available in the cited literature. The table showcases the performance of other anthracene derivatives to provide a benchmark for its potential performance.
The data indicates that modifications to the 9,10-diphenylanthracene core can lead to high external quantum efficiencies, with some non-doped devices exceeding 7-8%.[6] The CIE coordinates for these materials demonstrate deep-blue emission, which is crucial for high-quality display applications.[5][6] The performance of the parent 9,10-diphenylanthracene, when doped into a host layer, provides a baseline expectation.[7] The carboxylic acid functional groups in DPA could potentially influence its energy levels and charge injection properties, which would directly impact device efficiency.
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of DPA in an OLED, a standardized fabrication and characterization workflow is necessary. The following protocols are designed to be self-validating, ensuring reproducibility and reliability of the results.
OLED Device Fabrication
The fabrication of an OLED is a multi-step process that occurs in a high-vacuum environment to prevent contamination.[8][9] A typical device structure is illustrated below.
Caption: A typical multilayer OLED device structure.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: The quality of the indium tin oxide (ITO) substrate is critical for device performance.[8][10]
-
Place ITO-coated glass substrates in a substrate rack.[10]
-
Sonicate in a cleaning solution (e.g., Hellmanex III), deionized water, and isopropyl alcohol, each for 15-30 minutes.[10][11]
-
Dry the substrates with a nitrogen gun.[10]
-
Treat the substrates with UV ozone for approximately 15 minutes to remove organic residues and improve the work function of the ITO.[10]
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. This layer helps to smooth the anode surface and reduce the energy barrier for hole injection.[7]
-
-
Hole Transport Layer (HTL) Deposition:
-
Emissive Layer (EML) Deposition:
-
In the same vacuum chamber, co-evaporate DPA with a suitable host material onto the HTL. The doping concentration of DPA will need to be optimized.
-
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition:
-
Deposit an electron transport material, such as Tris(8-hydroxyquinolinato)aluminium (Alq3).
-
Follow this with a thin layer of an electron injection material like lithium fluoride (LiF) to facilitate electron injection from the cathode.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.[6]
-
-
Encapsulation:
-
To protect the organic layers from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a cover glass in an inert atmosphere (e.g., a glove box).[7]
-
Device Characterization
The following workflow outlines the key steps for evaluating the performance of the fabricated DPA-based OLEDs.
Caption: Workflow for OLED performance characterization.
Detailed Characterization Steps:
-
Current-Voltage-Luminance (I-V-L) Measurement:
-
Use a source measure unit and a photodetector to simultaneously measure the current density and luminance as a function of the applied voltage. This will determine the turn-on voltage and the brightness of the device.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a constant driving voltage using a spectrometer.
-
From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates to quantify the color of the emitted light.
-
-
Efficiency Calculations:
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a key metric for device performance.
-
Luminous Efficiency: Measured in candela per ampere (cd/A), this indicates the light output for a given current.
-
Power Efficiency: Measured in lumens per watt (lm/W), this reflects the overall energy conversion efficiency of the device.
-
-
Operational Lifetime:
-
Measure the time it takes for the initial luminance of the device to decrease by a certain percentage (e.g., 50%, LT50) under a constant current density. This is a critical measure of the device's stability and durability.
-
Concluding Remarks and Future Outlook
While direct experimental data on the performance of this compound in OLEDs remains to be broadly published, its exceptional thermal stability presents a compelling case for its investigation as a robust blue-emitting material. The provided comparative data for other anthracene derivatives suggests that with an optimized device architecture, DPA has the potential to contribute to the development of efficient and stable blue OLEDs.
The carboxylic acid functional groups may offer unique opportunities for modifying interfacial properties or for use in solution-processed fabrication methods. Further research is warranted to synthesize high-purity DPA, fabricate OLED devices using the protocols outlined in this guide, and thoroughly characterize their performance. The insights gained from such studies will be invaluable in advancing the field of organic electronics and unlocking the full potential of novel materials like DPA.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution-processed efficient deep-blue fluorescent organic light-emitting diodes based on novel 9,10-diphenyl-anthracene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 9,10-Di(p-carboxyphenyl)anthracene
For researchers, medicinal chemists, and materials scientists, the successful synthesis of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. This is particularly true for novel compounds like 9,10-Di(p-carboxyphenyl)anthracene (DCPA), a fluorescent organic compound with significant potential in the development of advanced materials and as a building block in medicinal chemistry.[1][2] The presence of even minute impurities can drastically alter the compound's photophysical properties, reactivity, and biological activity, leading to misleading experimental results and jeopardizing the integrity of your research.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized DCPA. It is designed to equip you with the knowledge to not only select the appropriate methods but also to understand the causality behind these choices, ensuring a self-validating system for purity assessment.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with an understanding of the synthetic route and the potential impurities that may arise. DCPA is often synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] However, this reaction is not without its potential pitfalls, which can introduce a variety of impurities into the final product.
A common synthetic approach involves the reaction of a dihaloanthracene with a boronic acid derivative in the presence of a palladium catalyst. Based on this, we can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual amounts of the dihaloanthracene and the boronic acid in the crude product.
-
Homocoupling Byproducts: The boronic acid can react with itself to form a biaryl byproduct.
-
Intermediates: In a stepwise reaction, partially substituted anthracene derivatives may be present.
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands can remain in the final product.
-
Solvent and Reagent Residues: Solvents and other reagents used in the synthesis and workup may not be completely removed.
Understanding these potential impurities is crucial for selecting the most effective purification and analytical techniques.
A Multi-faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of methods is essential for a thorough and reliable assessment. The following sections compare the most relevant techniques for validating the purity of DCPA, complete with experimental insights and data interpretation.
Workflow for Purity Validation of DCPA
Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.
Thin-Layer Chromatography (TLC): The Rapid Initial Screen
Thin-Layer Chromatography (TLC) is an indispensable tool for the initial assessment of purity and for monitoring the progress of purification.[3] It is a simple, rapid, and cost-effective technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (an organic solvent or solvent mixture).[3]
Principle of Separation: The separation on a silica gel TLC plate is primarily based on the polarity of the compounds. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.
Experimental Protocol for TLC Analysis of DCPA:
-
Plate Preparation: Obtain a silica gel TLC plate and gently draw a pencil line about 1 cm from the bottom. Mark the spotting lanes with a pencil.
-
Sample Preparation: Dissolve a small amount of the synthesized DCPA in a suitable volatile solvent (e.g., a mixture of dichloromethane and methanol).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the marked line on the TLC plate.[4] Ensure the spots are small and concentrated.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). A mixture of ethyl acetate and hexane, with a small amount of acetic acid to suppress the ionization of the carboxylic acid groups, is a good starting point. The solvent level should be below the spotting line.[4]
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp, as anthracene derivatives are typically UV-active.[5] Any impurities will appear as separate spots with different Rf values from the main product spot.
Data Interpretation: A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. By comparing the Rf value of the main spot with that of a known standard of DCPA (if available), you can tentatively identify your product.
| Parameter | Observation for Pure DCPA | Indication of Impurity |
| Number of Spots | One distinct spot | Multiple spots |
| Spot Shape | Round and well-defined | Tailing or streaking spots |
| Rf Value | Consistent value in a given solvent system | Spots with different Rf values |
Melting Point Analysis: A Classic Indicator of Purity
Melting point determination is a fundamental technique for assessing the purity of a crystalline solid.[6] A pure crystalline compound has a sharp and characteristic melting point range of about 0.5-1°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[6][7]
Principle of Melting Point Depression: Impurities act as a solute in the molten solid, leading to a decrease in the freezing point (and thus the melting point) of the mixture. This phenomenon is a colligative property, meaning it depends on the concentration of the impurity.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: Ensure the DCPA sample is completely dry and finely powdered.[8]
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[8]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate determination.[7]
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This is the melting point range.[7]
Mixed Melting Point Technique for Identity Confirmation: To confirm the identity of the synthesized DCPA, a mixed melting point determination can be performed.[7] This involves mixing an equal amount of the synthesized product with an authentic sample of pure DCPA.
-
If the melting point of the mixture is sharp and unchanged , it confirms that the synthesized compound is identical to the authentic sample.
-
If the melting point of the mixture is depressed and broadened , it indicates that the synthesized compound is not the same as the authentic sample.[7]
| Technique | Expected Result for Pure DCPA | Alternative/Competitor Technique | Why Our Method is Superior for this Application |
| Melting Point | Sharp melting point range (e.g., >300 °C with a narrow range)[9] | Differential Scanning Calorimetry (DSC) | While DSC provides more quantitative data, melting point is a rapid, inexpensive, and highly effective initial assessment of purity that is accessible in any organic chemistry lab. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying the components of a mixture. For a compound like DCPA, a reversed-phase HPLC method with UV detection is the most common and effective approach for purity determination.
Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Nonpolar compounds interact more strongly with the stationary phase and have longer retention times, while more polar compounds are eluted more quickly.
Experimental Protocol for HPLC Purity Determination of DCPA:
-
Column: A C18 reversed-phase column is a suitable choice.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid groups are protonated and the peak shape is sharp.
-
Detection: A UV detector set at a wavelength where DCPA has strong absorbance (anthracene derivatives typically absorb strongly in the UV region).
-
Sample Preparation: Prepare a dilute solution of the synthesized DCPA in a suitable solvent, such as a mixture of acetonitrile and water.
-
Injection and Analysis: Inject a known volume of the sample solution into the HPLC system and record the chromatogram.
Data Interpretation: The purity of the DCPA sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a highly pure sample, the chromatogram should show a single major peak with any impurity peaks being very small.
Hypothetical HPLC Data for DCPA Purity Analysis:
| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.5 | 1500 | 0.5 | Impurity 1 (e.g., unreacted starting material) |
| 2 | 5.8 | 295000 | 99.0 | This compound |
| 3 | 7.2 | 1000 | 0.3 | Impurity 2 (e.g., homocoupling byproduct) |
| 4 | 9.1 | 500 | 0.2 | Impurity 3 (e.g., other byproduct) |
In this example, the purity of the synthesized DCPA is determined to be 99.0%.
HPLC Method Development Workflow
Caption: A streamlined workflow for developing a robust HPLC method for the purity analysis of DCPA.
Thermal Analysis (DSC and TGA): Assessing Purity and Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the purity and thermal stability of a compound.[10]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. Impurities will cause a broadening of the melting peak and a shift to a lower temperature. The shape of the melting peak can be used to calculate the purity of the sample.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine the thermal stability of a compound and to detect the presence of volatile impurities, such as residual solvents. A pure, thermally stable compound like DCPA is expected to show no significant mass loss until its decomposition temperature.[9]
| Thermal Technique | Information Gained for DCPA Purity | Alternative/Competitor Technique | Why Our Method is Superior for this Application |
| DSC | Quantitative purity assessment from the melting endotherm shape. | Melting Point Apparatus | DSC provides a more quantitative and detailed analysis of the melting process, allowing for the calculation of purity. |
| TGA | Detection of residual solvents and assessment of thermal stability. | Karl Fischer Titration (for water) | TGA is a broader screening tool that can detect various volatile impurities, not just water, and simultaneously provides information on thermal stability. |
Spectroscopic Methods (NMR and IR): Structural Confirmation and Impurity Identification
While not primary methods for quantitative purity determination, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the synthesized DCPA and for identifying any structurally related impurities.
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of pure DCPA will show a characteristic set of peaks corresponding to the different hydrogen and carbon atoms in the molecule. The presence of unexpected peaks in the spectra can indicate the presence of impurities. The integration of the peaks in the ¹H NMR spectrum can also be used to estimate the relative amounts of the main compound and any impurities.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of DCPA should show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the aromatic C-H and C=C stretching vibrations. The absence of peaks corresponding to starting materials or the presence of unexpected peaks can indicate impurities.
Conclusion: A Holistic and Self-Validating Approach to Purity
Validating the purity of a synthesized compound like this compound requires a multi-pronged analytical approach. By combining the rapid screening capabilities of TLC and melting point analysis with the quantitative power of HPLC and the orthogonal information provided by thermal and spectroscopic methods, researchers can build a comprehensive and self-validating dossier of their compound's purity. This rigorous approach is not merely a procedural formality; it is the cornerstone of reliable and reproducible scientific research.
References
- 1. Buy this compound | 42824-53-3 [smolecule.com]
- 2. This compound | CAS 42824-53-3 - Taskcm [taskcm.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. How to set up a TLC analysis [reachdevices.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 7. CHM 235L [jan.ucc.nau.edu]
- 8. thinksrs.com [thinksrs.com]
- 9. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 9,10-Diphenylanthracene | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Experimental vs. Theoretical Spectra of 9,10-Di(p-carboxyphenyl)anthracene
In the realm of materials science and molecular engineering, 9,10-Di(p-carboxyphenyl)anthracene (DPCPA) stands out as a versatile building block. Its rigid, fluorescent anthracene core functionalized with carboxylic acid groups makes it a prime candidate for constructing highly stable and emissive metal-organic frameworks (MOFs) and other supramolecular assemblies. The photophysical properties of DPCPA are paramount to its function, and a deep understanding of its electronic transitions is crucial for designing novel materials with tailored optical characteristics.
This guide provides a comprehensive comparison between the experimentally measured and theoretically calculated absorption and emission spectra of DPCPA. We will delve into the underlying principles of both approaches, present a detailed experimental protocol, and discuss the nuances of the computational methods. By critically evaluating the convergence and divergence of these two perspectives, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting and predicting the photophysical behavior of this important molecule.
The Dichotomy of Light: Experimental Observation vs. Theoretical Prediction
The interaction of a molecule like DPCPA with light, which governs its color and fluorescence, can be probed in two distinct ways: experimentally and theoretically.
-
Experimental spectroscopy provides a direct measurement of how the molecule absorbs and emits light in a real-world solvent environment. Techniques like UV-Vis absorption and fluorescence spectroscopy yield tangible data, revealing the energies of electronic transitions as distinct peaks. These spectra are the ground truth, reflecting the molecule's behavior under specific conditions.
-
Theoretical spectroscopy , on the other hand, employs the principles of quantum mechanics to calculate these electronic transitions from first principles. Methods like Time-Dependent Density Functional Theory (TD-DFT) model the molecule's electronic structure and predict the energies and intensities of its spectral bands. This in silico approach offers profound insights into the nature of the transitions (e.g., π→π*), allowing us to dissect the contributions of different molecular orbitals.
A direct comparison of these two datasets is not merely a validation exercise. The discrepancies between them are often as illuminating as their agreements, shedding light on the limitations of the theoretical models and the influence of the experimental environment.
Experimental Determination of DPCPA's Photophysical Properties
The acquisition of high-quality absorption and emission spectra is the cornerstone of characterizing any fluorescent molecule. Here, we outline a standard protocol for measuring the UV-Vis and fluorescence spectra of DPCPA.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent. Dimethylformamide (DMF) is a common choice due to the good solubility of DPCPA.
-
From the stock solution, prepare a dilute solution (in the micromolar range) for analysis. The final concentration should be optimized to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 a.u. for fluorescence measurements to avoid inner filter effects).
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent (DMF) to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the DPCPA solution.
-
Measure the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). The resulting spectrum will show the absorbance of DPCPA as a function of wavelength.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Place the cuvette containing the dilute DPCPA solution in the sample holder.
-
To record the emission spectrum, set the excitation wavelength (λ_ex) to the wavelength of maximum absorption (λ_max) determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm) to capture the entire fluorescence profile.
-
To record the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity.
-
Scan the excitation monochromator over a wavelength range similar to that used for the UV-Vis absorption measurement. The resulting excitation spectrum should ideally match the absorption spectrum.
-
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 9,10-Di(p-carboxyphenyl)anthracene
For the researcher dedicated to innovation, the lifecycle of a chemical doesn't end when the experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 9,10-Di(p-carboxyphenyl)anthracene, grounding every recommendation in the rigorous standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Understanding the Compound: Hazard Profile of this compound
Anticipated Hazards:
-
Physical State: Solid, crystalline powder.
-
Health Hazards: May cause skin, eye, and respiratory irritation.[1] The fine particulate nature of the solid necessitates measures to prevent dust formation and inhalation.
-
Environmental Hazards: Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are noted for their potential to persist in the environment and bioaccumulate.[2] Improper release can lead to long-term contamination of soil and water.[3]
Given these potential hazards, this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is illegal and unsafe to dispose of such chemicals in the regular trash or down the sewer system.[4]
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a systematic process. Each step is designed to isolate the waste, prevent accidental exposure, and comply with regulatory mandates.
Step 1: Waste Segregation and Collection
The foundation of safe disposal begins at the point of generation. Never mix this compound waste with other waste streams.
-
Solid Waste:
-
Collect dry, solid this compound, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a dedicated, clearly labeled hazardous waste container.
-
Avoid generating dust when handling the solid material.[1]
-
-
Contaminated Sharps:
-
Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant, leak-proof, and properly labeled.[5]
-
-
Solvent Waste:
-
If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect this liquid waste in a separate, compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Caption: Waste Segregation at the Point of Generation.
Step 2: Container Selection and Labeling
Proper containment and identification are mandated by OSHA and are crucial for safety and compliance.[5]
-
Container Requirements:
-
Must be chemically compatible with this compound. High-density polyethylene (HDPE) containers are a common and effective choice.
-
Must be free from damage or leaks and have a secure, leak-proof closure.[4]
-
The container size should be appropriate for the volume of waste to avoid prolonged accumulation.[4]
-
-
Labeling:
-
Every waste container must be clearly labeled as soon as the first piece of waste is added.
-
The label must include:
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA for the temporary storage of waste containers.[6]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Status: Containers in the SAA must be kept closed except when adding waste.
-
Time and Volume Limits: While regulations can vary, it is good practice to remove full containers from the SAA within three days.[6] Partially filled containers may remain for up to one year, but regular disposal is encouraged.[6]
| Parameter | Requirement | Rationale |
| Waste Segregation | Separate solid, liquid, and sharp waste streams. | Prevents dangerous chemical reactions and ensures proper final disposal methods. |
| Container Material | Chemically compatible (e.g., HDPE) | Prevents degradation of the container and potential leaks. |
| Container Labeling | "Hazardous Waste," full chemical name, hazards, date. | Ensures clear identification for all handlers and emergency responders.[7] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Centralizes hazardous materials and ensures proper oversight.[6] |
| Final Disposal | Licensed hazardous waste vendor. | Ensures compliance with all local, state, and federal regulations. |
Step 4: Final Disposal
The final step is the transfer of the waste to a licensed hazardous waste disposal company.[4]
-
Incineration: High-temperature incineration is the preferred method for organic solids like this compound. This process ensures the complete destruction of the compound, converting it to less harmful substances like carbon dioxide and water.[3]
-
Secure Landfill: In some cases, and as determined by the waste disposal vendor, the material may be sent to a secure chemical landfill designed to contain hazardous materials and prevent environmental contamination.
Your institution's EHS department will coordinate with a certified waste broker for the profiling, manifesting, and transportation of the waste to a treatment, storage, and disposal facility (TSDF).
Contingency and Spill Management
Accidents can happen. A clear, pre-defined spill response plan is a mandatory part of your laboratory's Chemical Hygiene Plan (CHP), as required by OSHA.[8]
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a highly dusty situation, evacuate the immediate area.
-
Assess and Isolate: Assess the extent of the spill. Isolate the area to prevent further spread.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves. For larger spills, a respirator with a particulate filter may be necessary.
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material designed for chemical spills.
-
Sweep up the material carefully to avoid creating airborne dust.
-
Place the contaminated absorbent material and any contaminated cleaning tools into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (as recommended by your EHS department), followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, documenting the details of the spill and the cleanup procedure.
Caption: Spill Response Workflow.
By adhering to these rigorous, step-by-step procedures, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental stewardship.
References
- 1. fishersci.dk [fishersci.dk]
- 2. The use of anthracene as a model compound in a comparative study of hydrous pyrolysis methods for industrial waste remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can anthracene pollution be controlled? - Blog [zbwhr.com]
- 4. danielshealth.com [danielshealth.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 8. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9,10-Di(p-carboxyphenyl)anthracene
Hazard Analysis: A Proactive Assessment
9,10-Di(p-carboxyphenyl)anthracene is a solid, often a fine powder, comprised of a polycyclic aromatic hydrocarbon (PAH) core (anthracene) functionalized with two carboxylic acid groups. This structure informs our understanding of its potential hazards.
-
Anthracene Core: The parent molecule, anthracene, is a known irritant to the skin, eyes, and respiratory system.[1][2][3] It can cause itching and burning, which is significantly aggravated by exposure to sunlight (photosensitization).[1][3] Long-term or high-concentration exposure to some PAHs can carry more severe health risks, including potential carcinogenic and mutagenic effects.[1][4]
-
Carboxylic Acid Groups: These functional groups can contribute to skin and eye irritation.[5][6][7]
-
Physical Form (Solid/Powder): As a powdered substance, it presents a significant inhalation hazard.[1][3] Fine powders can easily become airborne during handling, leading to respiratory irritation. Furthermore, finely dispersed particles of similar organic compounds can form explosive mixtures in the air.[6][8]
Based on this analysis, a multi-faceted personal protective equipment (PPE) strategy is essential.
Core PPE Requirements for Safe Handling
The following table outlines the minimum PPE required for handling this compound. The selection of more advanced PPE should be based on a risk assessment of the specific procedure, quantity, and duration of handling.
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) | Justification |
| Skin Contact | Causes skin irritation, potential for photosensitization.[1][3][6] | Lab Coat: A chemical-resistant or standard lab coat, fully buttoned. Gloves: Chemical-resistant nitrile gloves are required. Double-gloving is recommended for extended handling.[9][10] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material. | Prevents direct skin contact with the solid powder. Nitrile provides good resistance against a range of chemicals and is a standard for laboratory use. |
| Eye & Face Contact | Causes serious eye irritation.[2][6][8] | Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Face Shield: A face shield worn over safety goggles is strongly recommended when weighing or transferring the powder due to the high risk of dust generation.[5] | Protects the eyes from airborne particles and potential splashes. A face shield provides an additional layer of protection for the entire face. |
| Inhalation | May cause respiratory irritation upon inhalation of dust.[1][2][3] | Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5] Respiratory Protection: If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of fine particulates. | Engineering controls like a fume hood are the primary line of defense against inhaling hazardous dust. A respirator provides personal respiratory protection when these controls are not feasible. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe experimental environment.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound must be performed in a designated area, such as a certified chemical fume hood, to contain any dust generated.[5]
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check the airflow monitor) before beginning any work.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and properly labeled hazardous waste containers before bringing the chemical into the hood.
Step 2: Donning Personal Protective Equipment (PPE)
The sequence of putting on PPE is critical to ensure complete protection.
-
Lab Coat: Put on and fully button the lab coat.
-
Goggles/Face Shield: Don chemical splash goggles. If transferring powder, add a face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Step 3: Handling the Compound
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.
-
Spill Management: In case of a small spill within the fume hood, gently cover it with an absorbent material and decontaminate the area. For larger spills, evacuate the area and contact your institution's EHS department.
Step 4: Post-Handling and Doffing PPE
Properly removing PPE is crucial to prevent cross-contamination.
-
Decontaminate: Clean any contaminated surfaces and equipment within the fume hood.
-
Remove Outer Gloves: If double-gloving, remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Exit Hood: Step away from the immediate work area.
-
Remove Face Shield & Goggles: Remove the face shield (if used), followed by the safety goggles.
-
Remove Lab Coat: Remove the lab coat by rolling it inward on itself to contain any surface contamination.
-
Remove Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the chemical handling lifecycle and is mandated by regulatory bodies.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated absorbent material) must be placed in a dedicated, clearly labeled hazardous waste container.[5][6]
-
Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.[6][11]
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Ensure waste containers are kept closed and are stored in a designated, safe location pending pickup by EHS personnel.
By implementing this comprehensive safety and handling plan, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
